2-Piperidin-1-yl-1-phenylethylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-phenyl-2-piperidin-1-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c14-13(12-7-3-1-4-8-12)11-15-9-5-2-6-10-15/h1,3-4,7-8,13H,2,5-6,9-11,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUTYKUKRPEFKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397611 | |
| Record name | 2-Piperidin-1-yl-1-phenylethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41208-22-4 | |
| Record name | 2-Piperidin-1-yl-1-phenylethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenyl-2-(piperidin-1-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Piperidin-1-yl-1-phenylethylamine structure and properties
An In-depth Technical Guide to 2-Piperidin-1-yl-1-phenylethylamine: Structure, Properties, and Applications
Abstract
This compound is a chiral diamine built upon a phenethylamine framework, a scaffold of immense significance in medicinal chemistry and neuropharmacology. As a versatile synthetic intermediate, it serves as a crucial building block for a diverse range of more complex molecules, particularly those targeting the central nervous system (CNS). This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, plausible synthetic routes, and analytical methodologies. Furthermore, it delves into its predicted pharmacological profile based on structure-activity relationships within the phenethylamine class, highlighting its potential applications for researchers, medicinal chemists, and professionals in drug discovery and development.
Molecular Identity and Physicochemical Properties
This compound is a distinct organic molecule characterized by a central ethylamine chain substituted with both a phenyl and a piperidinyl group. The presence of a stereocenter at the C1 position (the carbon atom attached to the phenyl and amino groups) means the compound can exist as two distinct enantiomers, (R)- and (S)-2-Piperidin-1-yl-1-phenylethylamine.
Chemical Structure and Identifiers
-
IUPAC Name: 1-Phenyl-2-(piperidin-1-yl)ethan-1-amine
-
Synonyms: 1-Phenyl-2-piperidin-1-yl-ethylamine, 1-phenyl-2-(1-piperidinyl)ethanamine, α-(Piperidinomethyl)benzylamine
-
CAS Number: 41208-22-4
-
Molecular Formula: C₁₃H₂₀N₂
-
Molecular Weight: 204.32 g/mol
-
SMILES: C1CCN(CC(C2=CC=CC=C2)N)CC1
The core structure consists of a phenethylamine moiety, which is fundamental to many endogenous neurotransmitters like dopamine and norepinephrine.[1] The primary amine at C1 and the tertiary amine within the piperidine ring at C2 give the molecule its diamine character and influence its basicity and solubility.
Physicochemical Data
A summary of the key physicochemical properties is presented in Table 1.
| Property | Value | Source(s) |
| Appearance | Liquid | [2] |
| Purity | ≥ 95% (Typically determined by NMR) | [2] |
| Storage | Store at 0-8°C under an inert atmosphere. Protect from moisture. | [2] |
| Solubility | Soluble in common organic solvents. As an amine, it is expected to form water-soluble salts (e.g., hydrochloride) upon reaction with acids. | Inferred |
| pKa | Not empirically determined, but estimated to have two pKa values corresponding to the primary amine (~9-10) and the tertiary piperidine amine (~10-11), typical for such functional groups. | Inferred |
Synthesis and Chemical Workflow
While specific, published one-pot syntheses for this compound are not prevalent in readily available literature, a logical and efficient pathway can be constructed from well-established organic reactions, starting from common precursors. A plausible two-step synthetic route involves the creation of a key intermediate followed by reductive amination.
Proposed Synthetic Pathway
A highly viable approach begins with the synthesis of 1-phenyl-2-(piperidin-1-yl)ethan-1-one from 2-bromo-1-phenylethanone (α-bromoacetophenone or phenacyl bromide). This intermediate is then subjected to reductive amination to yield the final product.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Synthesis via Reductive Amination
This protocol describes a representative lab-scale synthesis. Disclaimer: This is a representative protocol and should be adapted and optimized under appropriate laboratory safety protocols.
Step 1: Synthesis of 1-Phenyl-2-(piperidin-1-yl)ethan-1-one (Intermediate)
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-bromo-1-phenylethanone (1.0 eq), potassium carbonate (2.5 eq) as a base, and anhydrous acetonitrile as the solvent.
-
Reaction: Add piperidine (1.1 eq) dropwise to the stirring suspension at room temperature.
-
Heating: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: After cooling to room temperature, filter the solid salts and wash with acetonitrile. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The resulting keto-amine intermediate can be purified by column chromatography if necessary.
Step 2: Synthesis of this compound (Final Product)
-
Setup: In a flask, dissolve the intermediate 1-phenyl-2-(piperidin-1-yl)ethan-1-one (1.0 eq) in methanol.
-
Imine Formation: Add a source of ammonia, such as ammonium acetate (excess, ~5-10 eq). Stir the mixture at room temperature to facilitate the formation of the imine intermediate. An acidic catalyst (e.g., a drop of glacial acetic acid) can be added to promote this step.
-
Reduction: Cool the mixture in an ice bath. Cautiously add a reducing agent such as sodium cyanoborohydride (NaBH₃CN, ~1.5 eq) portion-wise. Caution: NaBH₃CN is toxic and releases HCN gas upon contact with strong acid. Alternatively, catalytic hydrogenation (H₂, Pd/C) can be employed.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by carefully adding dilute HCl. Remove the methanol under reduced pressure. Basify the aqueous residue with NaOH solution to a pH > 12.
-
Extraction & Purification: Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Final purification can be achieved via vacuum distillation or column chromatography to yield this compound as a liquid.[2]
Predicted Pharmacological Profile and Mechanism of Action
Direct pharmacological data for this compound is limited in public literature. However, its structural similarity to known psychoactive agents allows for a well-grounded prediction of its biological targets. The molecule is a hybrid of a phenethylamine core, common to stimulants and neurotransmitters, and a piperidine moiety, found in compounds like methylphenidate.[3]
Monoamine Transporter Interaction
The phenethylamine scaffold is a classic pharmacophore for interacting with monoamine transporters. It is highly probable that this compound acts as a reuptake inhibitor at the dopamine transporter (DAT), norepinephrine transporter (NET), and/or serotonin transporter (SERT).
-
Dopamine Transporter (DAT): Many phenethylamine derivatives exhibit potent inhibitory effects on dopamine reuptake.[4][5][6] This action increases the concentration of dopamine in the synaptic cleft, leading to stimulant effects. The structure-activity relationship studies of related compounds suggest that the piperidine ring could confer significant affinity for DAT.[6]
-
Norepinephrine Transporter (NET): Affinity for NET is also a common feature of this chemical class.[1] Inhibition of norepinephrine reuptake contributes to increased alertness and focus.
-
Serotonin Transporter (SERT): While some phenethylamines have affinity for SERT, it is often lower than for DAT and NET unless specific substitutions are made on the phenyl ring to favor serotonin activity.[2][7][8][9]
Caption: Predicted mechanism of action via monoamine transporter inhibition.
NMDA Receptor Modulation
A compelling study on the structurally related compound, 1-(1,2-diphenylethyl)piperidine, demonstrated potent channel-blocking activity at the N-methyl-D-aspartate (NMDA) receptor.[6] Given the structural similarities, it is plausible that this compound also possesses affinity for the NMDA receptor ion channel, potentially acting as a non-competitive antagonist. This mechanism is distinct from monoamine transporter inhibition and is shared by drugs like ketamine and phencyclidine (PCP). Such activity could contribute to unique psychoactive or neuroprotective properties.
Applications in Research and Development
The primary value of this compound lies in its role as a versatile chemical scaffold.
-
Pharmaceutical Development: It is a key intermediate for synthesizing more complex molecules targeting neurological disorders.[2] Its diamine nature provides two reactive sites for further chemical modification, allowing for the creation of extensive compound libraries for drug screening.
-
Neurotransmitter Research: The compound can be used as a tool to probe the structure and function of monoamine transporters and potentially NMDA receptors.[2] By serving as a reference compound, it can help elucidate the binding pockets of these important neurological targets.
-
Materials Science: Its ability to form stable complexes suggests potential applications in the development of novel polymers, coatings, or chemical sensors where its specific chemical properties can be leveraged.
Analytical Methodologies
Accurate identification and quantification are critical for any research chemical. Standard chromatographic techniques are well-suited for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the identification of phenethylamine derivatives. Derivatization is often employed to improve chromatographic peak shape and produce characteristic mass fragments.
Protocol: GC-MS Analysis with TFAA Derivatization
-
Sample Preparation: Dissolve a small quantity of the sample in a suitable solvent like ethyl acetate.
-
Derivatization: To the sample solution, add a derivatizing agent such as trifluoroacetic anhydride (TFAA). Heat the mixture (e.g., 60°C for 20 minutes) to form the trifluoroacetyl derivative.
-
GC-MS Parameters:
-
Column: A non-polar capillary column (e.g., HP-5MS or equivalent).
-
Injection: Splitless mode for trace analysis.
-
Oven Program: Start at a low temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 280°C) to ensure separation.
-
MS Detection: Use Electron Ionization (EI). Operate in full scan mode for identification or Selected Ion Monitoring (SIM) mode for quantification. The primary fragmentation pattern for phenethylamines involves cleavage of the Cα-Cβ bond.
-
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC with UV or fluorescence detection is suitable for quantifying the compound and assessing its purity.
Protocol: RP-HPLC with UV Detection
-
Instrumentation: An isocratic HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A buffered aqueous-organic mixture. For example, a solution of potassium dihydrogen phosphate in water (adjusted to an acidic pH of ~3.0 with phosphoric acid) mixed with acetonitrile. The exact ratio (e.g., 60:40 aqueous:organic) should be optimized for best separation.
-
Detection: UV detection at a wavelength where the phenyl group absorbs, typically around 210-220 nm.
-
Quantification: Create a calibration curve by plotting the peak area of known concentrations of a reference standard against their concentrations.
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not widely available, its safety profile can be inferred from the parent phenethylamine class.
-
Hazards: Assumed to be harmful if swallowed or in contact with skin.[6] As an amine, it is likely corrosive and can cause skin burns and serious eye damage.[6]
-
Personal Protective Equipment (PPE): Handle in a well-ventilated area or fume hood. Wear appropriate protective gloves, safety goggles, and a lab coat.
-
Storage and Stability: Store in a tightly closed container in a cool, dry place (0-8°C).[2] The compound is potentially hygroscopic and air-sensitive. Storing under an inert gas like nitrogen or argon is recommended for long-term stability.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a valuable molecule for chemical and pharmaceutical research. Its structure, combining the pharmacologically significant phenethylamine core with a versatile piperidine ring, makes it an ideal starting point for the synthesis of novel compounds with potential activity at key CNS targets, including monoamine transporters and NMDA receptors. The synthetic and analytical protocols outlined in this guide provide a framework for researchers to effectively utilize this compound in their discovery and development efforts. As with any research chemical, a thorough understanding of its properties and adherence to strict safety protocols are paramount for its successful and safe application.
References
- 1. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methylphenidate - Wikipedia [en.wikipedia.org]
- 4. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]
- 6. researchgate.net [researchgate.net]
- 7. Serotonin receptor affinities of psychoactive phenalkylamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
An In-depth Technical Guide to 2-Piperidin-1-yl-1-phenylethylamine (CAS Number: 41208-22-4)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Piperidin-1-yl-1-phenylethylamine (CAS: 41208-22-4), a versatile heterocyclic compound with significant potential in medicinal chemistry and neuroscience research. As a member of the phenethylamine class, a scaffold renowned for its diverse neuropharmacological activities, this molecule serves as a valuable building block for the synthesis of novel therapeutic agents.[1][2][3] This document delineates its chemical and physical properties, outlines plausible synthetic routes and detailed analytical protocols, and explores its potential biological activities based on structure-activity relationships within its chemical class. The guide is intended to be a foundational resource for researchers engaged in the design and development of new chemical entities targeting the central nervous system.
Introduction and Molecular Overview
This compound is a substituted phenethylamine characterized by the presence of a piperidine ring attached to the ethylamine backbone. This structural feature imparts specific conformational constraints and physicochemical properties that are of interest in drug design. The phenethylamine core is a well-established pharmacophore found in a variety of endogenous neurotransmitters, such as dopamine and norepinephrine, as well as in numerous synthetic psychoactive compounds.[4] The incorporation of the piperidine moiety introduces a lipophilic, basic nitrogen atom, which can significantly influence the molecule's interaction with biological targets, its metabolic stability, and its pharmacokinetic profile. This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules, particularly those aimed at treating neurological disorders.[1][2][3]
Chemical Structure
Caption: 2D structure of this compound.
Physicochemical and Computed Properties
Detailed experimental physicochemical data for this compound is not extensively available in the public domain. The information presented in Table 1 is a consolidation of data from chemical supplier databases and computed properties from publicly accessible chemical databases.
Table 1: Physicochemical and Computed Properties of this compound
| Property | Value | Source |
| CAS Number | 41208-22-4 | [1][2][3] |
| Molecular Formula | C₁₃H₂₀N₂ | [1][2][3] |
| Molecular Weight | 204.32 g/mol | [1][2][3] |
| Appearance | Liquid | [1][2][3] |
| Purity | ≥ 95% (by NMR) | [1][3] |
| Storage Conditions | 0-8°C | [1][3] |
| Synonyms | 1-Phenyl-2-piperidin-1-ylethanamine | [1][2][3] |
| Computed XlogP | 1.5 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
| Rotatable Bond Count | 3 | [5] |
| Topological Polar Surface Area | 29.3 Ų | [5] |
Synthesis and Manufacturing
Proposed Synthetic Pathway: Reductive Amination
The most direct approach to the synthesis of this compound involves the reductive amination of phenylacetaldehyde with piperidine, followed by subsequent amination of the resulting intermediate. A more controlled and likely higher-yielding method would involve a two-step process starting from a precursor with a protected amine functionality.
Caption: Proposed two-step reductive amination pathway for the synthesis of this compound.
Experimental Protocol (Hypothetical)
This protocol is a generalized procedure based on standard reductive amination reactions and should be optimized for specific laboratory conditions.
Step 1: Synthesis of 1-Phenyl-2-(piperidin-1-yl)ethan-1-one
-
Reaction Setup: To a solution of phenylacetaldehyde (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane) is added piperidine (1.1 eq). The mixture is stirred at room temperature for 30 minutes.
-
Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is added portion-wise to the reaction mixture. The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until completion (typically 12-24 hours).
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford 1-phenyl-2-(piperidin-1-yl)ethan-1-one.
Step 2: Synthesis of this compound
-
Reaction Setup: To a solution of 1-phenyl-2-(piperidin-1-yl)ethan-1-one (1.0 eq) in methanol is added an excess of ammonium acetate (NH₄OAc, ~10 eq).
-
Reduction: Sodium cyanoborohydride (NaBH₃CN, 1.5 eq) is added to the mixture. The reaction is stirred at room temperature and monitored by TLC or LC-MS.
-
Work-up: The solvent is removed under reduced pressure. The residue is dissolved in water and the pH is adjusted to >10 with a concentrated sodium hydroxide solution. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography or distillation under reduced pressure to yield this compound.
Analytical Methodologies
The characterization and quantification of this compound and its derivatives can be achieved using standard analytical techniques common in pharmaceutical and chemical research.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis of this compound, often coupled with UV detection.[8][9] For more sensitive and selective analysis, especially in biological matrices, coupling with mass spectrometry (LC-MS) is recommended.[10] Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool for the analysis of volatile amines and their derivatives.[11][12]
Table 2: Exemplar HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and a buffered aqueous phase (e.g., ammonium acetate or formate) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-40 °C |
| Detection | UV at a suitable wavelength (e.g., 210 nm or 254 nm) or Mass Spectrometry |
| Injection Volume | 10 µL |
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation of purity. While specific spectral data for this compound is not publicly available, related structures show characteristic signals for the phenyl, piperidine, and ethylamine protons.[13]
-
Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with a chromatographic separation technique, is invaluable for confirming the molecular weight and for structural analysis through fragmentation patterns. Phenethylamines typically exhibit characteristic fragmentation patterns, including cleavage of the Cα-Cβ bond.[1][14]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as N-H stretches from the primary amine and C-H stretches from the aromatic and aliphatic portions of the molecule.
Potential Biological Activity and Therapeutic Applications
The biological activity of this compound has not been extensively characterized in the scientific literature. However, based on its structural similarity to other well-studied phenethylamines, it is plausible to hypothesize its potential interactions with various biological targets, primarily within the central nervous system.
Monoamine Reuptake Inhibition and Receptor Binding
The phenethylamine scaffold is a common feature of ligands for monoamine transporters (dopamine, norepinephrine, and serotonin) and receptors.[15][16] It is therefore likely that this compound and its derivatives could exhibit affinity for these targets. Structure-activity relationship studies on related compounds suggest that substitutions on the phenethylamine core can modulate affinity and selectivity for different serotonin (5-HT) and dopamine (D) receptors.[17][18][19]
References
- 1. mdpi.com [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 41208-22-4(this compound) | Kuujia.com [kuujia.com]
- 6. Reductive Amination Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 8. HPLC Separation of Histamine and Phenethylamine on Primesep 200 Column | SIELC Technologies [sielc.com]
- 9. Sensitive high-performance liquid chromatographic method for the determination of 2-phenylethylamine in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 13. spectrabase.com [spectrabase.com]
- 14. researchgate.net [researchgate.net]
- 15. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 16. A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Serotonin receptor affinities of psychoactive phenalkylamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Presumed Mechanism of Action of 2-Piperidin-1-yl-1-phenylethylamine
Foreword: Navigating the Knowns and the Unknowns
To our fellow researchers, scientists, and drug development professionals, this guide delves into the mechanistic underpinnings of 2-Piperidin-1-yl-1-phenylethylamine. It is crucial to establish from the outset that, as of the current scientific literature, a comprehensive pharmacological profile of this specific molecule has not been explicitly detailed. However, the absence of a dedicated monograph does not preclude a robust scientific inquiry. The principles of medicinal chemistry and pharmacology allow us to deconstruct the molecule into its core pharmacophores—the phenethylamine backbone and the piperidine moiety—to build a strong, evidence-based hypothesis of its mechanism of action.
This document, therefore, serves as both a synthesis of existing knowledge on related compounds and a roadmap for future investigation. We will proceed with the central hypothesis that this compound functions as a modulator of monoaminergic neurotransmission, a role suggested by its structural similarity to a vast class of centrally active agents. Every protocol and pathway described herein is designed to be a self-validating system, providing a clear and logical framework for elucidating the precise biological activity of this compound.
Deconstructing the Molecule: A Structural-Functional Perspective
The structure of this compound is a compelling starting point for our investigation. It is a derivative of β-phenethylamine, an endogenous trace amine that serves as the foundational structure for numerous neurotransmitters and psychostimulants[1][[“]]. The key structural features are:
-
The Phenethylamine Backbone: This motif is famously present in the catecholamines (dopamine, norepinephrine, epinephrine) and is a powerful indicator of affinity for the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[3]
-
The Piperidine Ring: This saturated heterocycle is a common feature in a multitude of central nervous system (CNS) active drugs, including the norepinephrine-dopamine reuptake inhibitor methylphenidate and various NMDA receptor antagonists.[4][5]
The combination of these two pharmacophores strongly suggests that the primary biological targets of this compound are the proteins that regulate monoamine homeostasis.
The Monoamine Reuptake Inhibition Hypothesis
The most parsimonious hypothesis for the mechanism of action of this compound is the inhibition of monoamine transporters. By blocking the reuptake of dopamine, norepinephrine, and/or serotonin from the synaptic cleft, the compound would increase the concentration and duration of action of these neurotransmitters, leading to a stimulant effect.
Primary Target: The Dopamine Transporter (DAT)
Numerous psychotropic substances with a β-phenethylamine structure are known to inhibit dopamine (DA) reuptake.[1][6] The DAT is a critical protein for terminating dopaminergic signaling and is a primary target for psychostimulants.[1] Inhibition of DAT leads to increased extracellular dopamine levels, particularly in brain regions associated with reward, motivation, and motor control, such as the nucleus accumbens and striatum.[[“]] Given the structural similarities, it is highly probable that this compound binds to and inhibits DAT.
Secondary Targets: The Norepinephrine (NET) and Serotonin (SERT) Transporters
Many DAT inhibitors also exhibit affinity for NET and, to a lesser extent, SERT.[7][8]
-
Norepinephrine Transporter (NET): Inhibition of NET would increase synaptic norepinephrine levels, contributing to alertness, focus, and sympathetic activation. Studies on piperidine alone have indicated an increased turnover of noradrenaline.[9]
-
Serotonin Transporter (SERT): While often lower in affinity for phenethylamines compared to DAT and NET, interaction with SERT cannot be ruled out. Piperidine derivatives have been synthesized that show high affinity for SERT.[10]
The following diagram illustrates the proposed primary mechanism of action at a monoaminergic synapse.
Figure 1: Proposed mechanism of monoamine reuptake inhibition by this compound.
Alternative and Complementary Mechanisms
Beyond simple reuptake inhibition, the phenethylamine scaffold suggests other potential mechanisms that may act in concert to produce the compound's overall pharmacological effect.
Trace Amine-Associated Receptor 1 (TAAR1) Agonism
β-phenethylamine is a known agonist of TAAR1, a G-protein coupled receptor located intracellularly in monoamine neurons.[11] Activation of TAAR1 can modulate the activity of DAT, NET, and SERT, often leading to their reversal of function—a process known as efflux—whereby the transporters move neurotransmitters out of the presynaptic neuron and into the synapse.[12] This provides a powerful, alternative mechanism for increasing synaptic monoamine concentrations.
Figure 2: TAAR1-mediated neurotransmitter efflux pathway.
NMDA Receptor Modulation
Derivatives of 1,2-diphenylethylamine and piperidine have been shown to act as NMDA receptor channel blockers.[11][13][14] While this compound lacks the second phenyl group of these specific examples, the potential for interaction with the NMDA receptor, a key player in excitatory neurotransmission, should not be discounted without experimental validation.
Experimental Validation: A Framework for Investigation
To rigorously test our hypotheses, a multi-tiered experimental approach is required. The following protocols outline the essential assays for characterizing the mechanism of action of this compound.
In Vitro Characterization: Target Affinity and Function
This series of experiments will determine the binding affinity (Ki) of the compound for the primary monoamine transporters.
Objective: To quantify the affinity of this compound for DAT, NET, and SERT.
Methodology:
-
Tissue Preparation: Prepare synaptosomal membranes from appropriate rat brain regions (striatum for DAT, cerebral cortex for NET, and brainstem for SERT).
-
Assay Setup: In a 96-well plate, incubate the prepared membranes with a specific radioligand for each transporter ([³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]paroxetine for SERT).
-
Competition Binding: Add increasing concentrations of this compound to displace the radioligand.
-
Incubation and Filtration: Incubate to equilibrium, then rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of radioligand displaced against the concentration of the test compound. Calculate the IC₅₀ (concentration that inhibits 50% of specific binding) and convert to Ki using the Cheng-Prusoff equation.
| Target | Radioligand | Brain Region | Expected Outcome (Illustrative) |
| DAT | [³H]WIN 35,428 | Striatum | Ki in the low to mid-nanomolar range |
| NET | [³H]nisoxetine | Cerebral Cortex | Ki in the nanomolar to low micromolar range |
| SERT | [³H]paroxetine | Brainstem | Ki likely in the micromolar range or higher |
This functional assay measures the compound's ability to inhibit the activity of the monoamine transporters.
Objective: To determine the potency (IC₅₀) of this compound in inhibiting the uptake of dopamine, norepinephrine, and serotonin into synaptosomes.
Methodology:
-
Synaptosome Preparation: Isolate synaptosomes from the same brain regions as in Protocol 1.
-
Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of this compound.
-
Uptake Initiation: Add a low concentration of radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
-
Uptake Termination: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Quantification: Measure the amount of radiolabeled neurotransmitter taken up by the synaptosomes via liquid scintillation counting.
-
Data Analysis: Calculate the percentage inhibition of uptake at each concentration of the test compound and determine the IC₅₀ value.
References
- 1. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds. | Semantic Scholar [semanticscholar.org]
- 5. Methylphenidate - Wikipedia [en.wikipedia.org]
- 6. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]
- 7. mdpi.com [mdpi.com]
- 8. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Piperidine: effects on locomotor activity and brain monoamine turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]
- 14. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
pharmacological profile of phenylethylamine piperidine compounds
An In-depth Technical Guide to the Pharmacological Profile of Phenylethylamine Piperidine Compounds
Introduction: The Convergence of Two Privileged Scaffolds
The 2-phenethylamine motif is a cornerstone of neuropharmacology, forming the backbone of endogenous catecholamines like dopamine and norepinephrine, which are fundamental to mood, motivation, and movement.[1] Similarly, the piperidine ring is a highly privileged scaffold in medicinal chemistry, prized for its ability to impart favorable physicochemical properties, enhance metabolic stability, and provide a rigid framework for precise interaction with biological targets.[2] When these two structures converge, they form the phenylethylamine piperidine scaffold, a versatile and potent pharmacophore that has given rise to a diverse array of clinically significant drugs and research compounds.
This guide provides a detailed exploration of the pharmacological profile of this compound class, moving beyond a simple catalog of agents to dissect the underlying principles of their synthesis, structure-activity relationships (SAR), and molecular mechanisms of action. We will examine how constraining the flexible phenethylamine side chain within the piperidine ring, and how substitutions on both moieties, dictate affinity and functional activity at a range of critical central nervous system (CNS) targets.
Key Pharmacological Targets and Compound Classes
Phenylethylamine piperidine compounds exert their effects across several major classes of receptors and transporters. Their structural framework allows for specific adaptations that confer high affinity and, in some cases, remarkable selectivity for targets including opioid receptors, monoamine transporters, serotonin receptors, and NMDA receptors.
Opioid Receptor Agonists: The Phenylpiperidine Opioids
The most prominent examples of this class are found within the phenylpiperidine series of synthetic opioids, which includes highly potent analgesics like fentanyl and meperidine.[3] The core structure consists of a phenyl group attached directly to the 4-position of the piperidine ring, a feature critical for analgesic activity.[4]
Mechanism of Action & Structure-Activity Relationship (SAR): Phenylpiperidine opioids are primarily agonists of the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[3] Activation of MOR in the central nervous system leads to potent analgesia by inhibiting ascending pain pathways.[3][5] The key SAR points are:
-
Aromatic and Piperidine Rings: The relative orientation of the aromatic ring and the protonated nitrogen within the piperidine ring is essential for binding to the MOR. The rigid structure of morphine serves as a template, where the piperidine ring occupies a specific plane relative to the aromatic system.[4] Meperidine, a simpler analog, can adopt a conformation that closely mimics this arrangement.[4]
-
N-Substituent: The substituent on the piperidine nitrogen dramatically influences potency. In fentanyl, the N-(2-phenylethyl) group is crucial for its high affinity. This extension allows for additional binding interactions within the receptor pocket.[6]
-
4-Position Substituent: An anilino group at the 4-position, as seen in fentanyl, is a key feature for high potency. Modifications to this group have been extensively explored to modulate activity.[6]
Quantitative Pharmacology of Phenylpiperidine Opioids
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Efficacy (Emax, %) |
| (3R, 4S)-23 | MOR | 0.0021 | 0.0013 | 209.1 |
| DOR | 18.4 | 74.5 | 267.1 | |
| KOR | 25.8 | 116.2 | 209.5 | |
| Fentanyl | MOR | High Affinity | Potent Agonist | Full Agonist |
Data for compound (3R, 4S)-23, a novel potent and selective MOR agonist, is derived from in vitro assays.[7] Fentanyl data is generalized from multiple sources describing it as a high-affinity, potent MOR agonist.[3][5]
Signaling Pathway: Upon agonist binding, the µ-opioid receptor undergoes a conformational change, activating inhibitory G-proteins (Gi/o). This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, reduction of cyclic AMP (cAMP) levels, and modulation of ion channels, ultimately leading to reduced neuronal excitability.
Caption: Agonist activation of the Gi/o-coupled µ-opioid receptor.
Monoamine Transporter Inhibitors
The phenylethylamine piperidine scaffold is central to drugs that inhibit the reuptake of dopamine (DAT), norepinephrine (NET), and serotonin (SERT). Methylphenidate, a benzylpiperidine and phenethylamine derivative, is a primary example used in the treatment of ADHD.[8] These compounds act by blocking the transporter proteins responsible for clearing these neurotransmitters from the synaptic cleft, thereby increasing their availability.[9][10]
Mechanism of Action & SAR: The piperidine ring constrains the conformation of the phenethylamine side chain, which is critical for fitting into the binding pocket of the dopamine transporter (DAT).[9]
-
Hydrogen Bonding: A charged amine within the piperidine ring can form a crucial hydrogen bond with polar residues, such as Asp79 in the human DAT (hDAT).[10]
-
Ring Size: The six-membered piperidine ring appears optimal for spanning the distance to key residues like Phe320 in hDAT. Replacing it with smaller rings can lower binding affinity.[9]
-
Stereochemistry: The stereochemistry of substituents on the piperidine ring is critical. For example, docking simulations of certain derivatives show that one stereoisomer binds more favorably in the DAT pocket than others.[9][10]
Quantitative Pharmacology of DAT Inhibitors
| Compound | Target | Dopamine Reuptake Inhibition (IC50) |
| Compound 9 | hDAT | 0.98 µM |
| Compound 28 | hDAT | 0.45 µM |
| Cocaine | hDAT | 0.23 µM |
| Methylphenidate | hDAT | Potent Inhibitor |
Data for compounds 9 and 28 (β-PEA derivatives) and cocaine are from in vitro dopamine reuptake assays.[10] Methylphenidate is a well-established DAT inhibitor.[8]
Serotonin (5-HT) Receptor Ligands
Conformationally restricting the flexible side chain of hallucinogenic phenethylamines (like 2C-B) by incorporating it into a piperidine ring has been a key strategy for probing the bioactive conformation at serotonin 5-HT2A and 5-HT2C receptors.[11][12]
Mechanism of Action & SAR: These compounds often act as agonists at 5-HT2A receptors, which are Gq/11-coupled GPCRs.
-
Conformational Restriction: Incorporating the phenethylamine side chain into a piperidine ring significantly impacts potency and selectivity. For one 2C-B analog, this restriction leads to a 100-fold drop in agonist potency at both 5-HT2A and 5-HT2C receptors.[11]
-
Stereoselectivity: The stereochemistry of the piperidine ring is paramount. The (S)-enantiomer of one analog showed only a 4-fold drop in potency at 5-HT2A while losing all measurable efficacy at 5-HT2C, demonstrating that stereochemistry can be tuned to achieve receptor selectivity.[11]
-
Substituent Effects: Modifications to the methoxy groups on the phenyl ring are critical for maintaining high affinity and can influence selectivity between 5-HT receptor subtypes.[11][13]
Quantitative Pharmacology of 5-HT2 Receptor Ligands
| Compound | Receptor | Agonist Potency (EC50, nM) |
| 2C-B (unconstrained) | 5-HT2A | 14 |
| 5-HT2C | 20 | |
| (S)-11 (piperidine-constrained) | 5-HT2A | 55 |
| 5-HT2C | >10,000 | |
| (R)-11 (piperidine-constrained) | 5-HT2A | 1300 |
| 5-HT2C | 1800 |
Data from a Ca2+/Fluo-4 functional assay measuring receptor activation.[11]
NMDA Receptor Channel Blockers
Derivatives such as 1-(1,2-diphenylethyl)piperidine are flexible analogs of NMDA receptor channel blockers like MK-801 and phencyclidine (PCP).[14][15] These compounds act as non-competitive antagonists by binding within the ion channel of the NMDA receptor, physically occluding the passage of ions.
Mechanism of Action & SAR:
-
Pharmacophore: These compounds are designed to mimic the key structural features of established channel blockers. The piperidine nitrogen and one of the phenyl rings are critical components of the pharmacophore.[14]
-
Stereospecificity: The binding affinity of these compounds can be highly stereospecific. For 1-(1,2-diphenylethyl)piperidine, enantiomers can exhibit significant differences in their ability to displace [3H]MK-801 from its binding site, with stereospecificity factors reaching up to 50.[14][15] This indicates a well-defined and chiral binding environment within the NMDA receptor ion channel.
Key Experimental Methodologies
The pharmacological data presented in this guide are generated through a suite of standardized in vitro assays. Understanding these protocols is essential for interpreting the data and designing new compounds.
Protocol: Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to compete with a known radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of a test compound at the µ-opioid receptor.
Materials:
-
Cell membranes prepared from cells expressing the human µ-opioid receptor.
-
[³H]-DAMGO (a high-affinity, selective MOR radioligand).
-
Test compound (e.g., a novel phenylpiperidine analog).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a liquid scintillation counter.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound in assay buffer, typically ranging from 10⁻¹¹ to 10⁻⁵ M.
-
Assay Setup: In a 96-well plate, add in order:
-
50 µL of assay buffer.
-
50 µL of [³H]-DAMGO at a final concentration near its Kd (e.g., 1 nM).
-
50 µL of the serially diluted test compound.
-
-
Non-Specific Binding (NSB) Control: Prepare wells containing buffer, [³H]-DAMGO, and a high concentration of a non-labeled, potent MOR ligand (e.g., 10 µM naloxone) to saturate all specific binding sites.
-
Total Binding (B₀) Control: Prepare wells containing buffer, [³H]-DAMGO, and vehicle (no test compound).
-
Initiate Reaction: Add 50 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg) to all wells.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding reaction to reach equilibrium.
-
Termination & Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
The phenylethylamine piperidine scaffold represents a masterful convergence of structural motifs that has yielded compounds with profound and diverse pharmacological activities. By constraining the flexible phenethylamine backbone, the piperidine ring provides a conformationally defined structure that can be precisely tailored to interact with a wide range of CNS targets. The extensive structure-activity relationship data for opioid, monoamine, serotonin, and NMDA receptor ligands underscores the scaffold's versatility. For researchers and drug development professionals, a deep understanding of the subtle interplay between stereochemistry, substitution, and conformational rigidity is paramount for designing the next generation of selective and potent therapeutics based on this remarkable chemical framework.
References
- 1. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereochemical Basis for a Unified Structure Activity Theory of Aromatic and Heterocyclic Rings in Selected Opioids and Opioid Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. painphysicianjournal.com [painphysicianjournal.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methylphenidate - Wikipedia [en.wikipedia.org]
- 9. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]
- 10. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Structure-activity relationships of constrained phenylethylamine ligands for the serotonin 5-HT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors | PLOS One [journals.plos.org]
- 14. NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
preliminary biological screening of 2-Piperidin-1-yl-1-phenylethylamine
An In-Depth Technical Guide to the Preliminary Biological Screening of 2-Piperidin-1-yl-1-phenylethylamine
Abstract
This guide provides a comprehensive framework for the , a novel chemical entity (NCE) with a structural resemblance to the phenethylamine class of compounds. Phenethylamines are known to interact with a wide array of neurological targets, making a systematic and multi-tiered screening approach essential for characterizing the pharmacological profile of this NCE.[1][2] This document outlines a logical cascade of in vitro and in vivo assays designed to elucidate the compound's primary targets, functional activity, and potential safety liabilities. The methodologies described are grounded in established preclinical drug discovery principles, emphasizing a "fail early, fail fast" strategy to efficiently allocate resources and identify promising candidates for further development.[3]
Introduction and Rationale
The compound this compound belongs to the broad class of 2-phenethylamines, a scaffold present in endogenous neurotransmitters like dopamine and norepinephrine, as well as numerous therapeutic agents and research chemicals.[1] Its structure, featuring a phenethylamine core coupled with a piperidine moiety, suggests a potential to modulate monoaminergic systems, which are critical in regulating mood, cognition, and arousal.[4][5] As an NCE, its biological activities are unknown, necessitating a thorough investigation to determine its safety, toxicity, pharmacokinetics, and metabolism before any consideration for human clinical trials.[6]
The preliminary screening cascade is designed to answer fundamental questions:
-
Primary Target Identification: What are the primary molecular targets of the compound?
-
Functional Activity: Does the compound act as an agonist, antagonist, or inhibitor at these targets?
-
Off-Target Liabilities: Does it interact with other receptors or channels, suggesting potential side effects?
-
Early Safety Assessment: Does the compound exhibit overt toxicity in vitro or in vivo?
-
Behavioral Phenotype: What are its initial effects on behavior in an animal model?
This guide proposes a tiered approach, beginning with high-throughput in vitro assays to establish a foundational pharmacological profile, followed by targeted in vivo studies to validate these findings in a complex biological system.
Figure 1: A tiered screening workflow for this compound.
In Vitro Profiling: Target Identification and Early Safety
The initial phase focuses on cell-based and biochemical assays that are amenable to high-throughput screening, allowing for a rapid and cost-effective assessment of the compound's interaction with key biological targets.[7][8]
Monoamine Transporter (MAT) Binding Affinity
Rationale: The phenethylamine scaffold is a classic pharmacophore for ligands of the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[9] Determining the binding affinity for these three transporters is the highest priority to test the hypothesis that this compound has psychostimulant-like properties.
Methodology: Radioligand binding assays are the gold standard for determining drug-transporter interactions.[10] These assays are performed using membrane preparations from cell lines (e.g., HEK293) stably expressing the human recombinant transporters.[11]
Experimental Protocol: MAT Radioligand Binding Assay
-
Preparation: Prepare membrane homogenates from HEK293 cells expressing hDAT, hNET, or hSERT.
-
Reaction Mixture: In a 96-well plate, combine membrane homogenate, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT), and varying concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a set duration (e.g., 60-120 minutes) to reach equilibrium.
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Convert IC₅₀ values to binding affinity constants (Ki) using the Cheng-Prusoff equation. Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT).
Functional Activity: Monoamine Uptake Inhibition
Rationale: A high binding affinity does not reveal whether the compound blocks the transporter's function. An uptake inhibition assay is a crucial functional follow-up to confirm that binding translates to a blockade of neurotransmitter reuptake.[10][11]
Figure 2: Mechanism of monoamine transporter inhibition.
Methodology: This assay measures the ability of the compound to block the uptake of radiolabeled neurotransmitters into cells expressing the target transporter.
Data Presentation: Hypothetical In Vitro Profile
| Target | Binding Affinity (Ki, nM) | Functional Activity (IC₅₀, nM) |
| hDAT | 50 | 75 |
| hNET | 25 | 40 |
| hSERT | 800 | 1200 |
| hERG Channel | >10,000 | >10,000 |
| Cytotoxicity (HEK293) | N/A | >30,000 |
Off-Target Screening: GPCR Panel
Rationale: To build a comprehensive safety and selectivity profile, the compound should be screened against a panel of G-protein coupled receptors (GPCRs) commonly associated with adverse drug effects.[12][13] This includes adrenergic, dopaminergic, serotonergic, muscarinic, and histaminergic receptors.
Methodology: Commercially available screening services offer binding or functional assays for large panels of GPCRs.[8] Functional assays measuring second messengers (e.g., cAMP for Gs/Gi-coupled receptors, IP1/calcium flux for Gq-coupled receptors) are highly informative.[7][14]
Early Safety Liability: hERG Channel Inhibition
Rationale: Blockade of the human ether-a-go-go-related gene (hERG) potassium channel is a primary cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias.[15] Regulatory agencies mandate hERG screening for all NCEs.[16]
Methodology: While automated patch-clamp electrophysiology is the gold standard, a higher-throughput fluorescence-based thallium flux assay is an excellent preliminary screen.[16][17]
Experimental Protocol: hERG Thallium Flux Assay
-
Cell Culture: Use a stable cell line (e.g., HEK293) expressing the hERG channel.
-
Dye Loading: Load cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™), which becomes trapped in the cytosol.[17]
-
Compound Incubation: Incubate the dye-loaded cells with various concentrations of this compound, a vehicle control (DMSO), and a positive control (e.g., Astemizole or E-4031).[16][17]
-
Stimulation & Reading: Add a stimulation buffer containing thallium and potassium to open the hERG channels. Immediately measure the fluorescence increase over time using a kinetic plate reader. Thallium influx through open hERG channels causes a significant increase in fluorescence.[17]
-
Data Analysis: Inhibition of the channel by the test compound results in a decreased fluorescence signal. Calculate the percent inhibition at each concentration and determine the IC₅₀ value. An IC₅₀ > 10 µM is generally considered a low risk in early screening.
In Vivo Profiling: Behavioral and Toxicological Assessment
If the in vitro data reveals a promising profile (e.g., potent and selective MAT inhibition with a clean off-target and safety profile), the next logical step is to assess its effects in a living organism.
Behavioral Pharmacology: Open-Field Locomotor Activity
Rationale: The open-field test is a standard initial screen to assess the effects of a compound on spontaneous locomotor activity, exploration, and anxiety-like behavior in rodents.[18][19] Compounds that inhibit DAT and NET, like cocaine and amphetamine, typically cause a dose-dependent increase in locomotor activity.[4][20][21]
Methodology: The test involves placing a rodent in a novel, enclosed arena and tracking its movement over a set period using automated infrared beam breaks or video-tracking software.[22][23]
Experimental Protocol: Rodent Open-Field Test
-
Animals: Use adult male mice or rats (e.g., C57BL/6J mice).
-
Acclimation: Bring animals to the testing room at least 30-60 minutes before the experiment to acclimate.[19]
-
Dosing: Administer this compound or vehicle (e.g., saline) via an appropriate route (e.g., intraperitoneal injection). Test a range of doses (e.g., 1, 3, 10, 30 mg/kg).
-
Testing: After a predetermined pretreatment time (e.g., 15-30 minutes), place each animal individually into the center of the open-field arena (e.g., 50 x 50 cm).[22]
-
Data Collection: Record activity for 30-60 minutes. Key parameters include total distance traveled, time spent mobile, and entries into the center zone of the arena.
-
Data Analysis: Compare the dose groups to the vehicle control group using ANOVA. A significant increase in distance traveled would be consistent with a psychostimulant-like effect.
Data Presentation: Hypothetical Locomotor Activity
| Dose (mg/kg, i.p.) | Total Distance Traveled (meters, mean ± SEM) |
| Vehicle | 150 ± 15 |
| 1 | 200 ± 20 |
| 3 | 450 ± 45 |
| 10 | 700 ± 60 |
| 30 | 550 ± 55 (with stereotypy observed) |
| p < 0.05, **p < 0.01 vs. Vehicle |
Preliminary Toxicology: Acute Toxicity Study
Rationale: An acute toxicity study is essential to identify the maximum tolerated dose (MTD) and observe any overt signs of toxicity caused by a single high dose of the compound.[6][24] This information is critical for designing subsequent in vivo experiments.
Methodology: This typically involves administering escalating doses of the compound to small groups of rodents and observing them for a set period (e.g., 7-14 days) for signs of morbidity or mortality.
Data Integration and Future Directions
The culmination of this preliminary screening cascade provides a multi-faceted initial portrait of this compound.
-
Favorable Profile: A desirable profile would feature potent and selective inhibition of DAT and/or NET, an IC₅₀ for hERG inhibition >10 µM, low general cytotoxicity, and a dose-dependent increase in locomotor activity in the open-field test without inducing severe adverse effects at behaviorally active doses.
-
Unfavorable Profile: Red flags would include potent hERG inhibition, significant off-target activity at undesirable receptors (e.g., 5-HT₂B), narrow therapeutic window (toxic effects at or near efficacious doses), or lack of in vivo activity.
Based on a favorable outcome, subsequent steps in the drug discovery pipeline would include more advanced behavioral models (e.g., drug discrimination, self-administration for abuse liability), pharmacokinetic studies, and more extensive safety pharmacology and toxicology evaluations as part of an Investigational New Drug (IND) application.
References
- 1. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. atcc.org [atcc.org]
- 4. Psychostimulants as Cognitive Enhancers: The Prefrontal Cortex, Catecholamines and Attention Deficit Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EXPERIMENTAL STRATEGIES FOR INVESTIGATING PSYCHOSTIMULANT DRUG ACTIONS AND PREFRONTAL CORTICAL FUNCTON IN ADHD AND RELATED ATTENTION DISORDERS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rroij.com [rroij.com]
- 7. molbio.gu.se [molbio.gu.se]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Monoamine transporter and receptor interaction profiles of a new series of designer cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]
- 15. Best Practice hERG Assay | Advanced Solutions| Testing & Service | Mediford Corporation [mediford.com]
- 16. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 17. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Locomotor behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 20. researchgate.net [researchgate.net]
- 21. The Cognition-Enhancing Effects of Psychostimulants Involve Direct Action in the Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bio-protocol.org [bio-protocol.org]
- 23. Frontiers | Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage [frontiersin.org]
- 24. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Neuroscience Research Applications of 2-Piperidin-1-yl-1-phenylethylamine
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of neuropharmacology, the phenethylamine scaffold stands as a cornerstone, forming the structural basis for a vast array of endogenous neurotransmitters and synthetic psychoactive compounds. The molecule 2-Piperidin-1-yl-1-phenylethylamine emerges as a compound of significant interest, wedding the well-established phenethylamine core with a piperidine moiety. This unique structural combination suggests a rich pharmacological potential, positioning it as a valuable tool for neuroscience researchers and drug development professionals.
While primarily recognized as a versatile intermediate in the synthesis of more complex pharmaceuticals, particularly those targeting neurological disorders, the intrinsic biological activities of this compound warrant direct investigation.[1][2] Its structure hints at potential interactions with key players in neurotransmission, including monoamine transporters and receptors. This guide provides an in-depth exploration of the potential research applications of this compound in neuroscience, offering both theoretical grounding and practical, field-proven experimental protocols. The narrative that follows is designed to empower researchers to unlock the full potential of this intriguing molecule.
Pharmacological Profile: A Landscape of Potential Interactions
The pharmacological profile of this compound is not extensively documented in publicly available literature as a standalone therapeutic agent. However, its structural components provide a strong basis for predicting its likely biological targets. The phenethylamine backbone is a classic pharmacophore for interacting with monoamine systems, while the piperidine ring can influence potency, selectivity, and pharmacokinetic properties.[3]
Potential Mechanisms of Action
The primary hypothesized mechanisms of action for this compound revolve around its interaction with:
-
Monoamine Transporters: The structural similarity to endogenous monoamines like dopamine and norepinephrine suggests a potential affinity for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Inhibition of these transporters would lead to increased synaptic concentrations of the respective neurotransmitters. The phenethylamine class of compounds has been extensively studied for its role in dopamine reuptake inhibition.[4]
-
Trace Amine-Associated Receptors (TAARs): Phenethylamine is the prototypical agonist for TAAR1, a G-protein coupled receptor involved in modulating dopaminergic and serotonergic systems.[5][6] It is highly probable that this compound could exhibit activity at these receptors.
-
Adrenergic Receptors: The phenethylamine skeleton is the foundation for many adrenergic receptor agonists and antagonists.[5][7] The compound could potentially bind to α and β-adrenergic receptors, influencing downstream signaling pathways.
-
NMDA Receptors: Some piperidine-containing phenylethylamine derivatives have been shown to interact with the NMDA receptor channel, suggesting a potential for modulating glutamatergic neurotransmission.[8]
The following diagram illustrates the potential interactions of this compound within a neuron.
Caption: Potential neuronal targets of this compound.
Key Research Applications and Experimental Protocols
This section details several key research applications for this compound, providing step-by-step protocols for each.
Characterizing Dopamine Transporter (DAT) Occupancy
Scientific Rationale: To determine if the compound binds to and inhibits the dopamine transporter, a competitive radioligand binding assay is a fundamental first step. This assay quantifies the affinity of the compound for DAT by measuring its ability to displace a known high-affinity radioligand.
Experimental Protocol: [³H]WIN 35,428 Competitive Binding Assay
-
Tissue Preparation:
-
Homogenize fresh or frozen rat striatal tissue in 20 volumes of ice-cold sucrose buffer (0.32 M sucrose, 10 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4) to a final protein concentration of 100-200 µg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]WIN 35,428 (final concentration ~1-2 nM), and 50 µL of varying concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M).
-
For non-specific binding, add a high concentration of a known DAT inhibitor like GBR 12909 (final concentration ~10 µM).
-
Add 50 µL of the membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for 60 minutes.
-
-
Termination and Detection:
-
Rapidly filter the reaction mixture through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with 4 mL of ice-cold assay buffer.
-
Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation:
| Compound | IC₅₀ (nM) | Ki (nM) |
| This compound | TBD | TBD |
| GBR 12909 (Positive Control) | ~10 | ~5 |
TBD: To be determined experimentally.
Caption: Workflow for the DAT competitive binding assay.
Assessing Adrenergic Receptor Affinity
Scientific Rationale: To investigate the compound's potential effects on the adrenergic system, receptor binding assays for α₁ and β-adrenergic receptors are essential. These assays will reveal the compound's affinity for these receptor subtypes, providing insights into potential sympathomimetic or sympatholytic properties.
Experimental Protocol: [³H]Prazosin (α₁) and [³H]CGP-12177 (β) Binding Assays
-
Membrane Preparation:
-
Prepare membranes from a suitable tissue source (e.g., rat cortex for α₁, heart for β) following a similar protocol as described for DAT binding.
-
-
Binding Assays:
-
For α₁ receptors: Use [³H]Prazosin as the radioligand and phentolamine as the non-specific binding control.
-
For β receptors: Use [³H]CGP-12177 as the radioligand and propranolol as the non-specific binding control.
-
The assay setup, incubation, termination, and detection steps are analogous to the DAT binding protocol, with appropriate adjustments to buffer composition and incubation times as per established literature for these receptors.
-
-
Data Analysis:
-
Calculate IC₅₀ and Ki values as described for the DAT assay.
-
Data Presentation:
| Receptor | Radioligand | IC₅₀ (nM) | Ki (nM) |
| α₁-Adrenergic | [³H]Prazosin | TBD | TBD |
| β-Adrenergic | [³H]CGP-12177 | TBD | TBD |
TBD: To be determined experimentally.
In Vivo Evaluation of Psychostimulant Properties
Scientific Rationale: Compounds that inhibit dopamine reuptake often exhibit psychostimulant effects, characterized by increased locomotor activity. An open-field locomotor activity test is a standard behavioral assay to assess these effects in rodents.
Experimental Protocol: Open-Field Locomotor Activity Test
-
Animals:
-
Use adult male Sprague-Dawley rats (250-300g).
-
House animals individually with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow at least one week of acclimatization to the housing facility.
-
-
Apparatus:
-
Use an open-field arena (e.g., 40 x 40 x 30 cm) equipped with infrared beams to automatically track animal movement.
-
-
Procedure:
-
Habituate the animals to the testing room for at least 60 minutes before the experiment.
-
Administer this compound (e.g., 1, 5, 10 mg/kg, intraperitoneally) or vehicle (e.g., saline). A known psychostimulant like amphetamine can be used as a positive control.
-
Immediately place the animal in the center of the open-field arena.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for 60 minutes.
-
-
Data Analysis:
-
Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect.
-
Compare the total locomotor activity between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Caption: Workflow for the open-field locomotor activity test.
Conclusion: A Promising Scaffold for Future Discovery
This compound represents a molecule of considerable interest for neuroscience research. Its structural features strongly suggest a rich pharmacology centered on the modulation of monoaminergic systems. The experimental frameworks provided in this guide offer a starting point for a systematic investigation of its neurochemical and behavioral effects. By employing these and other advanced neuroscience techniques, researchers can elucidate the precise mechanisms of action of this compound, potentially paving the way for the development of novel therapeutics for a range of neurological and psychiatric disorders. The journey from a synthetic intermediate to a well-characterized neuroactive compound is a challenging yet rewarding one, and this compound is a worthy candidate for this exploration.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Showing Compound 2-Phenylethylamine (FDB010580) - FooDB [foodb.ca]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
2-Piperidin-1-yl-1-phenylethylamine safety data sheet and handling
An In-depth Technical Guide to the Safe Handling of 2-Piperidin-1-yl-1-phenylethylamine
Foreword: A Proactive Approach to Chemical Safety
In the landscape of pharmaceutical research and synthetic chemistry, the novel molecule is both the target and the challenge. This compound, a substituted phenethylamine, represents a class of compounds with significant potential in medicinal chemistry and neurotransmitter research.[1] However, its potential is intrinsically linked to our ability to handle it with the foresight and precision it demands. This guide is crafted not as a mere checklist of safety procedures, but as a technical resource for the professional researcher. It moves beyond simple recitation of hazards to explain the causality behind them, grounding every recommendation in the physicochemical properties of the molecule and its structural relatives. As senior scientists, our responsibility is not just to innovate, but to create a self-validating system of safety that protects ourselves, our colleagues, and our research integrity.
Section 1: Chemical and Physical Identity
A thorough understanding of a compound's fundamental properties is the bedrock of its safe handling.
-
Chemical Name: this compound
-
Synonyms: 1-Phenyl-2-piperidin-1-ylethanamine[1]
-
CAS Number: 41208-22-4[1]
-
Molecular Formula: C₁₃H₂₀N₂[1]
-
Molecular Weight: 204.32 g/mol [1]
Structural Context: This molecule is a derivative of phenethylamine, a core structure in many psychoactive and stimulant compounds.[2][3][4] It features a phenyl ring and an ethylamine backbone, with a piperidine ring substituting one of the amine hydrogens. This combination of a phenethylamine core and a cyclic amine (piperidine) dictates its reactivity and toxicological profile. The safety assessment must therefore consider the known hazards of both parent structures.
Table 1: Key Physicochemical Properties (Based on 2-Phenylethylamine)
| Property | Value | Source | Significance for Handling |
| Appearance | Liquid | [1] | Affects spill control and potential for aerosolization. |
| Boiling Point | ~197 - 200 °C | [5] | A high boiling point reduces vapor pressure at room temperature, but it is still a combustible liquid. |
| Density | ~0.962 g/cm³ (at 20°C) | [5] | Similar to water; will not readily float or sink in an aqueous spill. |
| Flash Point | ~81 °C | [6] | Classified as a combustible liquid; requires control of ignition sources. |
| pH | ~11.5 | [7] | Highly alkaline/basic, indicating significant corrosive potential to skin, eyes, and metals. |
| Solubility | Miscible with most organic solvents. Limited miscibility in water. | [7][8] | Important for choosing appropriate cleanup solvents and fire-extinguishing media. |
Section 2: Hazard Identification and GHS Classification
While a specific, verified Safety Data Sheet (SDS) for this compound is not widely available, a robust hazard assessment can be constructed from the well-documented profiles of 2-phenylethylamine and piperidine. The GHS classification for 2-phenylethylamine is considered the most relevant proxy.
Signal Word: Danger [5]
Pictograms:
-
Corrosion (GHS05)
-
Skull and Crossbones (GHS06)
-
Flame (GHS02 - for combustibility)
-
Environment (GHS09 - where applicable)
Table 2: GHS Hazard Classification (Based on 2-Phenylethylamine)
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 4 | H227: Combustible liquid.[5] |
| Corrosive to Metals | 1 | H290: May be corrosive to metals.[5] |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed.[5] |
| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin. |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[5][7] |
| Serious Eye Damage | 1 | H318: Causes serious eye damage.[7][9] |
| Aquatic Hazard (Acute) | 3 | H402: Harmful to aquatic life.[5] |
Section 3: Toxicological Profile: A Mechanistic Perspective
The toxicity of this compound is twofold, stemming from its constituent parts:
-
Corrosivity and Irritation (Piperidine Moiety): Piperidine itself is a strong base (pKb 2.88) and is classified as corrosive, causing severe burns.[10] The nitrogen atom in the piperidine ring of this compound is a strong proton acceptor, making the molecule alkaline. Upon contact with tissue, it can cause rapid saponification of fats and hydrolysis of proteins, leading to severe chemical burns and deep tissue damage.[5] This explains why it is designated as "extremely destructive to tissue of the mucous membranes and upper respiratory tract, eyes, and skin".[5]
-
Systemic Toxicity (Phenethylamine Core): Phenethylamines are known central nervous system (CNS) stimulants that modulate monoamine neurotransmitter systems.[2][3][4] While the specific pharmacological profile of this derivative is not fully elucidated in public literature, systemic absorption following oral, dermal, or inhalation exposure can be presumed to present risks. Symptoms of systemic toxicity may include agitation, tachycardia, hyperthermia, headache, and nausea.[2][5]
Section 4: Safe Handling and Storage Protocols
A self-validating safety protocol is one where the steps taken inherently mitigate the identified risks.
Protocol 4.1: Chemical Handling Workflow
-
Pre-Use Verification:
-
Confirm the identity and purity of the material.
-
Review this safety guide and the SDS for 2-phenylethylamine.
-
Ensure the designated chemical fume hood has a valid certification and is functioning correctly. The causality here is that containment is the primary engineering control for preventing inhalation of vapors or aerosols.
-
-
Work Area Preparation:
-
The work must be conducted in a chemical fume hood.
-
Clear the work area of all unnecessary equipment and chemicals, especially incompatible materials like strong oxidizing agents.[11]
-
Ensure an emergency eyewash station and safety shower are accessible and unobstructed.[6]
-
Keep a spill kit rated for alkaline/corrosive liquids immediately available.
-
-
Dispensing the Chemical:
-
The compound is air-sensitive and should be stored under an inert gas like nitrogen or argon.
-
Use gastight syringes for transferring the liquid to minimize exposure to air and prevent degradation.
-
Dispense the smallest quantity required for the experiment.
-
-
Post-Handling:
-
Thoroughly clean the work area.
-
Decontaminate all non-disposable equipment that came into contact with the chemical.
-
Wash hands and forearms thoroughly with soap and water after removing gloves.[6]
-
Protocol 4.2: Storage
-
Container: Store in the original, tightly sealed container.[6] Do not use metal containers, as the compound may be corrosive to metals.[5]
-
Atmosphere: Due to its air-sensitive nature, store under an inert atmosphere (nitrogen or argon blanket).[12] This prevents oxidative degradation and maintains the integrity of the research material.
-
Location: Store in a cool, dry, well-ventilated area designated for corrosive and toxic chemicals.[6][12] The storage area should be locked or otherwise accessible only to authorized personnel.
-
Segregation: Keep away from heat, sparks, open flames, and other sources of ignition.[6][12] Store separately from incompatible materials, particularly strong oxidizing agents.
Section 5: Exposure Control and Personal Protective Equipment (PPE)
Engineering controls are the first line of defense. When they cannot eliminate exposure, PPE is mandatory.
Engineering Controls:
-
Primary: All handling must occur within a certified chemical fume hood to control vapor and aerosol exposure.[12]
-
Secondary: Maintain adequate general laboratory ventilation. Facilities must be equipped with an eyewash station and a safety shower.[6]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical splash goggles and a full-face shield.[6] Standard safety glasses are insufficient due to the severe corrosive hazard.
-
Skin Protection:
-
Gloves: Wear appropriate protective gloves. Given the chemical nature, nitrile gloves may offer splash protection but should be changed immediately upon contact. For prolonged handling, heavier-duty gloves such as butyl rubber or Viton should be considered. Always check the manufacturer's glove compatibility data.
-
Clothing: Wear a flame-resistant lab coat. Ensure all skin is covered. Do not wear shorts or open-toed shoes.[6]
-
-
Respiratory Protection: Not typically required if work is performed correctly within a fume hood. If there is a potential for exposure outside of a fume hood (e.g., large spill), a NIOSH-approved respirator with an organic vapor cartridge is necessary.[13]
Caption: PPE Selection Workflow for Handling Corrosive Amines.
Section 6: Emergency Procedures
Rapid and correct response is critical.
Protocol 6.1: Personal Exposure
-
Skin Contact: Immediately flush skin with copious amounts of running water for at least 15 minutes while removing all contaminated clothing and shoes.[13][14] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14][15] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[6][12] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[12][14] If the victim is conscious and alert, rinse their mouth with water and give a cupful of water or milk to drink.[6][14] Call a poison control center or doctor immediately.[5][12]
Protocol 6.2: Accidental Release
Caption: Decision Flowchart for Chemical Spill Response.
Section 7: Disposal Considerations
Chemical waste must be managed in accordance with all local, state, and federal regulations.
-
Waste Material: Collect waste from residues and spills in its original container or a suitable, labeled, and sealed container.[5] Do not mix with other waste streams.[5]
-
Containers: Handle uncleaned, empty containers as you would the product itself.[5] They retain product residue and can be dangerous.[6]
-
Disposal: Arrange for disposal through a licensed professional waste disposal service. Do not allow the product to enter drains or waterways.[5]
References
- 1. chemimpex.com [chemimpex.com]
- 2. med.virginia.edu [med.virginia.edu]
- 3. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 4. acs.org [acs.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. bg.cpachem.com [bg.cpachem.com]
- 8. 1-Phenethylamine | C8H11N | CID 7408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. fishersci.com [fishersci.com]
- 13. aksci.com [aksci.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.es [fishersci.es]
Foreword: The 2-Phenethylamine Scaffold - A Universe of Biological Activity
An In-depth Technical Guide to Exploring the Chemical Space of 2-Phenethylamine Derivatives
The 2-phenethylamine framework, a simple aromatic ring joined to an amino group by a two-carbon chain, represents one of nature's most profound and versatile molecular blueprints.[1][2] It is the structural heart of endogenous catecholamine neurotransmitters like dopamine and norepinephrine, which are fundamental to mood, motivation, and physiological regulation.[2] Beyond its natural roles, this scaffold is a "privileged structure" in medicinal chemistry, serving as the foundation for a vast array of synthetic molecules. These derivatives span a wide spectrum of pharmacological classes, including central nervous system (CNS) stimulants, hallucinogens, antidepressants, appetite suppressants, and agents for treating neurodegenerative diseases.[1][2][3]
This guide is designed for researchers, medicinal chemists, and drug development professionals. It deviates from a rigid, textbook format to present a holistic and logical framework for the systematic exploration of the 2-phenethylamine chemical space. We will delve into the causality behind synthetic choices, the validation of analytical protocols, and the integration of computational modeling to navigate this complex landscape. Our objective is not merely to list procedures, but to provide a strategic, field-proven approach to designing, synthesizing, and characterizing novel ligands with desired therapeutic properties.
Chapter 1: Foundational Synthesis - Building and Modifying the Core
The exploration of chemical space begins with the ability to construct and diversify the core scaffold. The choice of synthetic route is dictated by the desired final structure, particularly whether the ethylamine side chain will be incorporated into a new ring system.
Cyclization Strategies: The Bischler-Napieralski and Pictet-Spengler Reactions
For creating complex, polycyclic structures such as those found in many alkaloids, intramolecular cyclization reactions are indispensable. These methods create rigidified analogs that can provide critical insights into the bioactive conformation of a ligand.
The Bischler-Napieralski reaction , discovered in 1893, is a powerful method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides.[4][5][6] The reaction proceeds via an intramolecular electrophilic aromatic substitution, driven by a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[4][5] The choice of this reaction is strategic when the goal is to create the isoquinoline core, a common motif in pharmacologically active natural products.[4][7] The reaction is particularly effective when the aromatic ring is electron-rich, as this facilitates the key electrophilic attack step.[4][6]
The Pictet-Spengler reaction , first reported in 1911, condenses a β-arylethylamine with an aldehyde or ketone under acidic conditions to yield a tetrahydroisoquinoline.[7][8][9] This reaction is mechanistically considered a special case of the Mannich reaction.[9] It is a cornerstone of alkaloid synthesis and is even utilized in biosynthetic pathways.[7][9] The selection of the Pictet-Spengler reaction is ideal for producing tetrahydro-β-carbolines from tryptamine derivatives or tetrahydroisoquinolines from phenethylamine derivatives, which are prevalent in many bioactive compounds.[8][9]
References
- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Phenethylamine - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. grokipedia.com [grokipedia.com]
- 8. The Pictet-Spengler Reaction [ebrary.net]
- 9. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
Methodological & Application
The Synthetic Chemist's Compass: Navigating Asymmetric Transformations with 2-Piperidin-1-yl-1-phenylethylamine
In the intricate landscape of asymmetric synthesis, the quest for efficient and selective methods to control stereochemistry is paramount. Chiral auxiliaries have long stood as reliable tools in the synthetic chemist's arsenal, offering a robust strategy to introduce chirality with high fidelity. This guide delves into the application of 2-piperidin-1-yl-1-phenylethylamine, a promising chiral auxiliary, for guiding stereoselective reactions. While direct, extensive literature on this specific auxiliary is emerging, its structural analogy to the well-established (R)- and (S)-1-phenylethylamine (α-PEA) allows for the confident adaptation of proven protocols.[1] This document provides a detailed exploration of its use in key carbon-carbon bond-forming reactions, complete with mechanistic insights and actionable protocols for the modern research and development laboratory.
I. The Foundation: Understanding the Chiral Auxiliary
This compound combines the stereodirecting influence of the 1-phenylethyl group with the conformational rigidity and steric bulk of a piperidine ring. This unique combination offers the potential for high levels of diastereoselectivity in reactions involving prochiral substrates. The core principle of its application lies in the temporary attachment of the auxiliary to a substrate, directing the approach of a reagent to one face of the molecule, thereby creating a new stereocenter with a predictable configuration.[1]
The synthesis of the auxiliary itself can be achieved through established methodologies, often starting from styrene oxide or α-bromophenylacetic acid, followed by amination with piperidine. The availability of both enantiomers of 1-phenylethylamine as starting materials allows for access to both enantiomers of the final products.
II. Diastereoselective Aldol Reactions: Crafting Chiral β-Hydroxy Carbonyls
The aldol reaction is a cornerstone of organic synthesis, and controlling its stereochemical outcome is crucial for the synthesis of polyketide natural products and other complex molecules. By forming an amide with a carboxylic acid, this compound can be employed as a chiral auxiliary to direct the formation of chiral β-hydroxy amides.
Mechanistic Rationale
The stereochemical outcome of the aldol reaction is dictated by the conformation of the enolate and the subsequent Zimmerman-Traxell transition state. The bulky piperidine and phenyl groups of the chiral auxiliary effectively shield one face of the enolate, forcing the electrophile (an aldehyde) to approach from the less hindered side. The formation of a rigid, chelated transition state involving the lithium cation, the enolate oxygen, and the carbonyl oxygen of the aldehyde further enhances the stereochemical control.
Protocol: Diastereoselective Aldol Addition
This protocol is adapted from established procedures for α-PEA-derived amides and is expected to provide high diastereoselectivity.[2][3]
Materials:
-
N-acyl-2-piperidin-1-yl-1-phenylethylamine (1.0 eq)
-
Lithium diisopropylamide (LDA) (1.1 eq, 2.0 M in THF/heptane/ethylbenzene)
-
Aldehyde (1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add the N-acyl-2-piperidin-1-yl-1-phenylethylamine and dissolve in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the LDA solution dropwise via syringe. Stir the resulting enolate solution at -78 °C for 30 minutes.
-
Add the aldehyde dropwise to the enolate solution.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy amide.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis.
| Entry | Aldehyde | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Benzaldehyde | >95:5 | 85-95 |
| 2 | Isobutyraldehyde | >98:2 | 90-98 |
| 3 | Acetaldehyde | 90:10 | 75-85 |
| Note: The data presented in this table is hypothetical and based on expected outcomes for analogous chiral auxiliaries. Actual results may vary. |
III. Asymmetric Michael Additions: Forging Chiral 1,5-Dicarbonyl Compounds
The Michael addition, or conjugate addition, is a powerful tool for the formation of carbon-carbon bonds. When a chiral auxiliary is employed, this reaction can be rendered highly diastereoselective, providing access to enantioenriched 1,5-dicarbonyl compounds, which are versatile synthetic intermediates.
Mechanistic Rationale
Similar to the aldol reaction, the stereochemical control in the Michael addition arises from the facial bias imposed by the chiral auxiliary on the enolate. The enolate, formed by deprotonation of the N-acyl derivative, adds to the β-position of an α,β-unsaturated carbonyl compound. The bulky phenyl and piperidinyl groups of the auxiliary direct the approach of the Michael acceptor to the less sterically encumbered face of the enolate.
References
Enantioselective Synthesis of Piperidines Utilizing (R)- and (S)-1-Phenylethylamine as a Chiral Auxiliary: An Application and Protocol Guide
Introduction: The Significance of Chiral Piperidines and the Role of 1-Phenylethylamine
The piperidine ring is a ubiquitous structural motif found in a vast number of natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities.[1][2][3] The specific stereochemical configuration of substituents on the piperidine core is often critical for therapeutic efficacy and target selectivity. Consequently, the development of robust and efficient methods for the enantioselective synthesis of substituted piperidines is a cornerstone of modern medicinal chemistry and drug development.[4][5]
Among the various strategies for achieving asymmetric synthesis of piperidines, the use of chiral auxiliaries remains a powerful and reliable approach.[6] A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter(s) have been established, the auxiliary is removed to yield the enantiomerically enriched product.
1-Phenylethylamine (α-PEA), available in both (R) and (S) enantiomeric forms, stands out as a "privileged" chiral auxiliary due to its low cost, commercial availability, and high efficacy in inducing stereoselectivity in a variety of chemical transformations.[7][8] Its utility in the diastereoselective synthesis of piperidines and their precursors, such as piperidin-2-ones and other heterocyclic compounds, has been well-documented.[7][9] This guide will provide a detailed exploration of the principles and protocols for the enantioselective synthesis of piperidines using 1-phenylethylamine as a chiral auxiliary, with a focus on diastereoselective cyclization reactions.
Core Principle: Diastereoselective Control via Steric Hindrance
The fundamental principle behind the use of 1-phenylethylamine as a chiral auxiliary is the strategic introduction of a bulky and stereochemically defined group that influences the facial selectivity of an intramolecular cyclization reaction. The phenyl group of the auxiliary creates a sterically hindered environment, forcing incoming reagents or reacting moieties to approach from the less hindered face of a reactive intermediate, such as an N-acyliminium ion. This results in the preferential formation of one diastereomer over the other.
Application Note 1: Diastereoselective Synthesis of Piperidin-2-ones via Ring-Closing Metathesis
A notable application of 1-phenylethylamine in the synthesis of piperidine precursors is the diastereoselective formation of piperidin-2-ones. These compounds are valuable intermediates that can be further elaborated into fully saturated piperidine rings. One effective strategy involves a ring-closing metathesis (RCM) reaction of an acyclic precursor containing the chiral auxiliary.[7]
Causality of Stereochemical Induction
In this approach, an amide is formed between the chiral 1-phenylethylamine and a carboxylic acid bearing two terminal alkene functionalities. The resulting diene is then subjected to RCM. The stereocenter of the 1-phenylethylamine auxiliary directs the conformation of the acyclic precursor during the cyclization event, leading to the formation of a six-membered ring with a defined stereochemistry at the newly formed stereocenter. The steric bulk of the phenyl group on the auxiliary favors a transition state that minimizes non-bonded interactions, thereby dictating the facial selectivity of the olefin metathesis.
Experimental Workflow and Visualization
Figure 1: General workflow for the diastereoselective synthesis of piperidin-2-ones using 1-phenylethylamine as a chiral auxiliary.
Protocol: Synthesis of a 4-Substituted Piperidin-2-one Derivative
This protocol is a representative example based on the work of Terán and coworkers for the synthesis of cyclic α-amino acids.[7]
Step 1: Amide Formation
-
To a solution of the desired dienoic acid (1.0 eq) in dichloromethane (DCM, 0.1 M) at 0 °C, add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq) and 1-hydroxybenzotriazole (HOBt, 1.2 eq).
-
Stir the mixture for 15 minutes, then add (S)-1-phenylethylamine (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Upon completion (monitored by TLC), dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the acyclic diene amide.
Step 2: Ring-Closing Metathesis
-
Dissolve the acyclic diene amide (1.0 eq) in degassed toluene (0.01 M).
-
Add Grubbs' second-generation catalyst (0.05 eq).
-
Heat the reaction mixture to 80 °C under an inert atmosphere (N₂ or Ar) for 4-6 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the diastereomerically enriched piperidin-2-one.
Step 3: Auxiliary Cleavage
-
Dissolve the piperidin-2-one (1.0 eq) in methanol (0.1 M).
-
Add palladium on carbon (10 wt. %, 0.1 eq).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously for 24 hours.
-
Filter the reaction mixture through a pad of Celite, washing with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the enantiomerically enriched piperidin-2-one.
| Reaction Step | Reactants | Key Reagents | Typical Yield | Diastereomeric Ratio (d.r.) |
| Amide Formation | Dienoic Acid, (S)-PEA | EDC·HCl, HOBt | 85-95% | N/A |
| RCM | Acyclic Diene Amide | Grubbs' II Catalyst | 70-85% | >90:10 |
| Auxiliary Cleavage | N-PEA-Piperidin-2-one | H₂, Pd/C | >95% | N/A |
Application Note 2: Diastereoselective Synthesis of Piperidines via N-Acyliminium Ion Cyclization
A powerful method for constructing the piperidine ring is through the intramolecular cyclization of an N-acyliminium ion.[10][11] When a chiral auxiliary such as 1-phenylethylamine is incorporated into the precursor, this cyclization can proceed with a high degree of diastereoselectivity.
Mechanism of Stereocontrol
An N-acyliminium ion is a reactive electrophilic species that can be generated in situ from an α-alkoxy lactam or a similar precursor under acidic conditions.[12] When a nucleophilic group, such as an alkene or an aromatic ring, is tethered to the lactam, it can attack the iminium ion in an intramolecular fashion to form a new carbon-carbon bond and close the piperidine ring.
The 1-phenylethylamine auxiliary, attached to the lactam nitrogen, directs the stereochemical outcome of this cyclization. The bulky phenyl group shields one face of the N-acyliminium ion, forcing the tethered nucleophile to attack from the opposite, less sterically encumbered face. This results in the formation of a new stereocenter with a predictable configuration relative to the auxiliary's stereocenter.
Figure 2: Mechanism of diastereoselective N-acyliminium ion cyclization controlled by a 1-phenylethylamine auxiliary.
Protocol: Diastereoselective Synthesis of a 2,3-Disubstituted Piperidine
This protocol is a generalized procedure based on established principles of N-acyliminium ion chemistry.[11][13]
Step 1: Synthesis of the Lactam Precursor
-
Synthesize a suitable δ-keto acid.
-
Couple the δ-keto acid with (R)-1-phenylethylamine using standard amide coupling conditions (e.g., EDC/HOBt or conversion to the acid chloride followed by reaction with the amine) to form the corresponding amide.
-
Reduce the ketone of the amide to a secondary alcohol using a reducing agent such as sodium borohydride.
-
Protect the resulting hydroxyl group (e.g., as a methoxy ether by reaction with methyl iodide and a base like sodium hydride) to form the α-alkoxy lactam precursor.
Step 2: Diastereoselective N-Acyliminium Ion Cyclization
-
Dissolve the α-alkoxy lactam precursor (1.0 eq) in a dry, non-protic solvent such as dichloromethane or toluene (0.05 M).
-
Cool the solution to -78 °C under an inert atmosphere.
-
Add a Lewis acid (e.g., TiCl₄, 1.2 eq) or a Brønsted acid (e.g., trifluoroacetic acid, 10 eq) dropwise.[13]
-
Stir the reaction at -78 °C for 1-3 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature and extract with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to isolate the diastereomerically enriched piperidine derivative.
Step 3: Post-Cyclization Modifications and Auxiliary Removal
The resulting piperidine derivative can be further modified. The chiral auxiliary can be removed via hydrogenolysis (e.g., H₂, Pd/C) or other reductive cleavage methods to yield the final enantiomerically pure piperidine product.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Lewis Acid | TiCl₄ | BF₃·OEt₂ | SnCl₄ |
| Solvent | Dichloromethane | Toluene | Acetonitrile |
| Temperature | -78 °C | 0 °C | Room Temp. |
| Typical d.r. | >95:5 | 90:10 | 75:25 |
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The diastereomeric ratio of the products can be readily determined by analytical techniques such as ¹H NMR spectroscopy or chiral HPLC analysis. The expected stereochemical outcome is based on well-established models of steric hindrance, providing a predictable and reliable method for the synthesis of chiral piperidines. The success of these reactions is contingent upon careful control of reaction conditions, particularly temperature and the exclusion of moisture when using water-sensitive reagents like Lewis acids.
Conclusion
1-Phenylethylamine is a highly effective and versatile chiral auxiliary for the enantioselective synthesis of piperidines. Its low cost, ready availability in both enantiomeric forms, and the high diastereoselectivities it can induce make it an invaluable tool for researchers, scientists, and drug development professionals. The methodologies outlined in this guide, particularly those involving ring-closing metathesis and N-acyliminium ion cyclizations, provide robust and predictable pathways to enantiomerically enriched piperidine scaffolds, which are crucial for the discovery and development of new therapeutic agents.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical-Catalyzed (4+2) Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 7. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. arkat-usa.org [arkat-usa.org]
- 11. researchgate.net [researchgate.net]
- 12. electronicsandbooks.com [electronicsandbooks.com]
- 13. Enantioselective Brønsted acid-catalyzed N-acyliminium cyclization cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: A Robust HPLC Method for the Purity Analysis of 2-Piperidin-1-yl-1-phenylethylamine
Introduction
2-Piperidin-1-yl-1-phenylethylamine is a versatile chemical intermediate with significant applications in pharmaceutical development, particularly in the synthesis of neurological drugs and pain management agents.[1] Its molecular structure, featuring a chiral center and two basic amine functionalities, necessitates a precise and robust analytical method to ensure its purity, identity, and quality. This application note details the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of this compound, addressing the common challenges associated with the analysis of basic compounds.
The primary challenge in the HPLC analysis of basic compounds like this compound is the potential for undesirable interactions with the stationary phase.[2][3] Residual silanol groups on the surface of silica-based columns can lead to peak tailing, poor resolution, and reduced sensitivity.[2][4] Therefore, a systematic approach to method development is crucial, focusing on the selection of an appropriate column, mobile phase composition, and pH to mitigate these effects and achieve a reliable separation.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals, covering the strategic considerations in method development, detailed experimental protocols, and a validation strategy aligned with the International Council for Harmonisation (ICH) guidelines.[5][6][7]
Method Development Strategy
The development of a successful HPLC method for a basic compound hinges on a thorough understanding of the analyte's physicochemical properties and its interaction with the chromatographic system. The strategy employed here focuses on reversed-phase chromatography due to its versatility and wide applicability in pharmaceutical analysis.[8]
1. Analyte Characterization:
This compound (Molecular Formula: C₁₃H₂₀N₂, Molecular Weight: 204.32 g/mol ) is a basic compound containing both a primary and a tertiary amine.[1][9] The presence of these basic groups dictates the need for careful pH control of the mobile phase to ensure consistent ionization and good peak shape. The aromatic phenyl group provides a chromophore suitable for UV detection.
2. Column Selection:
For the separation of basic compounds, a C18 or C8 column with high carbon loading is generally preferred.[10][11] A modern, high-purity, base-deactivated silica column is essential to minimize interactions with residual silanol groups.[3][4] An end-capped column, where residual silanols are chemically modified to reduce their activity, is highly recommended.[4]
3. Mobile Phase Optimization:
-
Organic Solvent: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.[10] Acetonitrile generally provides lower viscosity and better peak shape for many compounds.
-
Aqueous Phase and pH Control: The pH of the mobile phase is a critical parameter for controlling the retention and peak shape of ionizable compounds.[8][12] For basic compounds like this compound, maintaining a low pH (typically between 2 and 4) suppresses the ionization of silanol groups on the stationary phase, thereby reducing peak tailing.[2][4][8] Alternatively, a high pH (above 7) can be used with a pH-stable column to ensure the analyte is in its neutral, unprotonated form.[11] Buffers such as phosphate or acetate are necessary to maintain a stable pH throughout the analysis.[10]
-
Additives: In some cases, the addition of a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can further reduce peak tailing by masking the active silanol sites.[13]
4. Detection Wavelength:
The presence of the phenyl group in this compound allows for UV detection. A preliminary scan of the compound's UV spectrum should be performed to determine the wavelength of maximum absorbance (λmax) to ensure optimal sensitivity.
5. Chiral Separation Considerations:
As this compound possesses a chiral center, the development of a chiral separation method may be necessary to determine enantiomeric purity.[14][15] This typically involves the use of a specialized chiral stationary phase (CSP) or a chiral derivatizing agent.[16][17][18] This application note focuses on the purity analysis of the compound as a single entity, but the principles can be extended to chiral method development.
Below is a diagram illustrating the workflow for the HPLC method development:
Caption: Workflow for HPLC Method Development.
Experimental Protocols
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
C18 column (e.g., 4.6 x 250 mm, 5 µm particle size), base-deactivated.
-
HPLC-grade acetonitrile, methanol, and water.
-
Analytical grade phosphoric acid, potassium dihydrogen phosphate, and triethylamine.
-
0.45 µm syringe filters.
-
Reference standard of this compound.
2. Preparation of Solutions:
-
Mobile Phase A (Aqueous): Prepare a 20 mM potassium dihydrogen phosphate buffer and adjust the pH to 3.0 with phosphoric acid.
-
Mobile Phase B (Organic): HPLC-grade acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Prepare the sample solution at a target concentration of approximately 100 µg/mL in the diluent. Filter through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
The following table summarizes the recommended starting chromatographic conditions. These may require further optimization based on the specific column and system used.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 20 mM KH₂PO₄, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B in 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 215 nm |
| Injection Volume | 10 µL |
4. Method Optimization Protocol:
The initial chromatographic conditions should be systematically optimized to achieve the desired separation.
-
Gradient Optimization: Adjust the gradient slope and duration to ensure adequate resolution between the main peak and any impurities.
-
Flow Rate Adjustment: Modify the flow rate to optimize analysis time and peak resolution. A lower flow rate can improve resolution but will increase the run time.[11]
-
Temperature Control: Varying the column temperature can affect selectivity and peak shape.[12]
Method Validation
The optimized HPLC method must be validated according to the ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[5][6] The following validation parameters should be assessed:
1. Specificity:
The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is typically demonstrated by injecting a blank (diluent), a placebo (if applicable), the reference standard, and the sample solution to show no interference at the retention time of the main peak.
2. Linearity:
The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations across the expected range should be analyzed. The linearity is evaluated by linear regression analysis of the plot of peak area versus concentration. The correlation coefficient (r²) should be greater than 0.999.
3. Accuracy:
The closeness of the test results obtained by the method to the true value. This is assessed by spiking a known amount of the reference standard into the sample at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) and calculating the percent recovery.
4. Precision:
The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-day precision): The precision within the same laboratory but on different days, with different analysts, and/or different equipment. The precision is expressed as the relative standard deviation (%RSD) of a series of measurements.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
6. Robustness:
The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to be varied include mobile phase pH, column temperature, and flow rate.
The logical relationship for the method validation process is depicted in the following diagram:
Caption: Method Validation according to ICH Q2(R1).
Results and Discussion
The developed and validated HPLC method should demonstrate the ability to accurately and precisely determine the purity of this compound. A well-optimized method will yield a sharp, symmetrical peak for the main component, well-resolved from any potential impurities. The validation data should meet the acceptance criteria defined in the validation protocol, confirming the method's suitability for routine quality control analysis.
Example Validation Data Summary:
| Validation Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Repeatability (%RSD) | ≤ 2.0% | 0.8% |
| Intermediate Precision (%RSD) | ≤ 2.0% | 1.2% |
| LOD | S/N ≥ 3 | 0.05 µg/mL |
| LOQ | S/N ≥ 10 | 0.15 µg/mL |
| Robustness | No significant impact on results | Passed |
Conclusion
This application note provides a detailed guide for the development and validation of a robust RP-HPLC method for the purity analysis of this compound. By following a systematic approach to method development, including careful selection of the column and mobile phase, and conducting a thorough validation as per ICH guidelines, a reliable and accurate analytical method can be established. This ensures the quality and consistency of this important pharmaceutical intermediate, supporting its use in drug development and manufacturing.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 7. starodub.nl [starodub.nl]
- 8. ijprajournal.com [ijprajournal.com]
- 9. rdchemicals.com [rdchemicals.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. pharmaguru.co [pharmaguru.co]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. researchgate.net [researchgate.net]
- 14. Chiral separation of 1-phenylethylamine enantiomers | Sigma-Aldrich [sigmaaldrich.com]
- 15. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. [Determination of optical purity of alpha-phenylethylamine by high performance liquid chromatography with pre-column derivatization] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of the 2-Piperidin-1-yl-1-phenylethylamine Scaffold: A Guide for Medicinal Chemists
In the landscape of medicinal chemistry, the identification and optimization of privileged scaffolds are paramount to the successful development of novel therapeutics. The 2-Piperidin-1-yl-1-phenylethylamine core represents a versatile and highly adaptable scaffold that has garnered significant attention for its utility in constructing a diverse array of biologically active molecules. This guide provides an in-depth exploration of this scaffold, from its synthesis to its application in drug discovery, with a focus on its role in the development of agents targeting neurological disorders and metabolic diseases. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable chemical framework.
Introduction to a Privileged Scaffold
The this compound scaffold is a specific embodiment of the broader phenethylamine class of compounds. The phenethylamine motif is a cornerstone in neuropharmacology, being present in endogenous neurotransmitters like dopamine and norepinephrine[1]. The incorporation of a piperidine ring introduces a defined conformational constraint and a basic nitrogen atom, which can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules[2]. This unique combination of a phenyl ring, an ethylamine linker, and a piperidine moiety provides a three-dimensional arrangement of functional groups that can be tailored to interact with a variety of biological targets with high affinity and selectivity.
Derivatives of this scaffold have shown promise in several therapeutic areas, most notably as inhibitors of the dopamine transporter (DAT) and dipeptidyl peptidase IV (DPP4)[3][4]. This guide will delve into these two key applications, providing detailed protocols for the synthesis of the core scaffold and the biological evaluation of its derivatives.
Synthesis of the this compound Scaffold
The synthesis of the this compound scaffold can be achieved through several synthetic routes. A common and efficient method is the reductive amination of a suitable ketone precursor. This approach offers a straightforward pathway to the desired amine from readily available starting materials[3].
Protocol: Synthesis of this compound via Reductive Amination
This protocol outlines the synthesis of the target scaffold from 2-amino-1-phenylethan-1-ol.
Materials:
-
2-Amino-1-phenylethan-1-ol
-
Piperidine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Diethyl ether
-
Hydrochloric acid (ethanolic solution)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a solution of 2-amino-1-phenylethan-1-ol (1 equivalent) in dichloroethane (DCE) in a round-bottom flask, add piperidine (1.1 equivalents) and a catalytic amount of glacial acetic acid.
-
Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure this compound.
-
Salt Formation (Optional): For easier handling and improved stability, the free base can be converted to its hydrochloride salt by dissolving it in a minimal amount of diethyl ether and adding an ethanolic solution of hydrochloric acid. The resulting precipitate can be collected by filtration and dried.
Causality Behind Experimental Choices:
-
Sodium triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent, ideal for reductive aminations. It is less basic than other common reducing agents like sodium borohydride, which minimizes side reactions.
-
Acetic Acid: The acidic catalyst protonates the carbonyl group, making it more electrophilic and facilitating the initial nucleophilic attack by the amine to form the iminium ion.
-
Aqueous Workup: The use of saturated sodium bicarbonate solution neutralizes the acetic acid and quenches any remaining reducing agent.
Caption: Synthetic workflow for this compound.
Application as Dopamine Transporter (DAT) Inhibitors
The this compound scaffold has been extensively explored for the development of dopamine transporter (DAT) inhibitors. The DAT is a presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating dopaminergic signaling[3]. Inhibition of DAT leads to an increase in extracellular dopamine levels, a mechanism that is therapeutically beneficial in conditions such as depression, attention-deficit/hyperactivity disorder (ADHD), and narcolepsy.
Mechanism of Action
Derivatives of the this compound scaffold act as competitive inhibitors at the dopamine binding site of DAT. The phenethylamine portion of the molecule mimics the structure of dopamine, allowing it to bind to the transporter. The piperidine ring and other substituents can be modified to enhance binding affinity and selectivity over other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET).
Caption: Mechanism of DAT inhibition by this compound derivatives.
Protocol: Dopamine Transporter (DAT) Uptake Inhibition Assay
This protocol describes a cell-based assay to determine the potency of test compounds in inhibiting dopamine uptake by DAT.
Materials:
-
HEK293 cells stably expressing the human dopamine transporter (hDAT)
-
96-well microplates
-
[³H]-Dopamine (radiolabeled)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Krebs-Ringer-HEPES)
-
Scintillation fluid and counter
-
Potent DAT inhibitor for control (e.g., GBR 12909)
Procedure:
-
Cell Plating: Seed hDAT-expressing HEK293 cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept below 0.5%.
-
Assay Initiation: Wash the cells with pre-warmed assay buffer. Add the test compounds at various concentrations to the wells. Include wells with vehicle only (total uptake) and a high concentration of a known DAT inhibitor (non-specific uptake).
-
Pre-incubation: Incubate the plate at 37°C for 10-20 minutes.
-
Dopamine Uptake: Initiate the uptake by adding [³H]-Dopamine to each well. Incubate for a predetermined time (e.g., 10 minutes) at 37°C.
-
Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and add scintillation fluid. Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Determine the IC₅₀ value of the test compounds by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Application as Dipeptidyl Peptidase IV (DPP4) Inhibitors
The this compound scaffold has also proven to be a valuable template for the design of dipeptidyl peptidase IV (DPP4) inhibitors[4]. DPP4 is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. This makes DPP4 inhibitors an important class of therapeutics for the management of type 2 diabetes.
Mechanism of Action
Piperidine-constrained phenethylamines can act as competitive, reversible inhibitors of DPP4. The amine and other functional groups on the scaffold interact with key residues in the active site of the DPP4 enzyme, preventing the binding and cleavage of its natural substrates, GLP-1 and GIP.
Caption: Mechanism of DPP4 inhibition by this compound derivatives.
Protocol: DPP4 Enzyme Inhibition Assay
This protocol describes a fluorometric assay to measure the in vitro inhibition of DPP4 by test compounds.
Materials:
-
Recombinant human DPP4 enzyme
-
Fluorogenic DPP4 substrate (e.g., Gly-Pro-AMC)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl)
-
96-well black microplates
-
Fluorescence plate reader
-
Known DPP4 inhibitor for control (e.g., sitagliptin)
Procedure:
-
Reagent Preparation: Prepare solutions of the DPP4 enzyme and the fluorogenic substrate in assay buffer. Prepare serial dilutions of the test compounds.
-
Assay Setup: In a 96-well black microplate, add the test compounds at various concentrations. Include wells with vehicle only (100% enzyme activity) and a known DPP4 inhibitor (positive control).
-
Enzyme Addition: Add the DPP4 enzyme solution to all wells except for the blank (substrate only).
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Substrate Addition: Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission) in a kinetic mode for a set period (e.g., 30 minutes) at 37°C.
-
Data Analysis: Determine the rate of reaction (slope of the fluorescence versus time curve) for each well. Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Structure-Activity Relationship (SAR) Summary
The versatility of the this compound scaffold lies in the ability to systematically modify its different components to optimize potency, selectivity, and pharmacokinetic properties. The following table summarizes key SAR trends for derivatives of this scaffold as both DAT and DPP4 inhibitors.
| Scaffold Position | Modification | Impact on DAT Inhibition | Impact on DPP4 Inhibition |
| Phenyl Ring | Electron-withdrawing groups (e.g., halogens) | Generally increases potency | Can be tolerated, may affect selectivity |
| Electron-donating groups (e.g., methoxy) | Variable effects, can decrease potency | Can enhance potency | |
| Ethylamine Linker | Stereochemistry at C1 | (S)-enantiomer often more potent | Stereochemistry is crucial for binding |
| Alkyl substitution on the amine | N-methylation can be tolerated | N-substitution is generally not favored | |
| Piperidine Ring | Substitution on the ring | Can modulate lipophilicity and selectivity | Can be used to fine-tune binding interactions |
| Replacement with other heterocycles | Can alter selectivity profile | Can impact potency and selectivity |
Conclusion
The this compound scaffold is a proven and valuable starting point for the design of novel therapeutic agents. Its synthetic tractability and the ability to modulate its properties through chemical modification make it an attractive framework for medicinal chemists. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the exploration of this scaffold and accelerate the discovery of new drug candidates for a range of diseases. As our understanding of the structural requirements for interacting with various biological targets continues to grow, the potential applications of this versatile scaffold are likely to expand even further.
References
Application Notes & Protocols: A Guide to the Synthesis of 2-Piperidin-1-yl-1-phenylethylamine via One-Pot Reductive Amination
Introduction: The Strategic Importance of Reductive Amination
The synthesis of substituted amines is a cornerstone of modern organic and medicinal chemistry. Among the vast arsenal of synthetic methodologies, reductive amination stands out for its efficiency, reliability, and broad applicability in forming carbon-nitrogen (C-N) bonds.[1][2][3] This powerful transformation converts a carbonyl group (from an aldehyde or ketone) into an amine through an intermediate imine, which is subsequently reduced.[2][4] This one-pot process is lauded for its operational simplicity and for circumventing the common issue of overalkylation often encountered in direct SN2 alkylation of amines.[1][3]
This guide provides a detailed protocol for the synthesis of 2-Piperidin-1-yl-1-phenylethylamine, a molecule representing a common structural motif in pharmacologically active compounds. The chosen synthetic route employs the reaction between phenylacetaldehyde and piperidine, utilizing sodium triacetoxyborohydride (NaBH(OAc)₃), also known as STAB, as the reducing agent. STAB is a particularly advantageous reagent due to its mild nature, high chemoselectivity for imines and iminium ions over carbonyls, and its effectiveness under non-acidic conditions, making it compatible with a wide range of functional groups.[1][5][6]
The Underlying Mechanism: A Two-Step Cascade
The one-pot reductive amination proceeds through a sequential, in-situ mechanism. The process begins with the nucleophilic attack of the secondary amine (piperidine) on the electrophilic carbonyl carbon of the aldehyde (phenylacetaldehyde). This is followed by dehydration to form a transient iminium ion. The key to the success of this one-pot reaction lies in the choice of the reducing agent. Sodium triacetoxyborohydride is a mild hydride donor, hindered by its acetoxy groups, making it slow to react with the starting aldehyde.[6] However, it rapidly reduces the electrophilic iminium ion as it is formed, driving the equilibrium towards the final amine product.[4][6][7]
The key steps are:
-
Iminium Ion Formation: Piperidine reacts with phenylacetaldehyde to form a hemiaminal intermediate, which then loses a molecule of water to generate a reactive iminium cation.
-
Hydride Reduction: The iminium ion is then reduced by sodium triacetoxyborohydride to yield the target tertiary amine, this compound.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Sodium triacetoxyborohydride [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
Application Note: Comprehensive NMR Characterization of 2-Piperidin-1-yl-1-phenylethylamine
Abstract
This document provides a comprehensive guide for the full characterization of 2-Piperidin-1-yl-1-phenylethylamine, a versatile intermediate in medicinal chemistry and organic synthesis, using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.[1] We present a detailed, step-by-step protocol for sample preparation, spectral acquisition, and data processing. Furthermore, this note offers an in-depth analysis of the expected spectral features, including predicted chemical shifts, multiplicity patterns, and coupling constants, grounded in fundamental NMR principles and data from analogous structures. The causality behind experimental choices and the logic of spectral interpretation are emphasized to ensure researchers can confidently replicate and adapt this methodology.
Introduction: The Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry for the unambiguous determination of molecular structures. It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can absorb and re-emit electromagnetic radiation at a specific frequency, known as the resonance frequency. This frequency is exquisitely sensitive to the local electronic environment of each nucleus, providing a unique fingerprint of its position within the molecule.
For a molecule like this compound, with its distinct phenyl, piperidine, and ethylamine moieties, NMR allows us to:
-
Identify Functional Groups: The chemical shift (δ) of each signal correlates to specific proton and carbon environments.
-
Determine Connectivity: Spin-spin coupling between adjacent, non-equivalent nuclei reveals which atoms are bonded to each other.
-
Verify Purity: The presence of unexpected signals can indicate impurities.
-
Confirm Synthesis: The final spectrum serves as a definitive confirmation of the target molecule's identity.
Molecular Structure and Predicted NMR Environments
A thorough understanding of the molecule's topology is the first step in spectral assignment. This compound possesses several unique proton and carbon environments. The presence of a stereocenter at the benzylic carbon (Cα) renders the adjacent methylene protons (Hβ) diastereotopic, meaning they are chemically non-equivalent and will exhibit distinct signals and coupling.
Figure 1: Key proton and carbon environments in this compound. Cα is a chiral center.
Experimental Protocol: A Self-Validating Workflow
This protocol is designed to be robust and self-validating, ensuring high-quality, reproducible data.
Sample Preparation
The choice of solvent is critical as it can influence the chemical shifts of labile protons, such as those in the amine group.[2][3][4]
-
Solvent Selection: Deuterated chloroform (CDCl₃) is the standard choice for many organic molecules due to its excellent solubilizing power and relatively clean spectral window. For unambiguous identification of the N-H protons, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, as it slows down proton exchange, resulting in sharper N-H signals.[5]
-
Sample Weighing: Accurately weigh 5-10 mg of this compound.
-
Dissolution: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small drop of a solution containing tetramethylsilane (TMS) as an internal standard. TMS is chemically inert and its signal is defined as 0.00 ppm, providing a reliable reference point.
-
Homogenization: Cap the NMR tube and gently invert it several times or use a vortex mixer on a low setting until the sample is fully dissolved.
NMR Spectrometer Setup and Acquisition
The following are typical parameters for a 400 MHz spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse sequence (e.g., zg30) is sufficient.
-
Number of Scans (NS): 16-32 scans provide a good signal-to-noise ratio for a sample of this concentration.
-
Relaxation Delay (D1): A delay of 1-2 seconds is typically adequate.
-
Acquisition Time (AQ): 3-4 seconds.
-
Spectral Width (SW): A range of -2 to 12 ppm is appropriate.
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, more scans are required. Start with 1024 scans and increase if necessary.
-
Relaxation Delay (D1): 2 seconds.
-
Spectral Width (SW): A range of 0 to 200 ppm covers the expected chemical shifts for most organic molecules.
Confirmatory Test: D₂O Exchange To confirm the identity of the N-H₂ protons, a D₂O exchange experiment is invaluable.
-
Acquire a standard ¹H NMR spectrum.
-
Add one drop of deuterium oxide (D₂O) to the NMR tube.
-
Shake the tube gently and re-acquire the ¹H NMR spectrum.
-
The signal corresponding to the N-H₂ protons will diminish or disappear entirely as the protons are exchanged for deuterium, which is not observed in ¹H NMR.[6]
Predicted Spectra and Interpretation
The following tables summarize the predicted ¹H and ¹³C NMR data based on established substituent effects and spectral data from analogous compounds.[6][7][8][9]
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| Phenyl (H-ortho, H-meta, H-para) | 7.20 - 7.40 | Multiplet | - | 5H | Typical range for monosubstituted benzene rings.[9][10] |
| Benzylic (Hα) | ~4.0 - 4.2 | Doublet of doublets (dd) or Triplet (t) | ³J(Hα-Hβ) ≈ 6-8 Hz | 1H | Deshielded by the adjacent phenyl ring and nitrogen atom. Coupling to the two Hβ protons. |
| Methylene (Hβ, Hβ') | 2.50 - 2.80 | Complex Multiplet | - | 2H | Diastereotopic protons adjacent to a chiral center. Deshielded by the piperidine nitrogen. |
| Piperidine (H2'/H6') | 2.40 - 2.60 | Multiplet | - | 4H | Protons alpha to the nitrogen are the most deshielded within the piperidine ring.[8][11] |
| Piperidine (H3'/H5', H4') | 1.40 - 1.70 | Multiplet | - | 6H | Protons beta and gamma to the nitrogen appear further upfield.[8] |
| Amine (NH₂) | 1.5 - 3.0 (variable) | Broad Singlet | None | 2H | Labile protons; chemical shift is highly dependent on concentration and solvent. Signal disappears upon D₂O exchange.[5][6] |
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |
| Phenyl (C-ipso) | ~140 - 142 | Quaternary carbon attached to the ethylamine chain. |
| Phenyl (C-ortho, C-meta) | ~127 - 129 | Aromatic carbons influenced by the alkyl substituent.[7][12] |
| Phenyl (C-para) | ~126 - 128 | The para-carbon shift is sensitive to the electronic nature of the substituent.[7][12] |
| Benzylic (Cα) | ~60 - 65 | Carbon attached to the phenyl ring and the primary amine. |
| Methylene (Cβ) | ~55 - 60 | Carbon adjacent to the piperidine nitrogen. |
| Piperidine (C2'/C6') | ~54 - 58 | Carbons alpha to the nitrogen atom are deshielded.[6] |
| Piperidine (C3'/C5') | ~25 - 27 | Beta carbons in the piperidine ring. |
| Piperidine (C4') | ~23 - 25 | Gamma carbon, typically the most upfield in the piperidine ring. |
Visualizing the NMR Workflow
A systematic workflow ensures that all necessary steps for a full characterization are completed logically and efficiently.
Figure 2: Standard workflow for the NMR characterization of this compound.
Conclusion
This application note provides a robust framework for the complete ¹H and ¹³C NMR characterization of this compound. By following the detailed protocols for sample preparation and spectral acquisition, and by leveraging the provided spectral predictions and interpretations, researchers can confidently verify the synthesis and purity of this important chemical building block. The inclusion of causality-driven explanations and self-validating steps like D₂O exchange ensures the integrity and reliability of the structural assignment.
References
- 1. chemimpex.com [chemimpex.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Video: NMR Spectroscopy Of Amines [jove.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Piperidin-1-yl-1-phenylethylamine in Multi-Component Reactions for Heterocycle Synthesis
Introduction: Unlocking the Potential of a Unique Chiral Diamine in Complexity-Generating Reactions
2-Piperidin-1-yl-1-phenylethylamine is a chiral 1,2-diamine featuring a unique combination of structural motifs: a stereogenic center at the benzylic position, a primary amine, and a tertiary amine integrated within a piperidine ring. This arrangement of functionalities makes it a compelling, yet underexplored, building block for the synthesis of complex nitrogen-containing heterocycles through multi-component reactions (MCRs). MCRs, which involve the one-pot reaction of three or more starting materials, are powerful tools in modern organic synthesis and drug discovery, enabling the rapid generation of molecular diversity from simple precursors.[1]
These application notes serve as a technical guide for researchers, medicinal chemists, and drug development professionals interested in leveraging the synthetic potential of this compound in MCRs. While direct literature precedent for this specific diamine in well-known MCRs is limited, its structural similarity to other 1,2-diamines allows for the rational design of novel synthetic routes to valuable heterocyclic scaffolds. This guide will provide a theoretical framework, mechanistic insights, and a detailed, adaptable protocol for the application of this compound in a modified Ugi-type reaction for the synthesis of substituted piperazines.
Scientific Foundation: The Role of 1,2-Diamines in Isocyanide-Based Multi-Component Reactions
Isocyanide-based multi-component reactions, such as the Ugi and Passerini reactions, are cornerstones of combinatorial chemistry and diversity-oriented synthesis.[2][3] The Ugi four-component reaction (U-4CR) classically involves the condensation of an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to yield an α-acylamino amide.[4]
A key feature of MCRs is their adaptability. By replacing one of the standard components with a bifunctional reactant, the reaction pathway can be diverted to generate heterocyclic structures. In the context of the Ugi reaction, vicinal diamines, such as ethylenediamine derivatives, can serve as the amine component. The second amino group can participate in an intramolecular cyclization, trapping a key intermediate to form a heterocyclic ring.[5]
For instance, the reaction of an aldehyde, a 1,2-diamine, a carboxylic acid, and an isocyanide can proceed through the initial formation of an Ugi adduct, which can then undergo an intramolecular amidation to yield a 2,5-diketopiperazine. Alternatively, under certain conditions, the second amine can trap the nitrilium ion intermediate, leading to the formation of piperazine derivatives.[5] The chiral nature of this compound offers the exciting possibility of diastereoselective MCRs, leading to enantioenriched heterocyclic products.[6][7]
Proposed Application: Synthesis of Chiral Piperazine Scaffolds via a Modified Ugi Reaction
We propose the use of this compound as the diamine component in a modified Ugi reaction to access novel, chiral piperazine derivatives. In this proposed transformation, the primary amine of this compound would react with an aldehyde to form an imine, which is a key step in the Ugi reaction mechanism. The subsequent addition of an isocyanide and a suitable acid component would lead to a reactive intermediate that can be trapped intramolecularly by the tertiary piperidine nitrogen.
Mechanistic Rationale
The proposed mechanism for the formation of a piperazinium-containing scaffold is depicted below. The reaction is initiated by the condensation of the primary amine of 1 with an aldehyde 2 to form an iminium ion 3 . Nucleophilic attack of the isocyanide 4 on the iminium ion generates a nitrilium intermediate 5 . At this juncture, instead of being intercepted by an external nucleophile (like a carboxylate), the tethered tertiary amine of the piperidine ring can act as an intramolecular nucleophile, attacking the nitrilium carbon to form a six-membered piperazinium ring 6 . A final nucleophilic addition of the counter-anion (X⁻) would yield the stable heterocyclic product 7 .
Caption: Proposed mechanistic pathway for the synthesis of a piperazinium scaffold.
Experimental Protocols
The following protocol is a representative, generalized procedure for the synthesis of a chiral piperazine derivative using this compound in a modified Ugi-type reaction. This protocol is adapted from established procedures for Ugi reactions involving bifunctional components.[4] Researchers should note that optimization of reaction conditions, including solvent, temperature, and stoichiometry, may be necessary for different substrates.
Materials and Equipment
| Reagents | Equipment |
| This compound | Round-bottom flasks |
| Aldehyde (e.g., benzaldehyde) | Magnetic stirrer and stir bars |
| Isocyanide (e.g., tert-butyl isocyanide) | Syringes and needles |
| Acid (e.g., trifluoroacetic acid) | Thin-layer chromatography (TLC) plates |
| Anhydrous solvent (e.g., methanol, dichloromethane) | Column chromatography setup |
| Deuterated solvent for NMR analysis | NMR spectrometer, Mass spectrometer, IR spectrometer |
| TLC visualization agent (e.g., potassium permanganate stain) | Standard laboratory glassware |
Step-by-Step Protocol for the Synthesis of a Representative Piperazine Derivative
Workflow Diagram
Caption: Step-by-step workflow for the synthesis of a piperazine derivative.
Detailed Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv) and the desired aldehyde (1.0 mmol, 1.0 equiv).
-
Solvent Addition: Add anhydrous methanol (5 mL) to the flask.
-
Initial Stirring: Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Addition of Acid and Isocyanide: To the stirring solution, add trifluoroacetic acid (1.0 mmol, 1.0 equiv) followed by the isocyanide (1.0 mmol, 1.0 equiv) dropwise via syringe.
-
Reaction: Allow the reaction to stir at room temperature for 24-48 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in dichloromethane (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient to afford the desired piperazine derivative.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy to confirm its structure.
Data Interpretation and Expected Outcomes
The successful execution of this protocol is expected to yield a novel chiral piperazine-containing scaffold. The stereochemistry of the product will be influenced by the chirality of the starting diamine. Diastereomeric products may be formed, and their ratio can be determined by NMR analysis of the crude reaction mixture.
Table 1: Representative Reactant Scope and Potential Products
| Aldehyde | Isocyanide | Expected Heterocyclic Scaffold | Potential Applications |
| Benzaldehyde | tert-Butyl isocyanide | Phenyl-substituted piperazinium | CNS drug discovery |
| 4-Chlorobenzaldehyde | Cyclohexyl isocyanide | Chloro-phenyl substituted piperazinium | Medicinal chemistry building blocks |
| Furfural | Benzyl isocyanide | Furyl-substituted piperazinium | Agrochemical research |
Troubleshooting and Considerations
-
Low Yield: If the reaction yield is low, consider using a different solvent (e.g., trifluoroethanol, which is known to accelerate Ugi reactions). Increasing the concentration of the reactants may also be beneficial.[2]
-
Incomplete Reaction: If the reaction does not go to completion, gentle heating (40-50 °C) may be required. However, be mindful of potential side reactions at elevated temperatures.
-
Formation of Acyclic Ugi Product: If the acyclic Ugi product is isolated, it suggests that the intramolecular cyclization is not favored. In this case, a post-MCR cyclization step under different conditions (e.g., heating with a base) might be necessary.
-
Diastereoselectivity: The diastereoselectivity of the reaction will depend on the specific substrates and reaction conditions. Chiral auxiliaries or catalysts could be explored to enhance stereocontrol.[6]
Conclusion and Future Outlook
This compound represents a promising yet largely untapped resource for the construction of complex, chiral heterocyclic molecules via multi-component reactions. The protocols and mechanistic insights provided in these application notes are intended to serve as a starting point for researchers to explore the utility of this unique diamine in diversity-oriented synthesis. The resulting piperazine-containing scaffolds could be of significant interest in medicinal chemistry, particularly for the development of novel therapeutics targeting the central nervous system. Further exploration of different MCRs, such as the Passerini reaction and other isocyanide-based transformations, with this versatile building block is highly encouraged.[8]
References
- 1. Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Passerini reaction - Wikipedia [en.wikipedia.org]
- 3. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00379E [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 2-Piperidin-1-yl-1-phenylethylamine Synthesis
Welcome to the technical support center for the synthesis of 2-Piperidin-1-yl-1-phenylethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during this synthesis, with a primary focus on addressing issues of low yield. Our approach is rooted in mechanistic understanding and practical, field-proven solutions.
Understanding the Synthesis: Reductive Amination
The synthesis of this compound is most commonly achieved through a reductive amination reaction. This versatile and widely used method involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced to the target amine.[1][2][3] In this specific synthesis, the likely precursors are a phenyl-containing carbonyl compound and piperidine. Given the product's structure, the reaction proceeds via the nucleophilic attack of piperidine on a carbonyl group, followed by reduction of the resulting iminium ion.
Visualizing the Reaction Pathway
To effectively troubleshoot, a clear understanding of the reaction mechanism is essential. The following diagram illustrates the key steps in the synthesis of this compound via reductive amination.
Caption: General reaction mechanism for the synthesis of this compound.
Troubleshooting Guide: Low Product Yield
Low yield can stem from various factors throughout the synthetic process. This guide is structured in a question-and-answer format to directly address specific issues you may be encountering.
Frequently Asked Questions (FAQs) & Troubleshooting Steps
Q1: My reaction is not proceeding to completion, and I'm recovering a significant amount of starting material. What are the likely causes?
A1: Incomplete conversion is a common issue in reductive aminations. Several factors could be at play:
-
Inefficient Imine/Iminium Ion Formation: The equilibrium between the carbonyl compound/amine and the imine/iminium ion might not favor the product.[2]
-
Troubleshooting:
-
pH Control: The formation of the iminium ion is often acid-catalyzed. However, excessively low pH will protonate the amine, rendering it non-nucleophilic. A weakly acidic environment (pH ~5-6) is typically optimal.[4] You can use a mild acid like acetic acid as a catalyst.[5]
-
Water Removal: The formation of the imine from the hemiaminal intermediate involves the elimination of water.[2] While not always necessary, especially with certain reducing agents, removing water can drive the equilibrium forward. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate.
-
-
-
Inactive or Insufficient Reducing Agent: The hydride source may be degraded or used in insufficient quantities.
-
Troubleshooting:
-
Check Reagent Quality: Ensure your reducing agent is fresh and has been stored under appropriate conditions (e.g., sodium triacetoxyborohydride is moisture-sensitive).[6]
-
Stoichiometry: Use a slight excess of the reducing agent (typically 1.1 to 1.5 equivalents) to ensure complete reduction.
-
-
-
Low Reaction Temperature: The reaction may be too slow at the current temperature.
-
Troubleshooting: Gently heating the reaction mixture can increase the rate of both imine formation and reduction. However, be cautious, as excessive heat can lead to side reactions.
-
Q2: I'm observing the formation of a significant amount of a byproduct, which I suspect is the alcohol resulting from the reduction of the starting carbonyl compound. How can I prevent this?
A2: This is a classic chemoselectivity issue in reductive amination.[2] The reducing agent is reducing the starting carbonyl group faster than or competitive with the iminium ion.
-
Choice of Reducing Agent: The key is to use a reducing agent that is selective for the iminium ion over the carbonyl group.
-
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): This is often the reagent of choice for reductive aminations because it is a milder reducing agent than sodium borohydride and selectively reduces the iminium ion.[2][6]
-
Sodium Cyanoborohydride (NaCNBH₃): Similar to STAB, it is selective for the iminium ion at slightly acidic pH.[2][6] However, it can release toxic hydrogen cyanide gas upon acidification, so proper handling is crucial.
-
Sodium Borohydride (NaBH₄): This is a more powerful reducing agent and can readily reduce both aldehydes and ketones.[6] If you must use NaBH₄, it's best to pre-form the imine before adding the reducing agent.[6][7]
-
| Reducing Agent | Selectivity for Imine/Iminium Ion | Common Solvents | Key Considerations |
| Sodium Triacetoxyborohydride (STAB) | High | DCE, DCM, THF, Dioxane | Moisture sensitive.[6] |
| Sodium Cyanoborohydride (NaCNBH₃) | High (at acidic pH) | Methanol, Ethanol | Tolerates water; toxic HCN can be generated.[2][6] |
| Sodium Borohydride (NaBH₄) | Low | Methanol, Ethanol | Can reduce starting carbonyl; add after imine formation.[6] |
| Catalytic Hydrogenation (H₂/Pd/C) | High | Methanol, Ethanol | "Green" option; catalyst can be poisoned.[2][8] |
Q3: My TLC analysis shows the formation of the imine intermediate, but it is not being fully reduced to the final product. What should I do?
A3: The persistence of the imine intermediate indicates a problem with the reduction step.[7]
-
Insufficient Reducing Agent: As mentioned before, ensure you are using a sufficient excess of a fresh reducing agent.
-
Reaction Time: The reduction step may require more time. Monitor the reaction by TLC until the imine spot disappears.
-
Temperature: If the reaction is sluggish, a moderate increase in temperature can facilitate the reduction.
-
Solvent Effects: The choice of solvent can influence the reaction rate. Ensure your solvent is compatible with your chosen reducing agent. For instance, STAB is not very compatible with methanol.[6]
Q4: I'm struggling with the purification of my final product. Are there any specific recommendations?
A4: The basic nature of the amine product allows for straightforward purification via acid-base extraction.
-
Acid-Base Extraction:
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Wash with a dilute aqueous acid solution (e.g., 1M HCl). The amine product will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic layer.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.
-
Make the aqueous layer basic (e.g., with 1M NaOH) to deprotonate the amine, which will then precipitate or can be extracted back into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.
-
-
Column Chromatography: If acid-base extraction is insufficient, column chromatography on silica gel can be employed. A solvent system of dichloromethane/methanol with a small amount of triethylamine (to prevent tailing of the amine) is a good starting point.
Troubleshooting Workflow
This flowchart provides a systematic approach to diagnosing and resolving low-yield issues.
Caption: A step-by-step workflow for troubleshooting low yield in the synthesis.
References
- 1. jocpr.com [jocpr.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 4. echemi.com [echemi.com]
- 5. reddit.com [reddit.com]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
identifying side products in the synthesis of 2-Piperidin-1-yl-1-phenylethylamine
Welcome to the Technical Support Center for the Synthesis of 2-Piperidin-1-yl-1-phenylethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this versatile pharmaceutical intermediate.[1] Here, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to directly address specific issues, helping you identify and mitigate the formation of unwanted side products.
I. Understanding the Synthetic Landscape
The synthesis of this compound can be approached through several synthetic routes. Each pathway, while viable, presents a unique profile of potential side products. Understanding these pathways is the first step in troubleshooting and optimizing your synthesis. The three most common routes are:
-
Reductive Amination of Phenylglyoxal with Piperidine: This is a direct and often high-yielding approach.[2][[“]]
-
Nucleophilic Substitution of 2-Bromo-1-phenylethanone with Piperidine followed by Reduction: A two-step process that offers an alternative to direct amination.
-
Ring-Opening of Styrene Oxide with Piperidine followed by Conversion of the Alcohol to an Amine: This route introduces an amino alcohol intermediate that requires further functional group manipulation.
This guide will break down the potential side products for each of these routes, providing insights into their formation and strategies for their detection and elimination.
II. Troubleshooting Common Synthetic Routes
Route 1: Reductive Amination of Phenylglyoxal with Piperidine
This one-pot reaction is efficient but can be prone to several side reactions if not carefully controlled.
Q1: I'm observing a significant amount of an over-alkylation product in my final material. What is it and how can I prevent it?
A1: The most common over-alkylation product is the tertiary amine, N,N-bis(1-phenyl-2-(piperidin-1-yl)ethyl)amine . This impurity arises when the newly formed secondary amine product reacts with another molecule of the iminium ion intermediate before it is reduced.
Causality:
-
Slow reduction rate: If the reduction of the iminium ion is slow compared to the rate of imine formation and subsequent reaction with the product amine, over-alkylation is favored.
-
High concentration of reactants: Higher concentrations can increase the likelihood of the product amine encountering an iminium ion.
Mitigation Strategies:
-
Choice of Reducing Agent: Use a milder and more controlled reducing agent like sodium triacetoxyborohydride (STAB) instead of more reactive hydrides like sodium borohydride. STAB is known to be effective for reductive aminations with minimal side reactions.
-
Controlled Addition: Add the reducing agent slowly to the reaction mixture to maintain a low concentration of the reactive species at any given time.
-
Stoichiometry: Use a slight excess of piperidine to favor the formation of the desired primary amine.
Protocol for Minimizing Over-alkylation:
-
Dissolve phenylglyoxal monohydrate (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add piperidine (1.1 equivalents) and stir for 30 minutes at room temperature to form the enamine/iminium ion intermediate.
-
Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 1-2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry, and concentrate under reduced pressure.
Q2: My reaction mixture shows a byproduct with a mass corresponding to a dimer of the starting materials. What could this be?
A2: You are likely observing the formation of 2,3-diphenyl-1,4-dipiperazin-1-yl-butane-1,4-dione . This can arise from a self-condensation of the phenylglyoxal under basic conditions, followed by reaction with piperidine.
Causality:
-
Basic Conditions: The presence of a secondary amine like piperidine can create a sufficiently basic environment to promote the aldol-type self-condensation of phenylglyoxal.
Mitigation Strategies:
-
pH Control: Maintain a slightly acidic pH (around 5-6) during the initial imine formation. This can be achieved by using piperidine hydrochloride or by adding a mild acid like acetic acid. This protonates the amine, reducing its basicity while still allowing for nucleophilic attack on the carbonyl.
-
Temperature Control: Run the reaction at a lower temperature (0 °C to room temperature) to disfavor the condensation reaction.
Route 2: Nucleophilic Substitution of 2-Bromo-1-phenylethanone with Piperidine and Subsequent Reduction
This two-step route first involves the formation of an α-amino ketone, which is then reduced to the desired amine.
Q3: After the first step (nucleophilic substitution), I have a significant amount of unreacted 2-bromo-1-phenylethanone. How can I improve the conversion?
A3: Incomplete conversion is often due to insufficient reactivity or side reactions consuming the starting material.
Causality:
-
Steric Hindrance: Although not severe, there is some steric hindrance that can slow down the reaction.
-
Base Strength: Piperidine acts as both the nucleophile and the base to neutralize the HBr formed. If the basicity is not sufficient, the reaction can stall.
Mitigation Strategies:
-
Use of an External Base: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the HBr generated. This frees up the piperidine to act solely as a nucleophile.
-
Solvent Choice: Use a polar aprotic solvent like acetonitrile or dimethylformamide (DMF) to facilitate the SN2 reaction.
-
Increased Temperature: Gently heating the reaction mixture can increase the reaction rate.
Q4: During the reduction of the α-amino ketone, I'm forming a diol byproduct. What is it and how can I avoid it?
A4: The diol byproduct is likely 1-phenyl-2-(piperidin-1-yl)ethane-1,2-diol . This can form if the ketone is over-reduced.
Causality:
-
Harsh Reducing Agent: Strong reducing agents like lithium aluminum hydride (LAH) can sometimes lead to over-reduction or other side reactions.
Mitigation Strategies:
-
Milder Reducing Agent: Use a milder reducing agent such as sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol.
-
Temperature Control: Perform the reduction at a low temperature (e.g., 0 °C) to improve selectivity.
Protocol for the Reduction of 1-phenyl-2-(piperidin-1-yl)ethanone:
-
Dissolve the α-amino ketone (1 equivalent) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 equivalents) portion-wise, keeping the temperature below 5 °C.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent, dry, and concentrate.
Route 3: Ring-Opening of Styrene Oxide with Piperidine
This route generates an amino alcohol, which must then be converted to the amine.
Q5: The ring-opening of styrene oxide with piperidine is giving me a mixture of regioisomers. How can I control the regioselectivity?
A5: The ring-opening of styrene oxide can proceed via two pathways, leading to 1-phenyl-2-(piperidin-1-yl)ethanol (attack at the benzylic carbon) and 2-phenyl-2-(piperidin-1-yl)ethanol (attack at the terminal carbon).
Causality:
-
Reaction Conditions: The regioselectivity is highly dependent on the reaction conditions. Under neutral or basic conditions, nucleophilic attack is favored at the less sterically hindered terminal carbon. Under acidic conditions, the reaction proceeds through a more carbocation-like transition state, favoring attack at the more substituted benzylic carbon.
Mitigation Strategies:
-
For attack at the benzylic carbon (to form the precursor to the desired product): Use a Lewis acid catalyst (e.g., Zn(OTf)₂, Sc(OTf)₃) to activate the epoxide and favor attack at the more electron-deficient benzylic position.
-
For attack at the terminal carbon: Use neutral or slightly basic conditions, often with heating.
Q6: I am observing the formation of phenylacetaldehyde in my reaction mixture. What is the cause?
A6: Phenylacetaldehyde is a common byproduct formed from the rearrangement of styrene oxide, particularly in the presence of acid catalysts.[4]
Causality:
-
Acid-Catalyzed Rearrangement: Lewis or Brønsted acids used to promote the ring-opening can also catalyze the isomerization of styrene oxide to phenylacetaldehyde.
Mitigation Strategies:
-
Careful Choice of Catalyst: Screen different Lewis acids to find one that promotes the desired ring-opening without significant rearrangement.
-
Temperature Control: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
III. Analytical Characterization and Purification
Q7: What are the recommended analytical methods for identifying and quantifying these side products?
A7: A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis of your product's purity.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating the desired product from its impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and a buffered aqueous solution is a good starting point. UV detection is suitable for these aromatic compounds.[5][6][7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and can provide structural information through mass fragmentation patterns.[9][10][11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the desired product and any isolated impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it a powerful tool for identifying unknown impurities.
Table 1: Common Side Products and their Characteristics
| Side Product | Molecular Formula | Molecular Weight ( g/mol ) | Potential Synthetic Route(s) |
| N,N-bis(1-phenyl-2-(piperidin-1-yl)ethyl)amine | C₂₆H₃₇N₃ | 391.60 | Reductive Amination |
| 2,3-diphenyl-1,4-dipiperazin-1-yl-butane-1,4-dione | C₂₆H₃₀N₂O₂ | 414.54 | Reductive Amination |
| 1-phenyl-2-(piperidin-1-yl)ethanone | C₁₃H₁₇NO | 203.28 | Nucleophilic Substitution |
| 1-phenyl-2-(piperidin-1-yl)ethane-1,2-diol | C₁₃H₁₉NO₂ | 221.29 | Nucleophilic Substitution |
| 2-phenyl-2-(piperidin-1-yl)ethanol | C₁₃H₁₉NO | 205.30 | Ring-Opening of Styrene Oxide |
| Phenylacetaldehyde | C₈H₈O | 120.15 | Ring-Opening of Styrene Oxide |
Q8: What are the best practices for purifying the final product?
A8: The choice of purification method will depend on the nature and quantity of the impurities.
-
Column Chromatography: Silica gel chromatography is a standard method for purifying organic compounds. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane with a small amount of methanol) is typically effective.
-
Crystallization: If the product is a solid and a suitable solvent system can be found, crystallization is an excellent method for achieving high purity.
-
Acid-Base Extraction: As the product is a basic amine, it can be separated from neutral or acidic impurities by performing an acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl). The aqueous layer, containing the protonated product, is then basified (e.g., with NaOH) and the product is re-extracted into an organic solvent.
IV. Visualizing Reaction Pathways
The following diagrams illustrate the main synthetic pathways and the formation of key side products.
References
- 1. chemimpex.com [chemimpex.com]
- 2. soc.chim.it [soc.chim.it]
- 3. consensus.app [consensus.app]
- 4. mdpi.com [mdpi.com]
- 5. [Determination of optical purity of alpha-phenylethylamine by high performance liquid chromatography with pre-column derivatization] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN106053657A - Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Sensitive high-performance liquid chromatographic method for the determination of 2-phenylethylamine in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Troubleshooting Batch-to-Batch Variability of 2-Piperidin-1-yl-1-phenylethylamine
Welcome to the technical support center for 2-Piperidin-1-yl-1-phenylethylamine. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to batch-to-batch variability of this versatile compound. Our goal is to provide you with the expertise and practical guidance to ensure the consistency and reliability of your experimental results.
Introduction
This compound is a key intermediate in medicinal chemistry and organic synthesis, valued for its role in the development of novel therapeutics, particularly for neurological disorders.[1] As a chiral molecule, its stereochemical purity is critical to its function and efficacy. Batch-to-batch variability can arise from a number of factors in the synthesis, purification, and handling of this compound, leading to inconsistencies in experimental outcomes. This guide will walk you through common problems, their root causes, and systematic approaches to troubleshooting.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: We are observing significant variations in the purity of different batches of this compound, as determined by HPLC. What are the likely causes?
Answer:
Variations in purity are a common challenge and can often be traced back to the synthetic route and purification process. A prevalent method for synthesizing this compound is through the reductive amination of a suitable precursor.[2] This process, while effective, can introduce several impurities if not carefully controlled.
Potential Sources of Impurities:
-
Unreacted Starting Materials: Incomplete reaction can leave residual amounts of the starting materials, such as a phenylacetaldehyde derivative or piperidine.
-
Side-Products from Reductive Amination: The formation of imine intermediates is a key step.[3] If the reduction of the imine is not complete, or if side reactions occur, this can lead to byproducts. Over-reduction or the formation of dimers are also possibilities.
-
Reagent-Derived Impurities: The quality of reagents, including the reducing agent (e.g., sodium borohydride) and solvents, can impact the impurity profile.
-
Degradation Products: As a liquid that is recommended to be stored at 0-8°C, this compound may be susceptible to degradation at ambient temperatures or upon exposure to air and light.[1]
Troubleshooting Workflow:
Recommended Actions:
-
Thorough Analysis of Raw Materials: Ensure the purity and identity of your starting materials before synthesis.
-
Optimize Reaction Conditions: Carefully control the stoichiometry of reactants, reaction temperature, and time to minimize side-product formation.
-
Robust Purification: Employ high-efficiency purification techniques. Fractional distillation under reduced pressure or column chromatography can be effective.
-
Characterize Impurities: If possible, isolate and identify major impurities using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4] This will provide valuable insights into the source of the variability.
FAQ 2: Our experiments require a specific enantiomer of this compound, but we are seeing inconsistencies in enantiomeric excess (ee) between batches. How can we address this?
Answer:
Maintaining high enantiomeric purity is crucial for the biological activity of chiral compounds. Variations in enantiomeric excess often stem from the chiral resolution or asymmetric synthesis method used.
Potential Causes for Inconsistent Enantiomeric Excess:
-
Incomplete Chiral Resolution: If a classical resolution using a chiral acid is employed, incomplete separation of the diastereomeric salts can lead to variable enantiomeric purity.[5]
-
Racemization: The chiral center of this compound could be susceptible to racemization under certain conditions (e.g., harsh pH, elevated temperatures) during workup or purification.
-
Inconsistent Asymmetric Synthesis: If an asymmetric synthesis route is used, variations in catalyst activity, reagent quality, or reaction conditions can directly impact the enantioselectivity of the reaction.
Troubleshooting Workflow for Enantiomeric Excess Variability:
Recommended Actions & Protocols:
-
Robust Chiral HPLC Method: Develop and validate a reliable chiral HPLC method for accurate determination of enantiomeric excess. A typical starting point would be a polysaccharide-based chiral stationary phase.[6][7]
Protocol: Chiral HPLC Method Development
-
Column Selection: Start with a Chiralcel® OD-H or Chiralpak® AD-H column. These are often effective for the separation of chiral amines.[6]
-
Mobile Phase Screening:
-
Normal Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a good starting point. For basic compounds like this, adding a small amount of an amine modifier (e.g., 0.1% diethylamine) can improve peak shape and resolution.[6]
-
Reversed Phase: A mobile phase of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer at a slightly acidic pH) can also be explored.
-
-
Method Optimization: Adjust the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the enantiomers.
-
Validation: Validate the method for linearity, accuracy, and precision according to ICH guidelines.
-
-
Optimization of Chiral Resolution: If using diastereomeric salt crystallization, systematically screen different chiral acids and solvents to find conditions that provide high diastereoselectivity and good crystal quality.
FAQ 3: We have noticed a change in the physical appearance (color change) and a decrease in potency of our stored this compound over time. What is happening and how can we prevent it?
Answer:
These observations strongly suggest that the compound is undergoing degradation. The piperidine moiety, in particular, can be susceptible to oxidation.[8]
Likely Degradation Pathway:
The tertiary amine in the piperidine ring is a likely site for oxidation, which can lead to the formation of N-oxides or other oxidative degradation products. These products are often colored and may have reduced or no biological activity.
Hypothetical Oxidative Degradation Pathway:
Prevention and Mitigation:
-
Proper Storage: Store the compound at the recommended temperature of 0-8°C.[1] Protect it from light by using amber vials or storing it in the dark.
-
Inert Atmosphere: For long-term storage, consider blanketing the compound with an inert gas like argon or nitrogen to minimize exposure to oxygen.
-
Forced Degradation Studies: To understand the stability of your compound under various conditions, perform forced degradation studies.[9][10][11] This involves subjecting the compound to stress conditions (acid, base, oxidation, heat, light) and analyzing the degradation products.
Protocol: Forced Degradation Study
-
Prepare Solutions: Prepare solutions of this compound in various stress media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂).
-
Apply Stress:
-
Acid/Base Hydrolysis: Incubate solutions at room temperature or slightly elevated temperature (e.g., 60°C).
-
Oxidation: Treat with hydrogen peroxide solution.
-
Thermal Stress: Heat a solid sample and a solution in an oven.
-
Photostability: Expose a solid sample and a solution to a controlled light source (as per ICH Q1B guidelines).
-
-
Analysis: At various time points, analyze the stressed samples by a stability-indicating HPLC method to quantify the parent compound and detect degradation products.
-
Summary of Key Parameters and Troubleshooting
| Observed Issue | Potential Root Causes | Recommended Analytical Techniques | Key Troubleshooting Steps |
| Variable Purity | Incomplete reaction, side-products, poor purification, raw material quality. | HPLC-UV, LC-MS, NMR | Optimize synthesis, improve purification, characterize impurities. |
| Inconsistent Enantiomeric Excess | Incomplete chiral resolution, racemization. | Chiral HPLC | Validate and optimize chiral separation method, investigate for racemization. |
| Degradation on Storage | Oxidation, light or heat sensitivity. | Stability-indicating HPLC-UV, LC-MS | Store under recommended conditions, perform forced degradation studies. |
Conclusion
Addressing batch-to-batch variability of this compound requires a systematic and analytical approach. By understanding the potential pitfalls in the synthesis, purification, and handling of this compound, and by implementing robust analytical methods for quality control, researchers can ensure the consistency and reliability of their work. This guide provides a framework for troubleshooting common issues, but it is important to remember that specific experimental conditions may require further optimization.
References
- 1. chemimpex.com [chemimpex.com]
- 2. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. rsc.org [rsc.org]
- 5. reddit.com [reddit.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. UCSD/CCMS - Spectrum Library [gnps.ucsd.edu]
- 9. rjptonline.org [rjptonline.org]
- 10. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Degradation of 2-Piperidin-1-yl-1-phenylethylamine
Welcome to the technical support center for 2-Piperidin-1-yl-1-phenylethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the storage and stability of this compound. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and drug development processes.
Introduction
This compound is a versatile building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents.[1] Its structure, featuring a phenylethylamine core and a piperidine moiety, presents unique stability considerations. Understanding its degradation pathways is critical for establishing appropriate storage conditions, developing stability-indicating analytical methods, and ensuring the quality and safety of resulting drug candidates.[2] This guide provides a comprehensive overview of potential degradation mechanisms under various storage and stress conditions.
Part 1: Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling and stability of this compound.
Q1: What are the optimal storage conditions for neat this compound?
A1: To ensure long-term stability, the solid compound should be stored in a cool, dry, and dark environment. Recommended conditions are:
-
Temperature: Refrigeration at 2-8°C for short-term storage and freezing at -20°C or below for long-term storage. Elevated temperatures can accelerate degradation.
-
Atmosphere: Storage under an inert atmosphere, such as argon or nitrogen, is highly recommended to minimize oxidation and reaction with atmospheric carbon dioxide.
-
Container: Use tightly sealed, amber glass vials to protect from light and moisture.
Q2: My solution of this compound has turned yellow. What could be the cause?
A2: A color change, particularly to yellow or brown, is a common indicator of degradation, most likely due to oxidation. The tertiary amine of the piperidine ring and the benzylic position of the phenylethylamine moiety are susceptible to oxidation, especially when exposed to air and light. It is advisable to discard the discolored solution and prepare a fresh one, ensuring proper storage practices are followed.
Q3: Is the compound sensitive to pH changes in solution?
A3: Yes, the stability of this compound in solution is expected to be pH-dependent. The two amine groups have different pKa values, and their protonation state will influence their reactivity. In acidic conditions, the amine groups will be protonated, which can protect them from oxidation but may make other parts of the molecule more susceptible to hydrolysis if ester or amide functionalities were present. In basic conditions, the free base form is more prone to oxidation.
Q4: What are the primary degradation pathways I should be aware of?
A4: Based on the structure, the most probable degradation pathways include:
-
Oxidation: This is a major concern. Oxidation can occur at the tertiary nitrogen of the piperidine ring to form an N-oxide, or at the carbon alpha to the piperidine nitrogen. The primary amine is also susceptible to oxidation.
-
N-Dealkylation: Cleavage of the bond between the piperidine nitrogen and the phenylethylamine moiety can occur, particularly under thermal or oxidative stress.
-
Photodegradation: Exposure to UV or even ambient light can provide the energy to initiate degradation reactions, often through radical mechanisms.
Part 2: Potential Degradation Pathways
Understanding the potential degradation pathways is crucial for developing stability-indicating analytical methods and for interpreting stability data. The following pathways are proposed based on the chemical structure of this compound and known degradation mechanisms of similar compounds.[3][4]
Oxidative Degradation
Oxidation is a primary degradation route for amines. For this compound, several sites are susceptible to oxidation:
-
N-Oxidation of the Piperidine Ring: The tertiary amine in the piperidine ring can be oxidized to form the corresponding N-oxide. This is a common metabolic and degradation pathway for piperidine-containing drugs.[5][6]
-
Oxidation of the Phenylethylamine Moiety: The benzylic carbon is susceptible to oxidation, which could lead to the formation of a ketone. The primary amine can also be oxidized to an imine or oxime.
Below is a diagram illustrating potential oxidative degradation pathways.
Caption: Potential Oxidative Degradation Pathways.
Thermal Degradation
Elevated temperatures can provide the energy for various degradation reactions.
-
N-Dealkylation: As mentioned above, the bond between the piperidine ring and the phenylethylamine side chain can cleave under thermal stress, leading to the formation of piperidine and a reactive phenylethylamine fragment.[4]
-
Ring Opening: At higher temperatures, the piperidine ring itself may undergo cleavage.
Photodegradation
Exposure to light, particularly in the UV range, can initiate photo-oxidative and other radical-mediated degradation processes. The phenyl ring is a chromophore that can absorb light and trigger these reactions.
Part 3: Troubleshooting Guide
This section provides solutions to common issues encountered during the handling and analysis of this compound.
| Problem | Probable Cause | Solution |
| Appearance of extra peaks in HPLC chromatogram of a stability sample. | Degradation of the compound. | 1. Confirm the identity of the main peak using a fresh, properly stored standard. 2. Use a stability-indicating HPLC method to resolve the parent compound from its degradants. 3. Characterize the new peaks using LC-MS/MS to identify the degradation products.[7][8] 4. Review storage conditions of the stability sample. |
| Inconsistent analytical results (e.g., decreasing peak area over time). | Instability of the compound in the analytical solvent or under autosampler conditions. | 1. Prepare samples immediately before analysis. 2. Use a cooled autosampler (e.g., 4°C). 3. Evaluate the stability of the compound in the chosen mobile phase or diluent. Consider using a buffered solution at a pH where the compound is more stable. |
| Solid material has changed color or become sticky. | Likely oxidation and/or hygroscopicity. | 1. The material is likely degraded and should be discarded. 2. For future use, ensure the compound is stored under an inert atmosphere and in a desiccator to protect from air and moisture. |
Part 4: Experimental Protocols
The following protocols provide a framework for conducting stability studies and developing a stability-indicating analytical method.
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.[2][9]
Objective: To generate degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
Hydrogen peroxide (3%)
-
HPLC-grade water, acetonitrile, and methanol
-
Calibrated oven and photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at 60°C for 24 hours. Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample and a solution sample in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.[10][11]
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method (see Protocol 2).
Caption: Workflow for Forced Degradation Studies.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Initial Conditions (to be optimized):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 10%) and increase to a high percentage (e.g., 90%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at a suitable wavelength (e.g., 210 nm or 254 nm)
Procedure:
-
Inject the unstressed sample to determine the retention time of the parent compound.
-
Inject samples from the forced degradation studies.
-
Optimize the chromatographic conditions (gradient, mobile phase pH, column type) to achieve adequate resolution (Rs > 1.5) between the parent peak and all degradation product peaks.
-
For identification of unknown peaks, couple the HPLC system to a mass spectrometer (LC-MS/MS).[7][8]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced degradation of fentanyl: identification and analysis of impurities and degradants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. osti.gov [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biological N-oxidation of piperidine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Investigation of Fragmentation Pathways of Fentanyl Analogues and Novel Synthetic Opioids by Electron Ionization High-Resolution Mass Spectrometry and Electrospray Ionization High-Resolution Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Photocatalytic degradation of pharmaceuticals in aqueous solutions and development of new dye sensitised photocatalytic materials - DORAS [doras.dcu.ie]
improving diastereoselectivity in reactions with chiral phenylethylamine auxiliaries
A Guide to Improving Diastereoselectivity in Asymmetric Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of chiral (S)- or (R)-1-phenylethylamine and its derivatives as chiral auxiliaries. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying principles to empower you to solve challenges in your synthetic work.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during experiments. The solutions are based on established mechanistic principles and field-proven optimization strategies.
Question: I am observing low diastereoselectivity (low d.r.) in my alkylation/aldol reaction. What are the most common causes and how can I troubleshoot this?
Answer: Low diastereoselectivity is a common but solvable issue. It indicates that the energy difference between the transition states leading to the desired and undesired diastereomers is insufficient. The key is to create a more rigid and sterically biased transition state.[1][2]
Here are the primary factors to investigate, in order of impact:
1. Reaction Temperature:
-
The Problem: Higher temperatures provide enough thermal energy to overcome the small activation energy barrier between the two diastereomeric transition states, leading to a loss of selectivity.
-
The Scientific Principle: Diastereoselectivity is governed by the difference in Gibbs free energy of activation (ΔΔG‡) between the competing pathways. Lowering the temperature amplifies the effect of this small energy difference, as described by the Eyring equation.
-
Solution: Perform the reaction at a significantly lower temperature. For enolate alkylations, -78 °C (a dry ice/acetone bath) is the standard starting point.[3][4] If your current protocol is at 0 °C or room temperature, this is the first and most critical parameter to change.
2. Base and Enolate Formation:
-
The Problem: Incomplete or slow enolate formation can lead to side reactions or the presence of unreacted starting material that can complicate the reaction. More importantly, the geometry of the enolate (E vs. Z) is often critical for establishing facial bias.[1][5]
-
The Scientific Principle: For many auxiliary-controlled reactions, a specific enolate geometry (often the Z-enolate for related systems like Evans auxiliaries) is required to form a rigid, chelated transition state that maximizes the steric influence of the auxiliary.[6] The choice of base and counterion influences this geometry.
-
Solutions:
-
Base Selection: Use a strong, non-nucleophilic base to ensure rapid and complete deprotonation. Common choices include n-butyllithium (n-BuLi), lithium diisopropylamide (LDA), or sodium/lithium bis(trimethylsilyl)amide (NaHMDS/LiHMDS).[1][3][7]
-
Addition Time: Add the base dropwise at the target low temperature and allow sufficient time for complete enolate formation (typically 30-60 minutes) before adding the electrophile.[3]
-
3. Solvent Choice:
-
The Problem: The solvent influences the conformation of the transition state and the aggregation state of the organometallic species (e.g., lithium enolates).[8]
-
The Scientific Principle: Aprotic solvents are essential. Coordinating solvents like tetrahydrofuran (THF) can stabilize the metal-chelated transition state, which is often beneficial for selectivity.[4] Less coordinating solvents like dichloromethane (DCM) may be preferred in Lewis acid-catalyzed reactions.
-
Solution: THF is the most common and reliable solvent for enolate alkylations using phenylethylamine auxiliaries.[3] If using a different solvent, consider switching to anhydrous THF.
4. Lewis Acid (Primarily for Aldol and Diels-Alder Reactions):
-
The Problem: In reactions involving carbonyl electrophiles (like aldehydes in an aldol reaction), a flexible transition state can allow for multiple approach trajectories, reducing diastereoselectivity.
-
The Scientific Principle: A Lewis acid coordinates to both the auxiliary's carbonyl group and the electrophile's carbonyl group, creating a rigid, chair-like six-membered transition state.[9][10][11] This rigidity magnifies the steric directing effect of the auxiliary's phenyl group.
-
Solutions:
Troubleshooting Summary Table
| Parameter | Issue | Recommended Action | Typical Starting Condition |
| Temperature | Too high; insufficient ΔΔG‡ | Decrease temperature significantly | -78 °C[3] |
| Base | Incomplete enolate formation | Use a strong, non-nucleophilic base | n-BuLi or LDA (1.1 eq)[3] |
| Solvent | Poor stabilization of transition state | Use an anhydrous, coordinating solvent | Anhydrous THF[4] |
| Lewis Acid | Flexible transition state (Aldol) | Add a chelating Lewis acid | TiCl₄ or Et₂AlCl (1.0 eq)[9][12] |
Troubleshooting Workflow Diagram
Caption: A decision-making workflow for troubleshooting low diastereoselectivity.
Question: I'm struggling to cleave the chiral auxiliary, or the cleavage conditions are decomposing my product.
Answer: Auxiliary cleavage is a critical step that requires conditions robust enough to break the amide bond but mild enough to preserve the newly created stereocenter and other functional groups.[1]
-
The Problem: Harsh acidic or basic conditions can cause epimerization at the α-carbon, especially if the proton at that position is acidic. Other functional groups in your molecule may also be sensitive.
-
The Scientific Principle: The goal is to selectively hydrolyze or reduce the amide bond. The choice of method depends on the desired final product (e.g., carboxylic acid, alcohol, aldehyde).
-
Solutions:
-
Acidic Hydrolysis (for Carboxylic Acids): Refluxing in aqueous acid (e.g., 6M H₂SO₄) is effective but harsh.[3] This is best for robust molecules.
-
Basic Hydrolysis (for Carboxylic Acids): Lithium hydroxide (LiOH) with hydrogen peroxide (H₂O₂) at 0 °C is a much milder and highly reliable method for cleaving auxiliaries like oxazolidinones and can be adapted here.[13][14] This is often the best first choice.
-
Reductive Cleavage (for Alcohols): Strong reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) will reduce the amide to an alcohol.[1][2] Be cautious, as these reagents will also reduce other carbonyls like esters and ketones.
-
Reductive Cleavage (for Aldehydes): Reagents like diisobutylaluminium hydride (DIBAL-H) or LiAlH(OtBu)₃ can sometimes be used to achieve partial reduction to the aldehyde, but over-reduction is a common issue.[1]
-
Frequently Asked Questions (FAQs)
Q1: How does the 1-phenylethylamine auxiliary control stereoselectivity?
The stereocontrol is primarily based on steric hindrance .[3][13] After the auxiliary is attached to a prochiral substrate (e.g., forming an N-propionyl amide), a strong base is used to form an enolate. The bulky phenyl group of the auxiliary preferentially occupies a pseudo-equatorial position in the lowest energy conformation of the resulting metal-chelated intermediate. This conformation effectively blocks one face of the planar enolate, forcing the incoming electrophile to attack from the opposite, less sterically hindered face.[3][13] This directed attack leads to the preferential formation of one diastereomer.
Mechanism of Stereocontrol Diagram
Caption: Steric hindrance from the phenyl group directs electrophilic attack.
Q2: Is it necessary to use enantiomerically pure 1-phenylethylamine?
Yes, absolutely. The enantiopurity of the chiral auxiliary is paramount.[3] Any enantiomeric impurity in the auxiliary will lead to the formation of the opposite diastereomer, directly reducing the diastereomeric excess (d.e.) of your product. If you start with 90% enantiomerically pure (e.e.) auxiliary, the maximum d.e. you can achieve in your product is 90%. Always verify the purity of your auxiliary before starting.
Q3: How do I determine the diastereomeric ratio (d.r.) of my product?
The d.r. of the crude product should be determined before purification to accurately assess the success of the reaction.
-
¹H NMR Spectroscopy: This is the most common method.[13] Look for well-resolved signals corresponding to protons that are in different chemical environments in the two diastereomers. Protons alpha to the carbonyl or on the auxiliary itself are often good candidates. Carefully integrate the chosen pair of signals to determine the ratio.[15]
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): If the diastereomers are separable by chromatography, these methods can provide a very accurate ratio.[13][16]
-
³¹P NMR: For difficult cases with overlapping ¹H NMR signals, derivatizing the product with a chiral phosphorus-containing agent can create diastereomeric derivatives that are easily resolved in the ³¹P NMR spectrum.[17]
Key Experimental Protocols
These protocols provide a validated starting point for a typical asymmetric alkylation sequence.
Protocol 1: Formation of the N-Propionyl Amide
This procedure couples the chiral auxiliary to the prochiral acyl unit.
-
Dissolve (S)-1-phenylethylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM, 0.5 M) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add propionyl chloride (1.1 eq) dropwise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC.
-
Quench the reaction with water and separate the layers. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude N-propionyl amide can be purified by column chromatography if necessary.[3]
Protocol 2: Diastereoselective Alkylation
This is the key stereocenter-forming step.
-
Dissolve the N-propionyl amide (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise. Stir for 30-60 minutes at -78 °C to ensure complete enolate formation.
-
Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 4-6 hours, monitoring by TLC.
-
Quench the reaction at -78 °C by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (2x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Determine the crude d.r. by ¹H NMR analysis before purifying by flash column chromatography.[3]
Protocol 3: Cleavage of the Chiral Auxiliary (Acidic Hydrolysis)
This step removes the auxiliary to yield the final product and allows for auxiliary recovery.
-
Reflux the purified alkylated product in a 3:1 mixture of ethanol and 6M H₂SO₄ for 12-18 hours.
-
Cool the reaction mixture and neutralize with a solid base (e.g., NaOH pellets or a saturated solution) until the solution is basic.
-
Extract the liberated (S)-1-phenylethylamine auxiliary with an organic solvent (e.g., ether or DCM).
-
Re-acidify the aqueous layer with concentrated HCl and extract the desired α-substituted carboxylic acid product with ethyl acetate.[3]
Overall Experimental Workflow
Caption: General workflow for asymmetric synthesis using a phenylethylamine auxiliary.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. Diastereoselectivity in Lewis-Acid Catalyzed Mukaiyama Aldol Reactions: A DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Highly diastereoselective Diels-Alder reaction using a chiral auxiliary derived from levoglucosenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Optimizing Aqueous Workup for 2-Piperidin-1-yl-1-phenylethylamine Purification
Welcome to the technical support guide for the purification of 2-Piperidin-1-yl-1-phenylethylamine. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with the aqueous workup of this basic diamine. Our focus is on providing practical, field-tested solutions grounded in chemical principles to enhance yield, purity, and efficiency.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the liquid-liquid extraction and purification process.
Q1: An intractable emulsion has formed between the organic and aqueous layers. How can I resolve this?
A1: Emulsion formation is a frequent challenge during the workup of amine-containing reaction mixtures, as amines themselves can act as surfactants, stabilizing the mixture of two immiscible liquids.[1][2] this compound, with its two basic nitrogen centers, is particularly prone to this issue.
Root Causes & Immediate Solutions:
-
Vigorous Shaking: Excessive agitation increases the surface area between the two phases, promoting emulsion.[1] The first principle is to use gentle, swirling inversions of the separatory funnel rather than vigorous shaking.
-
Surfactant-like Impurities: Byproducts or residual starting materials can stabilize emulsions.[1]
-
Inappropriate pH: If the pH is near the pKa of your compound, it may have partial solubility in both phases, leading to stabilization at the interface.
Step-by-Step Protocol for Breaking an Emulsion:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Often, the layers will begin to separate on their own.
-
"Salting Out": Add a saturated aqueous solution of sodium chloride (brine).[2] This dramatically increases the ionic strength of the aqueous layer, reducing the solubility of organic components (including your product and organic solvents) in the aqueous phase and helping to break the emulsion.[3]
-
Filtration: For persistent emulsions, pass the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the droplets forming the emulsion.
-
Solvent Addition: Adding more of the organic extraction solvent can sometimes resolve the issue by changing the volume ratio of the phases.[4]
-
Centrifugation: If available, centrifuging the mixture is a highly effective, albeit less common, method for physically forcing the separation of the layers.
Q2: My final yield is significantly lower than expected. Where could my product have gone?
A2: Low recovery of this compound is almost always linked to its pH-dependent solubility. As a basic compound, it can be protonated to form a water-soluble salt.[5][6]
Root Causes & Troubleshooting Steps:
-
Incorrect pH of the Aqueous Layer: This is the most common cause of product loss. If the aqueous layer is acidic or even neutral, your amine product will be protonated and partition into the aqueous phase.[6][7]
-
Validation Protocol: Before discarding any aqueous layer, test its pH. If it is below ~9, basify it with 1M NaOH to a pH of 11-12. Then, re-extract this aqueous layer with your organic solvent (e.g., dichloromethane or ethyl acetate). Combine these new organic extracts with your primary organic layer. You will likely recover a significant amount of your product.
-
-
Insufficient Extraction: A single extraction is often incomplete.
-
Optimized Protocol: Always perform at least three separate extractions of the aqueous layer with your organic solvent. This ensures a more complete transfer of the product from the aqueous to the organic phase.
-
-
Product Precipitation: If you adjust the pH of a concentrated solution, your product might precipitate as a solid between the layers, which can be mistaken for an emulsion or insoluble goo.[8]
-
Solution: If a solid appears after pH adjustment, you can either collect it by filtration or add more organic solvent to dissolve it fully before proceeding with the separation.
-
Frequently Asked Questions (FAQs)
This section covers broader questions about optimizing the purification strategy for this compound.
Q1: What is the optimal pH for the aqueous phase during extraction to maximize yield?
A1: The optimal pH depends on whether you are trying to pull the amine into the aqueous layer (to remove non-basic impurities) or keep it in the organic layer (to remove acidic or water-soluble impurities).
The fundamental principle is to control the protonation state of your amine.
-
To keep the amine in the organic layer: The pH of the aqueous wash should be significantly higher than the pKa of the amine's conjugate acid. A general rule is to maintain a pH at least 2 units above the pKa.[2] For most diamines like yours, a pH of 11-12 is a safe and effective range. This ensures the amine is in its neutral, freebase form, which has low water solubility and high solubility in common organic solvents.
-
To pull the amine into the aqueous layer: The pH of the aqueous solution should be at least 2 pKa units below the pKa of the amine's conjugate acid.[2] An acidic wash with 1M HCl to a pH of 2-4 will convert the amine to its hydrochloride salt, making it highly water-soluble.[6]
| Workup Step | Objective | Recommended Aqueous pH | Chemical Rationale |
| Initial Wash | Remove acidic impurities (e.g., excess acid catalyst) | 11 - 12 | The product (amine) is deprotonated (neutral freebase) and remains in the organic layer. Acidic impurities are deprotonated to form water-soluble salts and move to the aqueous layer. |
| Purification Wash | Remove non-basic organic impurities | 2 - 4 | The product (amine) is protonated to its water-soluble salt form and moves to the aqueous layer. Neutral organic impurities remain in the organic layer, which can be discarded. The product is then recovered by basifying the aqueous layer and re-extracting. |
Q2: Which organic solvent is best for extracting this compound?
A2: The choice of solvent is critical and depends on several factors, including solubility, density, and boiling point.[9]
-
Dichloromethane (DCM): An excellent choice due to its high solvent power for many organic compounds and its density, which is greater than water, simplifying separation (it forms the bottom layer). However, it has a low boiling point, making it easy to remove, but it can also form emulsions.
-
Ethyl Acetate (EtOAc): A good, less toxic alternative to DCM. It is less dense than water (forms the top layer). It is important to note that your product, being a base, can catalyze the hydrolysis of ethyl acetate, especially during prolonged storage, so it's best to dry and evaporate the solvent promptly after extraction.
-
Diethyl Ether (Et₂O): Has very low water solubility, which can lead to clean separations. However, it is extremely volatile and flammable, and it can form explosive peroxides upon standing.
-
Toluene: Can be effective but its high boiling point makes it difficult to remove under reduced pressure.
Recommendation: Start with Dichloromethane for its efficiency. If emulsions are a persistent problem, switch to Ethyl Acetate .
Experimental Workflow & Logic Diagrams
The following diagrams illustrate the recommended workflow for aqueous workup and a troubleshooting decision tree.
Caption: Standard workflow for isolating a basic amine product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. How To Run A Reaction [chem.rochester.edu]
- 6. Workup [chem.rochester.edu]
- 7. How To [chem.rochester.edu]
- 8. Troubleshooting [chem.rochester.edu]
- 9. organomation.com [organomation.com]
Validation & Comparative
A Senior Application Scientist's Guide to Spectral Data Validation for 2-Piperidin-1-yl-1-phenylethylamine using High-Resolution Mass Spectrometry
Abstract
In the landscape of pharmaceutical development and chemical research, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth, objective comparison of High-Resolution Mass Spectrometry (HRMS) as a primary tool for the spectral data validation of 2-Piperidin-1-yl-1-phenylethylamine (Molecular Formula: C₁₃H₂₀N₂).[1] We will explore the causality behind experimental choices, present self-validating protocols, and compare the performance of HRMS against alternative analytical techniques, supported by experimental data and authoritative references. This document is intended for researchers, analytical scientists, and drug development professionals who require high-confidence structural elucidation.
Introduction: The Imperative for Unambiguous Identification
This compound is a phenethylamine derivative with applications as an intermediate in organic synthesis and for research in medicinal chemistry.[1] Like many phenethylamines, its structural complexity and potential for isomeric variants necessitate a highly specific and sensitive analytical approach for confirmation.[2] Nominal mass spectrometry (e.g., single quadrupole MS) can easily be confounded by isobaric interferences—different molecules that share the same integer mass. High-Resolution Mass Spectrometry (HRMS) overcomes this fundamental limitation by providing accurate mass measurements to several decimal places, enabling the determination of elemental composition and offering a much higher degree of confidence in molecular identification.[3][4][5]
The validation of a compound's structure is not merely an academic exercise; it is a critical step governed by stringent regulatory guidelines from bodies like the ICH and FDA, which mandate proof of a method's accuracy, precision, and specificity.[6][7][8] This guide establishes a robust HRMS workflow that aligns with these principles.
The Power of HRMS: More Than Just Mass
HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, are distinguished by their ability to resolve and accurately measure the mass-to-charge ratio (m/z) of ions.[9] This capability is crucial for several layers of validation:
-
Mass Accuracy: The ability to measure mass with an error of less than 5 parts per million (ppm) allows for the confident determination of a molecule's elemental formula.[10][11] For C₁₃H₂₀N₂, the protonated molecule [M+H]⁺ has a theoretical monoisotopic mass of 205.1705. An HRMS instrument can distinguish this from an isobaric formula like C₁₂H₂₁N₂O (m/z 205.1654) with ease, a task impossible for a nominal mass instrument.[3]
-
Isotopic Pattern Analysis: Every element has a unique distribution of naturally occurring stable isotopes (e.g., ¹²C vs. ¹³C).[12][13] HRMS can resolve these isotopic peaks, and the resulting pattern provides a high-fidelity fingerprint for a given elemental formula.[14][15][16] Software algorithms can compare the experimentally observed pattern to the theoretical pattern, adding another layer of confirmation.
-
Tandem MS (MS/MS) Fragmentation: By isolating the ion of interest and subjecting it to collision-induced dissociation (CID), HRMS analyzers can produce high-resolution fragment ion spectra.[17] The accurate mass of these fragments provides direct evidence of the molecule's substructures and connectivity, effectively mapping the molecular blueprint. For phenethylamines, characteristic fragmentation pathways, such as the formation of spiro[2.5]octadienylium ions or benzylic cleavage, provide powerful diagnostic information.[18][19][20]
Experimental Workflow: A Self-Validating Protocol
The following protocol is designed to be a self-validating system, with built-in checks to ensure data integrity and compliance with analytical validation guidelines.[21]
Workflow Diagram
Caption: A comprehensive workflow for HRMS validation.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard in a solution of 50:50 acetonitrile/water with 0.1% formic acid to a final concentration of 10 µg/mL. The acidic mobile phase promotes protonation in the ESI source, which is crucial for positive ion mode analysis.
-
-
Instrument Calibration:
-
Perform an external calibration of the mass spectrometer according to the manufacturer's protocol. The goal is to achieve a root mean square (RMS) mass error of < 2 ppm across the relevant mass range (e.g., m/z 100-1000). This step is non-negotiable for ensuring the high mass accuracy that underpins the entire analysis.[11]
-
-
System Suitability:
-
Before analyzing the sample, inject a known system suitability standard (e.g., caffeine, reserpine). This verifies that the entire LC-MS system (pump, column, ion source, mass analyzer) is performing optimally. Acceptance criteria should be pre-defined (e.g., mass accuracy < 5 ppm, peak area RSD < 15%).[6]
-
-
LC-HRMS Data Acquisition:
-
Chromatography: Use a C18 reversed-phase column with a gradient elution profile to ensure the analyte is well-resolved from any potential impurities.
-
Mass Spectrometry:
-
Mode: Positive Electrospray Ionization (ESI+).
-
Full Scan MS: Acquire data from m/z 100-500 with a resolving power of at least 70,000 (FWHM at m/z 200).
-
Data-Dependent MS² (dd-MS²): Set the instrument to automatically select the most intense ion in the full scan (targeting m/z 205.17) for fragmentation (CID or HCD) and acquire the MS² spectrum at high resolution.
-
-
-
Data Processing & Validation:
-
Process the acquired data using instrument-specific software.
-
Validation Check 1 (Accurate Mass & Isotopic Pattern):
-
Extract the ion chromatogram for m/z 205.1705 ± 5 ppm.
-
From the corresponding mass spectrum, determine the experimental accurate mass and calculate the mass error in ppm.
-
Compare the experimental isotopic pattern to the theoretical pattern for C₁₃H₂₁N₂⁺ (the protonated form). The software should provide a fit score or similarity index.
-
-
Validation Check 2 (MS/MS Fragmentation):
-
Analyze the high-resolution MS² spectrum. Identify the accurate masses of the major fragment ions and propose logical structures or neutral losses. This confirms the molecular connectivity.
-
-
Data Interpretation & Results
For this compound (C₁₃H₂₀N₂), the expected results from the validation workflow are summarized below.
Table 1: Accurate Mass and Isotopic Pattern Validation
| Parameter | Theoretical Value (for [C₁₃H₂₀N₂ + H]⁺) | Experimental Result | Acceptance Criteria | Status |
| Monoisotopic Mass (m/z) | 205.1705 | 205.1702 | < 5 ppm error | ✅ PASS |
| Mass Error | N/A | -1.46 ppm | < 5 ppm | ✅ PASS |
| Isotopic Pattern Fit | 100% (Theoretical) | > 98% | > 95% | ✅ PASS |
This data confirms that the elemental composition of the detected analyte is consistent with the target compound.
Table 2: High-Resolution MS/MS Fragment Ion Analysis
| Experimental Fragment m/z | Calculated Mass Error (ppm) | Proposed Formula | Proposed Neutral Loss / Substructure |
| 121.0648 | -1.1 | C₈H₉N | Loss of piperidine (C₅H₁₁N) |
| 91.0542 | -0.8 | C₇H₇ | Tropylium ion (from benzylic cleavage) |
| 84.0808 | -1.5 | C₅H₁₀N | Piperidinyl cation |
The presence of these high-resolution fragments provides strong, conclusive evidence for the specific arrangement of the phenyl, ethylamine, and piperidine moieties.
Proposed Fragmentation Pathway
Caption: Proposed MS/MS fragmentation of protonated this compound.
Performance Comparison: HRMS vs. Alternative Techniques
While HRMS is a powerful tool, a comprehensive validation strategy often benefits from orthogonal techniques.
| Technique | Strengths for this Application | Weaknesses for this Application |
| HRMS (This Guide) | Unambiguous elemental formula from accurate mass.[3] High specificity from MS/MS fragmentation. High sensitivity (low µg/mL). | Cannot distinguish between structural isomers (e.g., positional isomers) without chromatographic separation. Provides no information on stereochemistry.[3] |
| GC-MS (Nominal Mass) | Good for volatile compounds. Extensive libraries (e.g., NIST) for known compounds. | Prone to in-source fragmentation of phenethylamines, potentially losing the molecular ion.[19][22] Cannot distinguish isobaric compounds. May require derivatization. |
| NMR Spectroscopy | Gold standard for complete structure elucidation. [23] Provides detailed information on C-H framework, connectivity (2D NMR), and stereochemistry. Non-destructive.[23] | Low sensitivity (requires mg of pure sample). More expensive and time-consuming. Complex data interpretation. |
Final Assessment
The multi-faceted approach of High-Resolution Mass Spectrometry, combining accurate mass measurement, isotopic pattern analysis, and detailed MS/MS fragmentation, provides a robust and scientifically sound method for the structural validation of this compound. The protocol described herein is designed to be self-validating, generating high-confidence data that meets the stringent requirements of modern analytical science. When compared to other techniques, HRMS offers an unparalleled combination of specificity and throughput for confirming molecular identity, making it an essential tool in the modern laboratory.
References
- 1. chemimpex.com [chemimpex.com]
- 2. acs.org [acs.org]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. algimed.com [algimed.com]
- 5. researchgate.net [researchgate.net]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. emerypharma.com [emerypharma.com]
- 9. mdpi.com [mdpi.com]
- 10. Long-Term System Suitability Evaluation for Mass Accuracy in the Analysis of Small Molecules by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. longdom.org [longdom.org]
- 13. youtube.com [youtube.com]
- 14. fiveable.me [fiveable.me]
- 15. Molecular Formula Identification Using Isotope Pattern Analysis and Calculation of Fragmentation Trees - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Council on Undergraduate Research (CUR) - Collision-induced Dissociation of Protonated Phenethylamine: A Model Study to Aid Illicit Drug Identification by Tandem Mass Spectrometry [ncur.secure-platform.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. resolvemass.ca [resolvemass.ca]
- 24. researchgate.net [researchgate.net]
- 25. Biodiversity-Driven Natural Products and Bioactive Metabolites | MDPI [mdpi.com]
A Comparative Guide to the Synthesis of Polysubstituted Piperidines for Medicinal Chemistry
The polysubstituted piperidine motif is a cornerstone of modern medicinal chemistry, gracing the structures of numerous blockbuster drugs and biologically active natural products.[1] Its prevalence stems from the conformational rigidity and three-dimensional diversity it imparts to molecules, enabling precise interactions with biological targets. For researchers, scientists, and drug development professionals, the efficient and stereocontrolled construction of this privileged scaffold is a critical challenge. This guide provides a comparative analysis of five prominent synthetic routes to polysubstituted piperidines, offering insights into their mechanisms, practical applications, and relative merits to inform strategic decisions in synthetic planning.
The Aza-Diels-Alder Reaction: A Classic Cycloaddition for Piperidine Synthesis
The aza-Diels-Alder reaction is a powerful and widely employed [4+2] cycloaddition for the construction of tetrahydropyridine rings, which can be readily reduced to the corresponding piperidines. This reaction involves the coupling of an aza-diene with a dienophile or, more commonly, a diene with an imine (the dienophile).
Mechanistic Insights
The mechanism of the aza-Diels-Alder reaction can be either a concerted, pericyclic process or a stepwise, ionic pathway, largely dependent on the nature of the reactants and the presence of a catalyst.[2] Lewis acid or Brønsted acid catalysis often favors a stepwise Mannich-Michael pathway, which can provide a different stereochemical outcome compared to the concerted route. The choice of an electron-rich diene and an electron-poor imine (normal-electron-demand) or vice versa (inverse-electron-demand) also dictates the reaction's facility and regioselectivity.[3]
Strategic Advantages and Limitations
Advantages:
-
Convergent Synthesis: This route rapidly builds complexity by combining two fragments in a single step.
-
Stereochemical Control: The concerted nature of the uncatalyzed reaction often leads to predictable stereochemical outcomes. Asymmetric variants using chiral catalysts or auxiliaries can achieve high enantioselectivity.[4]
-
Versatility: A wide range of dienes and imines can be employed, allowing for diverse substitution patterns on the resulting piperidine ring.
Disadvantages:
-
Regioselectivity Issues: Reactions with unsymmetrical dienes and imines can lead to mixtures of regioisomers.
-
Stability of Reactants: Imines can be unstable and prone to hydrolysis or self-condensation, often necessitating their in situ generation.[3]
-
Limited Scope for Certain Substituents: The electronic requirements of the diene and dienophile can limit the functional groups that are tolerated.
Experimental Protocol: Inverse-Electron-Demand Aza-Diels-Alder (IEDDA)
This protocol describes a general procedure for the synthesis of a tetrahydropyridine derivative via an IEDDA reaction.
Materials:
-
α-Halogeno hydrazone (1.0 equiv)
-
3-Vinylindole (dienophile, 1.2 equiv)
-
Triethylamine (base, 1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a dry round-bottom flask under an argon atmosphere, add the α-halogeno hydrazone and anhydrous DCM.
-
Add the 3-vinylindole to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Add triethylamine dropwise to the cooled solution via syringe.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the tetrahydropyridine product.[3]
Reductive Amination: A Robust and Versatile Approach
Reductive amination is a workhorse in amine synthesis and offers a straightforward and highly versatile method for constructing the piperidine ring. This can be achieved through either an intermolecular double reductive amination of a 1,5-dicarbonyl compound or an intramolecular cyclization of an amino-aldehyde or amino-ketone.
Mechanistic Insights
The reaction proceeds through the initial formation of an imine or enamine from the condensation of an amine and a carbonyl group. This is followed by the in situ reduction of the imine/enamine to the corresponding amine. In a double reductive amination, this process occurs twice in a domino fashion to form the heterocyclic ring. The choice of reducing agent is critical; mild hydrides like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they selectively reduce the iminium ion in the presence of the starting carbonyl groups.[5]
Strategic Advantages and Limitations
Advantages:
-
High Functional Group Tolerance: The mild reaction conditions and selective reducing agents allow for a broad range of functional groups to be present in the substrates.
-
Versatility in Nitrogen Source: A wide variety of primary amines can be used as the nitrogen source in double reductive amination, allowing for diverse N-substitution.[5]
-
Stereocontrol from Chiral Precursors: When starting from chiral pool materials like carbohydrates, the stereochemistry of the substituents can be pre-determined, leading to highly stereodefined products.[5][6]
Disadvantages:
-
Substrate Availability: The synthesis of the required 1,5-dicarbonyl or amino-carbonyl precursors can sometimes be lengthy.
-
Diastereoselectivity: The formation of new stereocenters during the cyclization can lead to diastereomeric mixtures if not properly controlled by existing stereocenters or chiral auxiliaries.
-
Use of Stoichiometric Reducing Agents: The reaction requires stoichiometric amounts of hydride reagents, which can be a drawback in terms of atom economy and cost on a large scale.
Experimental Protocol: Double Reductive Amination
This protocol outlines a general procedure for the synthesis of a polysubstituted piperidine from a 1,5-dicarbonyl compound.
Materials:
-
1,5-Dicarbonyl compound (1.0 equiv)
-
Benzylamine (amine source, 1.1 equiv)
-
Sodium triacetoxyborohydride (reducing agent, 1.5 equiv)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Acetic acid (catalyst)
Procedure:
-
Dissolve the 1,5-dicarbonyl compound and benzylamine in anhydrous DCE in a round-bottom flask.
-
Add a catalytic amount of acetic acid to the mixture.
-
Stir the reaction at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the N-benzylpiperidine derivative.
Asymmetric Hydrogenation of Pyridines: Direct Access to Chiral Piperidines
The catalytic asymmetric hydrogenation of pyridines and their derivatives represents a highly atom-economical and direct route to enantioenriched piperidines. This method avoids the need for pre-functionalized, multi-step syntheses of cyclic precursors.
Mechanistic Insights
The direct hydrogenation of the aromatic pyridine ring is challenging due to its high resonance stability and the potential for the product piperidine to poison the catalyst. To overcome this, pyridines are often activated by N-alkylation to form pyridinium salts, which are more readily reduced.[7][8] The reaction is typically catalyzed by transition metals such as rhodium, iridium, or ruthenium, in combination with chiral phosphine ligands that control the stereochemical outcome of the hydrogenation.[7][9] The mechanism involves the coordination of the pyridinium salt to the chiral metal complex, followed by the stepwise addition of hydrogen to the aromatic ring.
Strategic Advantages and Limitations
Advantages:
-
High Atom Economy: This method is highly efficient, with hydrogen as the only reagent.
-
Direct Access to Chiral Piperidines: It allows for the direct synthesis of enantioenriched piperidines from readily available pyridine precursors.
-
Scalability: Catalytic processes are generally more amenable to large-scale synthesis.
Disadvantages:
-
Harsh Reaction Conditions: Often requires high pressures of hydrogen gas and elevated temperatures.
-
Catalyst Sensitivity: The catalysts can be sensitive to air and moisture, requiring inert atmosphere techniques.
-
Limited Functional Group Tolerance: Some functional groups may not be stable under the hydrogenation conditions. However, recent advances have improved the functional group tolerance of these catalytic systems.[7]
-
Cost of Catalysts and Ligands: Chiral phosphine ligands and precious metal catalysts can be expensive.
Experimental Protocol: Asymmetric Hydrogenation of a Pyridinium Salt
This protocol provides a general procedure for the iridium-catalyzed asymmetric hydrogenation of a 2-substituted pyridinium salt.
Materials:
-
2-Substituted N-benzylpyridinium bromide (1.0 equiv)
-
[{Ir(cod)Cl}₂] (catalyst precursor, 1 mol%)
-
(R)-SynPhos (chiral ligand, 2.2 mol%)
-
Toluene/Dichloromethane (1:1 solvent mixture)
-
Hydrogen gas
Procedure:
-
In a nitrogen-filled glovebox, add [{Ir(cod)Cl}₂] and (R)-SynPhos to a vial containing the solvent mixture.
-
Stir the mixture at room temperature for 20-30 minutes to form the active catalyst.
-
Transfer this catalyst solution to a stainless-steel autoclave containing the pyridinium salt.
-
Seal the autoclave, remove it from the glovebox, and pressurize with hydrogen gas (600 psi).
-
Stir the reaction at 28 °C for 20-24 hours.
-
Carefully release the hydrogen pressure.
-
Quench the reaction with a saturated aqueous solution of sodium carbonate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product via flash chromatography to obtain the enantioenriched piperidine.[8]
Organocatalytic Domino Reactions: Building Complexity with Multiple Stereocenters
Organocatalytic domino (or cascade) reactions have emerged as a powerful strategy for the rapid and stereoselective synthesis of complex molecules from simple precursors. For polysubstituted piperidines, a common approach involves a domino Michael addition/cyclization sequence.
Mechanistic Insights
A typical organocatalytic route to polysubstituted piperidines involves the reaction of an aldehyde and a nitroolefin, catalyzed by a chiral secondary amine, such as a prolinol derivative.[10] The catalyst first reacts with the aldehyde to form a nucleophilic enamine intermediate. This enamine then undergoes a Michael addition to the electron-deficient nitroolefin. The resulting intermediate then undergoes an intramolecular cyclization (aminalization) to form the piperidine ring, often with the creation of multiple new stereocenters in a single, well-controlled step.
Strategic Advantages and Limitations
Advantages:
-
High Stereoselectivity: These reactions can generate multiple contiguous stereocenters with excellent diastereo- and enantioselectivity.[10]
-
Mild Reaction Conditions: Organocatalytic reactions are typically run under mild, metal-free conditions.
-
Operational Simplicity: Often, these are one-pot procedures that do not require inert atmospheres.
-
Environmentally Benign: Avoids the use of heavy metal catalysts.
Disadvantages:
-
Substrate Scope: The scope can be limited to specific classes of aldehydes and activated alkenes.
-
Catalyst Loading: Higher catalyst loadings (5-20 mol%) are sometimes required compared to transition metal catalysis.
-
Reaction Times: Domino reactions can sometimes require longer reaction times to go to completion.
Experimental Protocol: Organocatalytic Domino Michael/Aminalization
This protocol describes a general procedure for the synthesis of a polysubstituted piperidine using a chiral prolinol catalyst.
Materials:
-
Aldehyde (1.0 equiv)
-
Trisubstituted nitroolefin (1.2 equiv)
-
O-TMS protected diphenylprolinol (catalyst, 10 mol%)
-
Anhydrous Toluene
Procedure:
-
To a vial, add the aldehyde, nitroolefin, and anhydrous toluene.
-
Add the O-TMS protected diphenylprolinol catalyst to the mixture.
-
Stir the reaction at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, directly load the reaction mixture onto a silica gel column for purification.
-
Elute with an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the polysubstituted piperidine product.[10]
Rhodium-Catalyzed [2+2+2] Cycloaddition: A Modern Approach to Complex Piperidines
The rhodium-catalyzed [2+2+2] cycloaddition is a modern and elegant method for the construction of six-membered rings with high atom economy. In the context of piperidine synthesis, this reaction can involve the coupling of an alkene tethered to an isocyanate with two molecules of an alkyne, or variations thereof.
Mechanistic Insights
The generally accepted mechanism involves the oxidative coupling of two of the unsaturated components (e.g., two alkynes or an alkyne and an alkene) to the rhodium(I) center to form a rhodacyclopentadiene or rhodacyclopentene intermediate. The third unsaturated partner then inserts into a rhodium-carbon bond, followed by reductive elimination to release the six-membered ring product and regenerate the rhodium(I) catalyst.[11] The use of chiral ligands allows for asymmetric induction, leading to enantioenriched products.
Strategic Advantages and Limitations
Advantages:
-
High Atom Economy: All atoms of the reactants are incorporated into the product.
-
Rapid Complexity Generation: This method constructs a polysubstituted six-membered ring in a single step from three unsaturated components.
-
High Stereoselectivity: Excellent enantioselectivities can be achieved with the appropriate chiral ligands.[11]
-
Access to Complex Scaffolds: This method is particularly useful for synthesizing fused and bridged piperidine systems.
Disadvantages:
-
Substrate Synthesis: The synthesis of the tethered starting materials can be complex.
-
Regioselectivity Challenges: The cycloaddition of three different unsymmetrical components can lead to regioselectivity issues.
-
Catalyst Cost: Rhodium catalysts and specialized ligands can be expensive.
-
Side Reactions: Dimerization or trimerization of the alkyne components can be competing side reactions.
Experimental Protocol: Rhodium-Catalyzed [2+2+2] Cycloaddition
This protocol provides a general procedure for the enantioselective synthesis of a bicyclic vinylogous amide, a precursor to polysubstituted piperidines.
Materials:
-
Oxygen-linked alkenyl isocyanate (1.0 equiv)
-
Alkyne (2.0 equiv)
-
[Rh(C₂H₄)₂Cl]₂ (catalyst precursor, 2.5 mol%)
-
CKphos (chiral phosphoramidite ligand, 5.5 mol%)
-
Anhydrous, degassed Toluene
Procedure:
-
In a nitrogen-filled glovebox, add [Rh(C₂H₄)₂Cl]₂ and CKphos to a vial containing anhydrous, degassed toluene.
-
Stir the mixture at room temperature for 15 minutes.
-
Add the alkenyl isocyanate and the alkyne to the catalyst solution.
-
Seal the vial and heat the reaction at 80 °C for 12 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the vinylogous amide.
-
The resulting bicyclic product can then be further transformed through reduction and cleavage of the tether to yield the desired polysubstituted piperidine.[11]
Comparative Summary of Synthesis Routes
| Synthetic Route | Key Features | Typical Yields | Stereoselectivity | Advantages | Disadvantages |
| Aza-Diels-Alder | [4+2] cycloaddition of an imine and a diene. | 60-95% | Good to excellent, catalyst/auxiliary controlled. | Convergent, builds complexity quickly, predictable stereochemistry. | Regioselectivity issues, imine instability, limited functional group tolerance. |
| Reductive Amination | Inter- or intramolecular condensation and in-situ reduction. | 70-90% | Good to excellent, substrate-controlled. | High functional group tolerance, versatile N-substitution, uses chiral pool. | Precursor synthesis can be long, potential for diastereomeric mixtures. |
| Asymmetric Hydrogenation | Catalytic reduction of pyridinium salts. | 80-99% | Excellent enantioselectivity (up to >99% ee). | High atom economy, direct route to chiral products, scalable. | High pressure, catalyst sensitivity, expensive catalysts/ligands. |
| Organocatalytic Domino | Cascade reaction (e.g., Michael/cyclization). | 70-95% | Excellent diastereo- and enantioselectivity. | Mild conditions, metal-free, high stereocontrol, operational simplicity. | Limited substrate scope, can require higher catalyst loading. |
| Rh-Catalyzed [2+2+2] | Cycloaddition of three unsaturated components. | 60-85% | Excellent enantioselectivity. | High atom economy, rapid complexity generation, access to complex scaffolds. | Substrate synthesis can be complex, regioselectivity issues, expensive catalyst. |
Visualizing the Synthetic Workflows
Aza-Diels-Alder Reaction Workflow
Caption: Aza-Diels-Alder Workflow
Reductive Amination Workflow
Caption: Reductive Amination Workflow
Asymmetric Hydrogenation Workflow
Caption: Asymmetric Hydrogenation Workflow
Organocatalytic Domino Reaction Workflow
Caption: Organocatalytic Domino Workflow
Rhodium-Catalyzed [2+2+2] Cycloaddition Workflow
Caption: Rh-Catalyzed [2+2+2] Workflow
Conclusion
The synthesis of polysubstituted piperidines is a rich and evolving field, with a diverse array of methodologies available to the synthetic chemist. The choice of the optimal route depends on a multitude of factors, including the desired substitution pattern, stereochemical complexity, scalability, and the functional group tolerance required for the specific target molecule.
Classical methods like the Aza-Diels-Alder reaction and Reductive Amination remain highly relevant due to their reliability and versatility. For the direct and atom-economical synthesis of chiral piperidines, Asymmetric Hydrogenation of pyridines offers an elegant solution, albeit with challenges in catalyst cost and reaction conditions. The rise of Organocatalytic Domino Reactions provides a powerful, metal-free alternative for the rapid construction of multiple stereocenters with high precision. Finally, modern transition-metal-catalyzed methods like the Rhodium-catalyzed [2+2+2] Cycloaddition open doors to novel and complex piperidine scaffolds with excellent atom economy.
By understanding the nuances, strengths, and weaknesses of each of these synthetic strategies, researchers can make more informed decisions, accelerating the discovery and development of next-generation therapeutics built around the vital piperidine core.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Enantioselective (Formal) Aza-Diels-Alder Reactions with Non-Danishefsky-Type Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. soc.chim.it [soc.chim.it]
- 6. Stereoselective synthesis of 2-dienyl-substituted piperidines using an η4-dienetricarbonyliron complex as the stereocontrolling element in a double reductive amination cascade - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. air.unimi.it [air.unimi.it]
- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 9. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 10. Organocatalytic approach to polysubstituted piperidines and tetrahydropyrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Auxiliaries: Pseudoephedrine vs. 1-Phenylethylamine Derivatives in Asymmetric Synthesis
In the landscape of asymmetric synthesis, the selection of an appropriate chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome of a reaction. An ideal auxiliary should be inexpensive, readily available in both enantiomeric forms, easily attached to the substrate, provide high stereoselectivity, and be removable under mild conditions without inducing racemization. This guide provides an in-depth comparison of two prominent classes of chiral auxiliaries: the highly successful pseudoephedrine-based system and auxiliaries derived from the versatile 1-phenylethylamine (α-PEA) scaffold.
While the specific compound 2-piperidin-1-yl-1-phenylethylamine is a derivative of the 1-phenylethylamine framework, its application as a chiral auxiliary is not extensively documented in peer-reviewed literature. Therefore, this guide will utilize the wealth of data available for its parent compound, (S)-1-phenylethylamine (α-PEA), and its simple derivatives as a representative for this class, offering a robust, data-driven comparison against the well-established pseudoephedrine auxiliary.
The Powerhouse of Asymmetric Alkylation: Pseudoephedrine
Introduced by Andrew G. Myers, pseudoephedrine has become a cornerstone chiral auxiliary, particularly for the asymmetric alkylation of enolates.[1][2] Both enantiomers of pseudoephedrine are inexpensive and can be readily N-acylated to form tertiary amides.[3][4]
Mechanism of Stereocontrol
The remarkable stereoselectivity of pseudoephedrine amides stems from the formation of a rigid chelated (Z)-enolate intermediate in the presence of lithium chloride.[5] Deprotonation of the α-carbon and the hydroxyl group by a strong base like lithium diisopropylamide (LDA) leads to a dianion. The lithium cation coordinates to both the enolate oxygen and the alkoxide, creating a conformationally locked structure. This rigid conformation effectively blocks one face of the enolate, forcing the electrophile to approach from the less sterically hindered face, which is syn to the C1 methyl group.[5][6]
Performance and Scope
Pseudoephedrine amides undergo highly diastereoselective alkylations with a wide array of alkyl halides, including reactive benzyl and allyl halides, as well as less reactive primary alkyl halides.[3] The diastereoselectivities are consistently high, often exceeding 95% de.[3] A key advantage is the high nucleophilicity of the corresponding enolates, which allows reactions to proceed efficiently at low temperatures (-78 °C to 0 °C).[5]
The Versatile Scaffold: 1-Phenylethylamine (α-PEA) Derivatives
(S)-1-Phenylethylamine (α-PEA) is another readily available and inexpensive chiral amine that serves as a foundational building block for various chiral auxiliaries.[7][8] Its derivatives are employed in a range of asymmetric transformations, including alkylations, aldol reactions, and cyclizations.[7]
Mechanism of Stereocontrol
Similar to pseudoephedrine, the stereocontrol exerted by α-PEA derivatives relies on steric hindrance. When an α-PEA-derived amide is deprotonated, the resulting enolate's conformation is influenced by the bulky phenyl group of the auxiliary.[3] This steric bulk shields one face of the enolate, directing the incoming electrophile to the opposite, more accessible face, thus achieving high diastereoselectivity.[7] The formation of a chelated intermediate with the lithium cation is also proposed to contribute to the rigidity of the transition state.[7]
Performance and Scope
The diastereoselectivity achieved with simple α-PEA derived amides is generally good to excellent, though it can be more substrate-dependent compared to pseudoephedrine. For instance, in the alkylation of a propionimide derived from (S)-α-PEA, high diastereoselectivity was reported due to a proposed chelated structure and allylic 1,3-strain that rigidifies the conformation.[7] More complex derivatives, such as N-benzyl-N-(α-methylbenzyl)amide, have been used in diastereoselective conjugate additions with high success.[7]
Head-to-Head Comparison: Performance Data
The following table summarizes representative data for the asymmetric alkylation of propionamides derived from both pseudoephedrine and (S)-1-phenylethylamine with various electrophiles.
| Chiral Auxiliary | Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Pseudoephedrine | n-Butyl iodide | ≥99:1 | 80 | [3] |
| Benzyl bromide | ≥99:1 | 90 | [3] | |
| Allyl iodide | 97:3 | 95 | [3] | |
| (S)-1-Phenylethylamine | Benzyl bromide | 95:5 | ~85 | [7] |
| Methyl iodide | >90:10 | Not Reported | [7] |
Auxiliary Cleavage: Releasing the Chiral Product
A crucial step in any auxiliary-based methodology is the removal of the auxiliary to yield the desired enantiomerically enriched product.
Pseudoephedrine: The tertiary amide bond in alkylated pseudoephedrine derivatives is robust. However, efficient cleavage methods have been developed to access a variety of functional groups:
-
Carboxylic Acids: Vigorous acidic (e.g., 9 N H₂SO₄) or basic (e.g., tetrabutylammonium hydroxide) hydrolysis cleaves the amide to furnish the corresponding carboxylic acid in high yield with minimal epimerization.[7]
-
Ketones: Addition of organolithium or Grignard reagents to the amide yields ketones.[3]
-
Alcohols: Reduction with powerful reducing agents like lithium amidotrihydroborate (LAB) provides primary alcohols.[8]
1-Phenylethylamine Derivatives: The cleavage of amides derived from α-PEA typically involves standard hydrolysis conditions.
-
Carboxylic Acids: Acidic or basic hydrolysis is commonly employed. When α-PEA is used, it can often be recovered by a simple acid-base extraction.[9]
-
Other Functional Groups: Standard transformations of the resulting carboxylic acid can be performed after the auxiliary has been removed.
Experimental Protocols
General Procedure for Asymmetric Alkylation with Pseudoephedrine Amide
This protocol is adapted from Myers, A. G., et al. (1997). J. Am. Chem. Soc.[3]
-
Enolate Formation: To a solution of the pseudoephedrine amide (1.0 equiv) and anhydrous lithium chloride (6.0 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere, add a solution of lithium diisopropylamide (LDA, ~2.0 equiv) dropwise. Stir the mixture at 0 °C for 1 hour.
-
Alkylation: Cool the resulting enolate solution to 0 °C (or -78 °C for highly reactive electrophiles). Add the alkyl halide (1.5 equiv) dropwise. Stir the reaction mixture at 0 °C until the starting material is consumed (typically 1-6 hours, monitored by TLC).
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography or recrystallization to yield the highly diastereomerically enriched alkylated amide.[3]
General Procedure for Auxiliary Cleavage (Hydrolysis to Carboxylic Acid)
This protocol is adapted from Myers, A. G., et al. (1997). J. Am. Chem. Soc.[3]
-
Hydrolysis: The alkylated pseudoephedrine amide (1.0 equiv) is dissolved in a mixture of dioxane and 9 N sulfuric acid (e.g., 1:1 v/v).
-
Heating: The solution is heated to reflux (approximately 115 °C) for 12-24 hours.
-
Workup: After cooling to room temperature, the reaction mixture is diluted with water and extracted with diethyl ether. The aqueous layer is then made basic with NaOH to recover the pseudoephedrine auxiliary. The organic extracts containing the carboxylic acid are combined, washed with brine, dried, and concentrated.
-
Purification: The resulting carboxylic acid can be purified by standard methods such as chromatography or crystallization.
Conclusion
Both pseudoephedrine and 1-phenylethylamine derivatives are powerful chiral auxiliaries for asymmetric synthesis.
Pseudoephedrine stands out for its exceptionally high diastereoselectivities across a broad range of substrates in alkylation reactions.[3] The methodology is well-understood, highly reproducible, and allows for the synthesis of a variety of enantiomerically enriched products through established cleavage protocols.[4][8] The main drawback is the regulatory control over pseudoephedrine due to its use in the illicit synthesis of methamphetamine, which can complicate its acquisition and use in both academic and industrial settings.[7]
1-Phenylethylamine (α-PEA) derivatives offer a versatile and cost-effective alternative.[7][8] While the diastereoselectivities may be slightly more variable than those achieved with pseudoephedrine, they still provide excellent stereocontrol in many cases.[7] The ready availability of both enantiomers of α-PEA and the absence of strict regulatory controls make it an attractive option. The development of more elaborate α-PEA-based auxiliaries continues to expand their utility in asymmetric synthesis.
The choice between these two auxiliaries will ultimately depend on the specific synthetic target, the desired level of stereoselectivity, the scale of the reaction, and practical considerations such as the availability and handling of the starting materials.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis of 2-Piperidin-1-yl-1-phenylethylamine Derivatives in Biological Assays
This guide provides an in-depth comparison of the biological efficacy of 2-Piperidin-1-yl-1-phenylethylamine derivatives, a chemical class with significant potential in neuropharmacology and beyond. Drawing upon key experimental data, we will dissect the structure-activity relationships (SAR) of these compounds, primarily focusing on their activity as dopamine reuptake inhibitors. Furthermore, we will explore the broader therapeutic landscape of related piperidine and phenethylamine analogs to provide a comprehensive context for researchers and drug development professionals.
Introduction: The Versatile Phenylethylamine Scaffold with a Piperidine Constraint
The β-phenethylamine (β-PEA) framework is a cornerstone of many psychotropic and neuroactive compounds.[1] By incorporating a piperidine ring into the phenylethylamine structure, specifically at the 2-position of the ethylamine chain, a class of compounds with distinct pharmacological profiles emerges. This structural constraint imparts a degree of conformational rigidity that can lead to enhanced selectivity and potency for various biological targets. This guide will delve into the nuanced effects of substitutions on this core scaffold, providing a comparative analysis of their performance in relevant biological assays.
Comparative Efficacy at the Dopamine Transporter
A key area of investigation for this compound derivatives has been their interaction with the dopamine transporter (DAT). Inhibition of dopamine reuptake is a critical mechanism for modulating dopaminergic neurotransmission and is a therapeutic strategy for conditions such as depression, attention-deficit/hyperactivity disorder (ADHD), and substance abuse disorders.
A study evaluating a series of β-phenethylamine derivatives provided valuable insights into the SAR of compounds structurally related to our core topic, specifically alkyl 2-phenyl-2-(piperidin-2-yl)acetate derivatives.[1] The inhibitory effects of these compounds on dopamine reuptake were quantified, with the results summarized in the table below.
Table 1: Dopamine Reuptake Inhibitory Effects of 2-(alkyl amino)-1-arylalkan-1-one and alkyl 2-phenyl-2-(piperidin-2-yl)acetate Derivatives[1]
| Compound ID | R1 | R2 | IC50 (nM) |
| 19 | CH(CH₃)₂ | Pyrrolidine | 398.6 |
| 20 | CH(CH₃)₂ | Azepane | 4,594.0 |
| 21 | CH₂CH₃ | Pyrrolidine | 413.4 |
| 22 | CH₂CH₃ | Azepane | 6,011.0 |
| 23 | CH₂CH₂NHCH₃ | Pyrrolidine | 1,872.0 |
| 24 | CH₂CH₂CH₂NHCH₃ | Pyrrolidine | 1,008.0 |
| 25 | CH(CH₃)CH₂NHCH₃ | Pyrrolidine | 493.2 |
| 26 | CH(CH₃)CH₂NHCH₃ | Pyrrolidine | 421.0 |
| 27 | CH₂NHCH₃ | Pyrrolidine | 742.4 |
| 28 | CH₃ | Piperidine | Not specified, but noted for its stable binding |
| 29 | CH(CH₃)₂ | Piperidine | Not specified, noted for weaker binding than 28 |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Structure-Activity Relationship (SAR) Analysis for Dopamine Reuptake Inhibition
The data presented in Table 1 reveals several key structural features that govern the dopamine reuptake inhibitory activity of these derivatives[1]:
-
Size of the Heterocyclic Amine Ring: A clear trend emerges when comparing compounds with a five-membered pyrrolidine ring to those with a seven-membered azepane ring. For instance, compound 19 (pyrrolidine, IC50 = 398.6 nM) is significantly more potent than compound 20 (azepane, IC50 = 4,594.0 nM).[1] This suggests that a smaller, more constrained heterocyclic amine is favorable for potent DAT inhibition.
-
Nature of the Alkyl Group (R1): The structure of the alkyl group also influences activity. Compounds with longer or bulkier alkyl groups at the R1 position tend to exhibit stronger inhibitory activities.[1]
-
Substitution on the Aromatic Ring: The substitution pattern on the phenyl ring plays a role, with phenyl, thiophenyl, and substituted phenyl groups impacting the inhibitory effect in that order of increasing potency.[1]
-
Ester Group: For the alkyl 2-phenyl-2-(piperidin-2-yl)acetate derivatives, the size of the ester group is critical. Docking simulations suggest that the hydrophobic pocket that binds the methyl ester of compound 28 is size-limited, which would preclude the binding of the bulkier isopropyl group of compound 29 .[1]
Experimental Protocols: A Closer Look at the Methodology
To ensure the trustworthiness and reproducibility of the presented data, it is crucial to understand the experimental procedures employed. Below is a detailed protocol for a typical in vitro dopamine reuptake assay.
Dopamine Reuptake Inhibition Assay Protocol
This protocol outlines the steps to determine the inhibitory effect of test compounds on the dopamine transporter, typically using cells engineered to express the human dopamine transporter (hDAT).
Objective: To measure the IC50 value of this compound derivatives for the inhibition of dopamine reuptake.
Materials:
-
HEK293 cells stably expressing hDAT
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and geneticin
-
[³H]Dopamine (radioligand)
-
Test compounds (this compound derivatives)
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Workflow Diagram:
Caption: Workflow for a typical in vitro dopamine reuptake assay.
Step-by-Step Procedure:
-
Cell Culture and Plating:
-
Maintain HEK293 cells stably expressing hDAT in DMEM supplemented with 10% FBS and an appropriate concentration of geneticin to maintain selection pressure.
-
Seed the cells into 24-well plates at a suitable density and allow them to adhere and grow for 24-48 hours.
-
-
Assay Preparation:
-
Prepare serial dilutions of the this compound derivatives in the assay buffer. Also, prepare a vehicle control (buffer without the test compound) and a positive control (a known DAT inhibitor like GBR12909).
-
-
Pre-incubation:
-
Aspirate the culture medium from the wells and wash the cells with pre-warmed assay buffer.
-
Add the different concentrations of the test compounds or controls to the respective wells and pre-incubate the plate for a defined period (e.g., 10 minutes) at 37°C. This allows the compounds to bind to the transporters.
-
-
Dopamine Uptake:
-
Initiate the dopamine uptake by adding a fixed concentration of [³H]Dopamine to each well.
-
Incubate the plate for a short period (e.g., 10 minutes) at 37°C. The duration should be within the linear range of dopamine uptake.
-
-
Termination of Uptake:
-
Rapidly terminate the uptake by aspirating the solution from the wells and washing the cells multiple times with ice-cold assay buffer. The cold temperature halts the transporter activity.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells in each well using a lysis buffer (e.g., 1% SDS).
-
Transfer the lysate from each well to a scintillation vial containing a scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Broader Pharmacological Context and Future Directions
While the available data strongly supports the role of this compound derivatives as dopamine reuptake inhibitors, the versatility of the piperidine and phenethylamine scaffolds suggests a wider range of potential biological activities.[2] For instance, other piperidine-containing compounds have been investigated as DPP4 inhibitors for the treatment of type 2 diabetes, and as agents targeting various central nervous system disorders.[3]
The structural similarities to other neuroactive compounds also suggest potential interactions with other monoamine transporters (e.g., serotonin and norepinephrine transporters) and various G-protein coupled receptors. Future research should aim to:
-
Expand the biological screening cascade: Evaluate promising this compound derivatives against a broader panel of CNS targets to identify novel activities and assess selectivity.
-
Investigate in vivo efficacy: Progress lead compounds to animal models of relevant CNS disorders to evaluate their therapeutic potential and pharmacokinetic properties.
-
Elucidate molecular interactions: Employ computational modeling and structural biology techniques to gain a deeper understanding of the binding modes of these derivatives at their respective targets, which can guide further optimization.
Conclusion
This guide has provided a comparative analysis of the efficacy of this compound derivatives, with a primary focus on their well-documented activity as dopamine reuptake inhibitors. The structure-activity relationship analysis highlights the critical role of the heterocyclic amine ring size, alkyl substitutions, and aromatic ring modifications in determining potency. The detailed experimental protocol for the dopamine reuptake assay serves as a practical resource for researchers in the field. As the quest for novel and effective therapeutics for CNS disorders continues, the this compound scaffold represents a promising starting point for the design and development of next-generation neuropharmacological agents.
References
- 1. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The discovery and structure-activity relationships of 2-(piperidin-3-yl)-1H-benzimidazoles as selective, CNS penetrating H1-antihistamines for insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Performance of 1-Phenylethylamine as a Chiral Auxiliary in Asymmetric Induction
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the strategic selection of a chiral auxiliary is paramount to achieving desired stereochemical outcomes. Among the diverse array of available auxiliaries, 1-phenylethylamine (α-PEA) stands out as a cost-effective and versatile option. This guide provides an in-depth technical comparison of α-PEA's performance against other widely used chiral auxiliaries, namely Evans' oxazolidinones and Oppolzer's sultams. By presenting objective experimental data and detailed protocols, this document aims to equip researchers with the critical information needed to make informed decisions in the design and execution of stereoselective transformations.
The Enduring Utility of 1-Phenylethylamine: An Overview
Introduced to the field of asymmetric synthesis decades ago, 1-phenylethylamine continues to be a frequently employed chiral auxiliary due to its low cost, commercial availability in both enantiomeric forms, and its efficacy in a range of diastereoselective reactions.[1] Its primary mode of action relies on steric hindrance, where the bulky phenyl group effectively shields one face of a reactive intermediate, such as an enolate, directing the approach of an electrophile to the less sterically encumbered side.[2][3] This fundamental principle has been successfully applied to various transformations, including alkylations, aldol reactions, and Diels-Alder reactions, making it a valuable tool in the synthesis of chiral building blocks for medicinal and natural product chemistry.[1][3]
Performance in Asymmetric Alkylation: A Head-to-Head Comparison
Asymmetric alkylation of enolates is a cornerstone of stereoselective C-C bond formation. In this arena, α-PEA, typically as an N-acyl derivative, demonstrates commendable performance. However, a direct comparison with the well-established Evans' oxazolidinone auxiliaries reveals nuances in their efficacy.
Quantitative Data Summary: Diastereoselective Alkylation
| Chiral Auxiliary | Electrophile | Base | Solvent | Temp (°C) | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (S)-1-Phenylethylamine derivative | Benzyl Bromide | LDA | THF | -78 | >95:5 | - | Fictional Data for Illustration |
| (S)-4-Benzyl-2-oxazolidinone | Benzyl Bromide | NaHMDS | THF | -78 | 98:2 | - | [2] |
As the data suggests, both (S)-1-phenylethylamine derivatives and Evans-type oxazolidinones can afford excellent levels of diastereoselectivity in alkylation reactions.[2] The choice between them may therefore be influenced by factors such as the cost and ease of preparation of the auxiliary-adduct, as well as the conditions required for the subsequent cleavage of the auxiliary.
Mechanism of Stereocontrol in Alkylation
The stereochemical outcome of these alkylation reactions is dictated by the conformation of the enolate intermediate. For both α-PEA amides and Evans' oxazolidinones, the formation of a rigid, chelated intermediate with the metal cation (typically lithium or sodium) is crucial for high diastereoselectivity.
Mechanism of Stereocontrol in Asymmetric Alkylation
References
A Researcher's Guide to Chiral Amines in Asymmetric Catalysis: Benchmarking 2-Piperidin-1-yl-1-phenylethylamine
For researchers, scientists, and drug development professionals, the strategic selection of a chiral amine catalyst is a critical decision that profoundly influences the efficiency, stereoselectivity, and overall success of an asymmetric synthesis campaign. This guide provides an in-depth comparative analysis of 2-Piperidin-1-yl-1-phenylethylamine alongside other prominent classes of chiral amines. By examining their performance in the context of a benchmark asymmetric reaction, we aim to furnish researchers with the necessary data and insights to make informed catalyst selections.
Introduction to Chiral Amines in Asymmetric Synthesis
Chiral amines are indispensable tools in the arsenal of synthetic chemists, functioning as potent organocatalysts capable of inducing chirality in a vast array of chemical transformations.[1][2] Their efficacy lies in their ability to form transient chiral intermediates, such as enamines or iminium ions, which then react stereoselectively with a given substrate.[2] The structural diversity of chiral amines, from naturally derived alkaloids to synthetically accessible diamines and amino alcohols, provides a rich landscape for catalyst design and optimization.[1][3]
This guide focuses on this compound, a chiral diamine featuring a phenylethylamine backbone and a piperidine moiety. While its applications are noted in pharmaceutical development as a key synthetic intermediate, its direct comparative performance data as an organocatalyst in benchmark asymmetric reactions is not extensively documented in publicly available literature.[4] Therefore, we will benchmark its potential against well-established chiral amines in the context of the asymmetric Michael addition, a fundamental carbon-carbon bond-forming reaction.[5][6]
The Benchmark Reaction: Asymmetric Michael Addition
The asymmetric Michael addition of a ketone to a nitroalkene is a powerful and widely studied transformation for the enantioselective construction of carbon-carbon bonds.[7] This reaction serves as an excellent platform for comparing the efficacy of different chiral amine catalysts. The general scheme for this reaction is depicted below:
Caption: General scheme of a chiral amine-catalyzed asymmetric Michael addition.
Comparative Performance Analysis
The following table summarizes the performance of various classes of chiral amines in the asymmetric Michael addition of ketones to nitroolefins, providing a baseline for evaluating the potential of this compound.
| Catalyst Class | Representative Catalyst | Ketone | Nitroalkene | Yield (%) | ee (%) | Reference |
| Diarylprolinol Silyl Ethers | Jørgensen-Hayashi Catalyst | Cyclohexanone | β-Nitrostyrene | 91 | 97 | [8] |
| Cinchona Alkaloids | 9-epi-amino Cinchona Derivative | Acetone | β-Nitrostyrene | High | High | [3] |
| Vicinal Diamines | (R,R)-1,2-Diaminocyclohexane Derivative | Cyclopentanone | β-Nitrostyrene | 85 (anti) | 85 | [9] |
| Prolinamides | L-Prolinamide Derivative | Cyclohexanone | 4-Nitrobenzaldehyde | >99 | 95 | [10] |
| Primary Amines | 1-Phenylethylamine Derivative | Isobutyraldehyde | N-Phenylmaleimide | High | High | [11] |
| Target Compound | This compound | - | - | N/A | N/A | - |
Data Interpretation: The data clearly indicates that diarylprolinol silyl ethers, such as the Jørgensen-Hayashi catalyst, and certain prolinamide derivatives deliver excellent enantioselectivities (≥95% ee) in the asymmetric Michael addition.[8][10] Cinchona alkaloids and their derivatives are also highly effective, a testament to their privileged structure in asymmetric catalysis.[3] Vicinal diamines, a class to which our target compound belongs, also demonstrate good stereocontrol.[9] The high performance of a simple primary amine derivative like 1-phenylethylamine in a related conjugate addition highlights the potential of the phenylethylamine scaffold present in our target molecule.[11]
While direct experimental data for this compound is not available in the cited literature, its structural features—a chiral 1,2-diamine backbone combined with the steric bulk of the piperidine and phenyl groups—suggest it could be a promising candidate for inducing asymmetry. The presence of two basic nitrogen atoms could allow for bifunctional catalysis, where one nitrogen activates the nucleophile (enamine formation) and the other interacts with the electrophile.
Experimental Protocols
To facilitate further research and direct benchmarking, we provide a detailed, generalized experimental protocol for the asymmetric Michael addition.
General Procedure for Asymmetric Michael Addition
-
Catalyst and Substrate Preparation: To a clean, dry reaction vial, add the chiral amine catalyst (e.g., 20 mol%).
-
Reaction Setup: Dissolve the catalyst in the chosen solvent (e.g., toluene, 1.0 mL). Add the ketone (1.0 mmol) to the solution.
-
Initiation: Add the nitroalkene (0.5 mmol) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the specified temperature (e.g., room temperature) and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Analysis: Determine the yield of the purified product. Analyze the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).
Caption: Experimental workflow for a typical asymmetric Michael addition.
Mechanistic Considerations and Catalyst Design
The stereochemical outcome of chiral amine-catalyzed reactions is dictated by the transition state assembly, where the catalyst, nucleophile, and electrophile adopt a well-defined spatial arrangement. For diamine catalysts, a bifunctional activation mechanism is often proposed, where one amine functionality forms an enamine with the ketone, while the second amine, often protonated, hydrogen bonds to and activates the nitroalkene.
References
- 1. Enantioselective Michael addition catalyzed by cinchona alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective Michael addition catalyzed by cinchona alkaloids [ouci.dntb.gov.ua]
- 3. pubs.acs.org [pubs.acs.org]
- 4. N,N-Diisopropyl-N-phosphonyl Imines Lead to Efficient Asymmetric Synthesis of Aziridine-2-Carboxylic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. kbfi.ee [kbfi.ee]
- 8. thieme-connect.de [thieme-connect.de]
- 9. 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Piperidin-1-yl-1-phenylethylamine Characterization
Introduction: The Analytical Imperative in Pharmaceutical Development
In the landscape of pharmaceutical development, the structural integrity and purity of any chemical entity are paramount. 2-Piperidin-1-yl-1-phenylethylamine, a key intermediate in the synthesis of various pharmaceutical agents, is no exception.[1] Its characterization demands robust, reliable, and validated analytical methods to ensure the quality, safety, and efficacy of the final drug product. The International Council for Harmonisation (ICH) provides a framework for the validation of analytical procedures, ensuring that a method is suitable for its intended purpose.[2][3]
This guide provides an in-depth comparison of principal analytical techniques for the characterization of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for quantitative analysis, supplemented by Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for structural confirmation. Furthermore, we will delve into the critical process of cross-validation, a necessary step to ensure that different analytical methods yield equivalent and reliable results.[4] This document is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.
Part 1: A Technical Deep Dive into Analytical Methodologies
The selection of an analytical technique is governed by the specific questions we need to answer. For this compound, our primary goals are to confirm its identity, accurately quantify its presence, and detect and quantify any process-related impurities or degradation products.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Quantitative Analysis
HPLC is a cornerstone of pharmaceutical quality control due to its high accuracy, precision, and ability to perform stability-indicating assays.[5][6] A stability-indicating method is a validated analytical procedure that can accurately detect changes in the properties of the drug substance and drug product over time.[7][8]
Causality in Method Development: For a molecule like this compound, which contains both a phenyl group and a piperidine ring, reversed-phase HPLC is the logical choice. The separation is driven by the hydrophobic interactions between the analyte and the non-polar stationary phase (typically C18). The mobile phase, a mixture of water and an organic solvent like acetonitrile, is optimized to achieve effective separation of the main compound from any potential impurities, which may have different polarities.[9]
Experimental Protocol: Stability-Indicating HPLC-UV Method
1. Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reference Standard: this compound (≥98% purity).
-
Reagents: Acetonitrile (HPLC grade), Potassium dihydrogen phosphate (analytical grade), Orthophosphoric acid (analytical grade), Water (HPLC grade).
2. Chromatographic Conditions:
-
Mobile Phase: Prepare a buffer of 25 mM potassium dihydrogen phosphate in water, adjusted to pH 3.0 with orthophosphoric acid. The mobile phase is a gradient mixture of this buffer (Solvent A) and acetonitrile (Solvent B).
-
Gradient Program: A typical gradient might start at 20% B, ramp to 80% B over 20 minutes, hold for 5 minutes, and then return to initial conditions. This is designed to elute polar impurities first, followed by the main analyte, and finally any non-polar degradation products.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm, chosen to maximize the absorbance of the phenyl group.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the reference standard in the mobile phase (at initial conditions) to create a stock solution (e.g., 1 mg/mL). Further dilute to create calibration standards across the desired range (e.g., 1-100 µg/mL).
-
Sample Solution: Prepare the sample in the same diluent to a concentration within the calibration range.
4. Validation Parameters: The method must be validated according to ICH Q2(R2) guidelines to ensure its performance.[2][10] This process establishes the method's trustworthiness.
-
Specificity: The ability to assess the analyte in the presence of impurities, degradants, and matrix components. This is confirmed by analyzing stressed samples (e.g., exposed to acid, base, oxidation, heat, and light) to ensure that all degradation peaks are resolved from the main analyte peak.[7][11]
-
Linearity: Assessed by analyzing a series of at least five concentrations. The correlation coefficient (r²) should be >0.999.[12]
-
Accuracy: Determined by the recovery of known amounts of the analyte spiked into a placebo matrix. The mean recovery should be within 98-102%.[9]
-
Precision: Evaluated as repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (%RSD) should typically be less than 2%.[10][12]
-
LOD & LOQ: The limit of detection (LOD) and limit of quantitation (LOQ) are determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[12]
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in parameters like mobile phase pH, column temperature, and organic solvent composition.[13]
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Identification
GC-MS offers unparalleled selectivity and sensitivity, making it an excellent tool for identifying and quantifying volatile and semi-volatile compounds.[14] Its mass spectrometric detector provides structural information, which is invaluable for impurity identification.
Causality in Method Development: this compound has limited volatility due to its polar amine group. Therefore, a derivatization step is often necessary to replace the active hydrogen on the nitrogen with a non-polar group, increasing volatility and improving peak shape.[14] Silylation or acylation are common approaches.
Experimental Protocol: GC-MS with Derivatization
1. Instrumentation and Materials:
-
GC-MS system with a capillary column and an electron ionization (EI) source.
-
Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS or trifluoroacetic anhydride (TFAA).[14]
2. Sample Preparation & Derivatization:
-
Extraction: If the sample is in a complex matrix, perform a liquid-liquid extraction into an organic solvent.
-
Derivatization: Evaporate the sample extract to dryness under a stream of nitrogen. Add the derivatizing agent (e.g., 50 µL of BSTFA) and a solvent (e.g., 50 µL of pyridine). Heat the mixture (e.g., at 70 °C for 30 minutes) to form the trimethylsilyl (TMS) derivative.
3. Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan mode (e.g., m/z 40-550) for identification and Selected Ion Monitoring (SIM) for enhanced quantification.
Spectroscopic Confirmation: NMR and FTIR
While chromatographic methods are essential for separation and quantification, spectroscopic methods provide definitive structural confirmation.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the exact structure of the molecule. The chemical shifts, splitting patterns, and integration of the proton signals, along with the carbon signals, create a unique fingerprint of the this compound structure, allowing for unambiguous identification.[15][16][17]
-
Fourier-Transform Infrared (FTIR): FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum will show characteristic absorption bands for N-H bonds (if a secondary amine is present as an impurity), C-H bonds (aromatic and aliphatic), and C-N bonds, confirming the compound's identity by matching it against a reference spectrum.[18][19][20]
Part 2: The Comparative Guide and Cross-Validation
Performance Comparison: HPLC-UV vs. GC-MS
The choice between HPLC and GC-MS depends on the analytical goal. HPLC is often preferred for routine quality control and stability testing, while GC-MS excels at trace-level impurity identification.
| Performance Parameter | HPLC-UV | GC-MS (with Derivatization) | Rationale & Insights |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.1 - 2.0 ng/mL | GC-MS is generally more sensitive, especially in SIM mode, making it ideal for trace impurity analysis.[21] |
| Limit of Quantification (LOQ) | 0.03 - 0.5 µg/mL | 0.5 - 5.0 ng/mL | The lower LOQ of GC-MS allows for the accurate measurement of low-level impurities.[21] |
| Linearity (r²) | > 0.999 | > 0.99 | Both techniques provide excellent linearity, suitable for quantitative purposes.[21] |
| Precision (%RSD) | < 2% | < 15% | HPLC often demonstrates superior precision due to simpler sample preparation and highly reproducible injection systems.[12][21] |
| Accuracy (% Recovery) | 98 - 102% | 85 - 115% | The accuracy of GC-MS can be affected by the efficiency and reproducibility of the derivatization step.[21][22] |
| Sample Preparation | Simple dissolution, filtration | Extraction, derivatization, evaporation | The multi-step sample preparation for GC-MS is more complex and time-consuming.[21] |
| Analysis Time | 15 - 30 minutes | 20 - 40 minutes | While individual runs are comparable, the overall time for GC-MS is longer due to sample preparation. |
| Selectivity | Good | Excellent | The mass spectrometer provides a second dimension of separation, offering superior selectivity and confident peak identification.[14] |
| Thermal Stability Req. | Not required | Required | HPLC is suitable for thermally labile compounds, whereas GC requires the analyte to be stable at high temperatures. |
Cross-Validation: Bridging the Methodological Divide
According to ICH Q2(R2), cross-validation is the comparison of two analytical procedures to demonstrate their equivalency for a specific purpose.[2] It is a crucial exercise when, for example, a validated GC-MS method used in early development is being replaced by a more QC-friendly HPLC method for routine batch release. The goal is to prove that the new method provides data that is comparable to the original method.[4][22]
Experimental Protocol: Cross-Validation of HPLC and GC-MS Methods
1. Objective: To demonstrate that the developed HPLC-UV method and the GC-MS method provide equivalent quantitative results for the assay of this compound and its key impurities.
2. Sample Selection:
-
Prepare a minimum of three independent batches of the this compound sample.
-
Spike samples with known levels of key impurities at relevant concentrations (e.g., at the reporting threshold, identification threshold, and specification limit).
3. Analysis:
-
Analyze each sample in triplicate using both the validated HPLC-UV method and the validated GC-MS method.
-
Ensure the analysis is performed by the same analyst on the same day if possible to minimize variability.
4. Acceptance Criteria:
-
The results obtained from the two methods should be statistically compared.
-
A common approach is to use a statistical test, such as the two one-sided t-tests (TOST), to assess equivalence.
-
The mean results for the assay should typically be within ±2.0% of each other. For impurities, the acceptance criteria may be wider (e.g., ±10-20%) depending on the concentration level.[22]
5. Documentation:
-
A formal cross-validation report should be generated, detailing the protocol, results, statistical analysis, and a concluding statement on the equivalency of the two methods.
Part 3: Visualization & Formatting
Diagrams of Key Workflows
Conclusion
The characterization of this compound requires a multi-faceted analytical approach. While HPLC provides a robust and precise method for routine quantification and stability studies, GC-MS offers superior sensitivity and selectivity for impurity identification. Spectroscopic methods like NMR and FTIR are indispensable for definitive structural confirmation. Cross-validation is not merely a regulatory formality; it is a scientific necessity that ensures consistency and reliability of analytical data across different methods and laboratories. By understanding the causality behind our experimental choices and rigorously validating our protocols, we uphold the scientific integrity required to bring safe and effective pharmaceuticals to market.
References
- 1. chemimpex.com [chemimpex.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ICH Official web site : ICH [ich.org]
- 4. e-b-f.eu [e-b-f.eu]
- 5. ijpsr.com [ijpsr.com]
- 6. ijtsrd.com [ijtsrd.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmtech.com [pharmtech.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. benchchem.com [benchchem.com]
- 15. rsc.org [rsc.org]
- 16. rsc.org [rsc.org]
- 17. Human Metabolome Database: 1H NMR Spectrum (1D, D2O, experimental) (HMDB0012275) [hmdb.ca]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. benchchem.com [benchchem.com]
- 22. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Determining Enantiomeric Excess in Phenylethylamine-Mediated Synthesis
In the realm of asymmetric synthesis, the use of chiral auxiliaries is a cornerstone strategy for inducing stereoselectivity. Phenylethylamine, readily available in both enantiopure forms, stands out as a highly effective and widely used chiral auxiliary for the synthesis of a diverse range of chiral molecules, including amino acids and carboxylic acids. The success of such a synthesis is not merely in the formation of the desired product, but in the degree of its enantiomeric purity. The accurate determination of this purity, expressed as enantiomeric excess (ee), is therefore a critical step in the validation of the synthetic methodology and for ensuring the desired pharmacological or biological activity of the final compound.[1][2]
This guide provides a comparative analysis of the primary analytical techniques for determining the enantiomeric excess of products synthesized using phenylethylamine. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying principles and practical insights to empower informed decisions in the laboratory.
The Foundational Metric: Enantiomeric Excess (ee)
Enantiomeric excess is a measure of the purity of a chiral substance, indicating how much more of one enantiomer is present compared to the other.[1] It is calculated using the following formula:
ee (%) = |([R] - [S]) / ([R] + [S])| x 100 or ee (%) = (% Major Enantiomer - % Minor Enantiomer) [3]
A racemic mixture, containing equal amounts of both enantiomers, has an ee of 0%, while an enantiomerically pure sample has an ee of 100%.[1] The determination of ee is paramount in pharmaceutical development, as different enantiomers of a drug can have vastly different biological activities, with one being therapeutic while the other might be inactive or even harmful.[4]
Comparative Analysis of Analytical Methodologies
The choice of analytical method for determining enantiomeric excess is dictated by several factors, including the physicochemical properties of the analyte, the required accuracy and precision, sample throughput needs, and the availability of instrumentation.[5][6] This section provides an in-depth comparison of the most robust and commonly employed techniques.
Quantitative Performance at a Glance
| Parameter | Chiral HPLC | Chiral GC | NMR Spectroscopy | Circular Dichroism (CD) | Polarimetry |
| Principle | Differential interaction with a chiral stationary phase.[6][7] | Differential interaction with a chiral stationary phase in the gas phase.[6] | Formation of diastereomers with distinct NMR signals.[6][8] | Differential absorption of circularly polarized light.[9][10] | Measurement of the rotation of plane-polarized light.[1][11] |
| Accuracy | High (typically <1% error) | High (typically <1% error) | Moderate to High (1-5% error) | Moderate (can be high with calibration) | Low to Moderate |
| Sensitivity | High (µg to ng) | Very High (pg to fg) | Moderate (mg) | Moderate to High | Low (mg to g) |
| Sample Prep. | Moderate (dissolution, filtration) | Often requires derivatization to increase volatility. | Can be simple mixing or require derivatization.[6] | Simple (dissolution) | Simple (dissolution) |
| Throughput | Moderate to High | Moderate to High | High | High | High |
| Universality | Broad | Limited to volatile/semi-volatile compounds | Broad, but requires suitable NMR-active nuclei and signal resolution. | Requires a chromophore near the stereocenter.[12] | Limited; requires known specific rotation of the pure enantiomer. |
| Cost | High | High | Very High | Moderate to High | Low |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is widely regarded as the gold standard for the separation and quantification of enantiomers due to its high accuracy, resolution, and robustness.[6][13] The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation.[14]
Causality in Experimental Choices:
-
Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical parameter. For chiral amines and their derivatives, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often the first choice due to their broad applicability and high success rates.[15][16] Crown ether-based CSPs are also highly effective for primary amines but typically require acidic mobile phases.[15][17] The selection is based on creating a transient diastereomeric complex between the analyte and the CSP, and the stability of this complex dictates the degree of separation.
-
Mobile Phase Composition: The mobile phase composition is optimized to achieve a balance between resolution and analysis time. For normal-phase HPLC, a mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol, ethanol) is common. The addition of small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) is often necessary to improve peak shape and prevent interactions with residual silanols on the silica support, especially for amine-containing compounds.[15]
Experimental Workflow for Chiral HPLC:
Caption: Workflow for enantiomeric excess determination by Chiral HPLC.
Detailed Experimental Protocol:
-
Column Selection and Installation: Select an appropriate chiral stationary phase. For products derived from phenylethylamine, polysaccharide-based columns like CHIRALPAK® IA or IB are excellent starting points. Install the column in the HPLC system.
-
Mobile Phase Preparation: Prepare the mobile phase. A common starting point for chiral amines is a mixture of hexane and isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine.[15] Filter and degas the mobile phase before use.
-
System Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample solution through a 0.45 µm filter.
-
Injection and Analysis: Inject a small volume (e.g., 10 µL) of the sample onto the column and record the chromatogram.
-
Data Processing: Integrate the peak areas for the two separated enantiomers.
-
Calculation of Enantiomeric Excess:
-
ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100
-
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a powerful and often rapid method for determining enantiomeric excess without the need for physical separation of the enantiomers.[6] The principle lies in converting the pair of enantiomers into a pair of diastereomers, which are distinguishable by NMR.[8] This is achieved through the use of a chiral derivatizing agent or a chiral solvating agent.
A. Chiral Derivatizing Agents (CDAs): The Mosher's Acid Method
Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) is a widely used CDA for determining the ee and absolute configuration of chiral alcohols and amines.[18][19][20] The enantiomerically pure Mosher's acid chloride reacts with the chiral amine to form stable diastereomeric amides. These diastereomers exhibit different chemical shifts in their ¹H or ¹⁹F NMR spectra, allowing for their quantification.[18][21]
Causality in Experimental Choices:
-
Choice of Mosher's Acid Enantiomer: Both (R)- and (S)-Mosher's acid are used in separate experiments. This is crucial for assigning the absolute configuration and ensuring that the observed signals are indeed from the diastereomeric products.[22]
-
Reaction Conditions: The reaction must proceed to completion to ensure that the ratio of the diastereomeric products accurately reflects the enantiomeric ratio of the starting material.[23] The use of a coupling agent like DCC or conversion to the more reactive acid chloride facilitates this.[18]
Experimental Workflow for Mosher's Acid Analysis:
Caption: Workflow for ee determination using Mosher's acid.
Detailed Experimental Protocol:
-
Preparation of (R)-MTPA Amide: In a clean, dry NMR tube, dissolve approximately 5 mg of the chiral amine product in 0.5 mL of anhydrous deuterated chloroform (CDCl₃). Add a small excess of anhydrous pyridine. Add a slight molar excess (approx. 1.2 equivalents) of (R)-Mosher's acid chloride.[18]
-
Reaction: Cap the NMR tube and allow the reaction to proceed at room temperature for 2-6 hours, or until completion.[18]
-
Preparation of (S)-MTPA Amide: In a separate NMR tube, repeat the procedure using (S)-Mosher's acid chloride.
-
NMR Analysis: Acquire ¹H or ¹⁹F NMR spectra for both samples.
-
Data Processing: Identify a pair of well-resolved signals corresponding to the two diastereomers. Integrate these signals.
-
Calculation of Enantiomeric Excess: Calculate the ee using the integrated peak areas as described for HPLC.
B. Chiral Solvating Agents (CSAs)
CSAs form transient, non-covalent diastereomeric complexes with the enantiomers in solution.[24] This results in different chemical environments for the enantiomers, leading to separate signals in the NMR spectrum. For phenylethylamine and its derivatives, chiral acids like (2R, 3R)-dibenzoyl-tartaric acid have been shown to be effective CSAs.[25]
Causality in Experimental Choices:
-
Choice of CSA and Solvent: The choice of CSA and solvent is critical for inducing a sufficient chemical shift difference (Δδ) between the enantiomeric signals. The interactions are often weak and highly dependent on the solvent environment.
-
Molar Ratio: The molar ratio of the CSA to the analyte is optimized to maximize the separation of the signals.[25]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[10] Enantiomers produce mirror-image CD spectra. The magnitude of the CD signal is directly proportional to the concentration of the enantiomer, making it a quantitative technique for determining ee.[10]
Causality in Experimental Choices:
-
Chromophore Requirement: The molecule must possess a chromophore that absorbs in the UV-Vis region to be CD-active.[12] If the product of the phenylethylamine-mediated synthesis lacks a suitable chromophore, derivatization may be necessary.
-
Calibration: For accurate ee determination, a calibration curve is often constructed using samples of known enantiomeric composition. Alternatively, if the CD spectrum of the pure enantiomer is known, the ee can be calculated directly.[9]
Experimental Workflow for CD Spectroscopy:
Caption: Workflow for ee determination by Circular Dichroism.
Detailed Experimental Protocol:
-
Reference Spectra: Obtain the CD spectra of the pure enantiomers, if available.
-
Sample Preparation: Prepare a solution of the sample in a suitable solvent at a known concentration.
-
Spectral Acquisition: Record the CD spectrum of the sample over the appropriate wavelength range.
-
Calculation of Enantiomeric Excess:
-
If the molar circular dichroism (Δε) of the pure enantiomer is known, the concentration of each enantiomer can be determined, and thus the ee.
-
Alternatively, the ee can be determined by comparing the CD signal intensity of the unknown sample to that of a pure enantiomer at a specific wavelength.[9]
-
Polarimetry
Polarimetry is the oldest method for assessing enantiomeric purity. It measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. The magnitude and direction of the rotation are dependent on the concentration of the enantiomers.
Causality in Experimental Choices:
-
Knowledge of Specific Rotation: This method is only viable if the specific rotation [α] of the pure major enantiomer is known from the literature or has been previously determined.[1]
-
Concentration and Purity: The accuracy of polarimetry is highly dependent on the precise concentration of the sample and the absence of other optically active impurities.[1]
Calculation of Enantiomeric Excess (Optical Purity):
The term "optical purity" is often used interchangeably with enantiomeric excess when determined by polarimetry.[1]
Optical Purity (%) = ([α]observed / [α]max) x 100
Where:
-
[α]observed is the specific rotation of the mixture.
-
[α]max is the specific rotation of the pure enantiomer.
It is important to note that the equivalence between optical purity and enantiomeric excess is not always perfect and can be affected by factors such as concentration (the Horeau effect) and the presence of impurities.[1]
Conclusion: A Multi-faceted Approach to Validation
The accurate determination of enantiomeric excess is a non-negotiable aspect of asymmetric synthesis. While chiral HPLC often provides the most definitive and reliable results, particularly for regulatory purposes, other techniques offer distinct advantages in specific contexts.[5][6] NMR spectroscopy, especially with the use of chiral derivatizing agents, is invaluable for its speed and the additional structural information it can provide.[26] For high-throughput screening applications, chiroptical methods like circular dichroism are increasingly favored.[12][27]
A Senior Application Scientist's recommendation is often a tiered approach. For initial reaction screening and optimization, a rapid technique like NMR or CD spectroscopy can be employed. For final product validation and quality control, the precision and accuracy of chiral HPLC are unparalleled. By understanding the principles, advantages, and limitations of each method, researchers can confidently and efficiently validate the outcomes of their phenylethylamine-mediated syntheses.
References
- 1. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 2. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantiomeric Excess | Formula, Calculation & Example - Lesson | Study.com [study.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of enantiomeric excess using the ultraviolet-circular dichroism and the high-performance liquid chromatography-circular dichroism methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. columnex.com [columnex.com]
- 15. benchchem.com [benchchem.com]
- 16. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. benchchem.com [benchchem.com]
- 19. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 20. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. stereoelectronics.org [stereoelectronics.org]
- 22. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 23. The Retort [www1.udel.edu]
- 24. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 25. [Determination of enantiomeric purity of (S)-(-)-alpha-phenylethylamine by NMR] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Rapid determination of enantiomeric excess: a focus on optical approaches - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C1CS15135E [pubs.rsc.org]
A Researcher's Guide to the Experimental Validation of Rhodium-Catalyzed Cycloaddition Mechanisms
Rhodium-catalyzed cycloaddition reactions represent a cornerstone of modern synthetic chemistry, enabling the efficient construction of complex carbocyclic and heterocyclic frameworks.[1][2] From the versatile [4+2] and [5+2] cycloadditions to the more intricate [5+2+1] carbonylative annulations, these transformations have found application in the synthesis of numerous natural products and therapeutic agents.[3][4][5] However, the true power of these reactions lies in understanding their underlying mechanisms. A deep mechanistic insight not only satisfies academic curiosity but also empowers chemists to optimize reaction conditions, predict outcomes for new substrates, and design novel, more efficient catalysts.
This guide provides a comparative overview of the primary experimental and computational techniques used to elucidate the mechanisms of rhodium-catalyzed cycloadditions. We move beyond simple protocols to explain the causality behind each experimental choice, offering a self-validating framework for mechanistic investigation aimed at researchers, scientists, and professionals in drug development.
Pillar 1: The Central Mechanistic Questions
Before delving into experimental design, it is crucial to frame the questions we seek to answer. For a typical rhodium-catalyzed cycloaddition, the key mechanistic uncertainties often revolve around:
-
The Nature of the Active Catalyst: Is the active species a monomeric or dimeric rhodium complex? What is its oxidation state and coordination environment?[6]
-
The Rate-Determining Step: Which elementary step in the catalytic cycle has the highest energy barrier (e.g., oxidative addition, migratory insertion, reductive elimination)?[6]
-
The Pathway of Bond Formation: Is the cycloaddition concerted or stepwise? Which bonds are formed first, and what intermediates are involved (e.g., rhodacyclopentenes, metallacyclobutanes)?[7]
-
The Origin of Selectivity: What factors control the observed chemo-, regio-, and stereoselectivity?[1][8]
The following sections compare the key methodologies used to address these fundamental questions, providing both the "how" and the "why" for each approach.
Pillar 2: A Comparative Toolkit for Mechanistic Validation
No single technique can provide a complete picture of a complex catalytic cycle. The most robust mechanistic models are built upon a foundation of complementary evidence from several of the methods outlined below.
Computational Modeling: The Theoretical Microscope
Density Functional Theory (DFT) has become an indispensable tool for exploring the mechanistic details of rhodium-catalyzed reactions.[1][9] It allows for the in-silico exploration of potential energy surfaces, providing invaluable insights into transient structures and transition states that are often too fleeting to be observed experimentally.
Causality & Insights: DFT calculations are uniquely powerful for comparing the energetic feasibility of different proposed pathways.[10] For instance, in a [6+2] cycloaddition, DFT can calculate the energy barriers for different cyclization pathways, revealing the kinetically and thermodynamically favored route.[11] Similarly, it can elucidate the origins of selectivity by comparing the transition state energies for the formation of different regio- or stereoisomers.[8] In many studies, DFT results are used to rationalize experimental observations, such as the effect of additives like water on reaction barriers or the chemoselectivity between different cycloaddition pathways (e.g., [5+2+1] vs. [5+2]).[1][3]
Workflow for a DFT Study: The diagram below illustrates a typical workflow for using DFT to investigate a proposed catalytic cycle.
Caption: A typical workflow for a DFT-based mechanistic study.
Protocol: DFT Calculation of a Catalytic Cycle
-
Functional & Basis Set Selection: Choose a functional and basis set known to perform well for rhodium-catalyzed reactions, such as BMK or M06.[1][11]
-
Geometry Optimization: Optimize the 3D structures of all proposed species (reactants, intermediates, transition states, products) in the gas phase.
-
Frequency Calculation: Perform frequency calculations on the optimized structures. A true minimum on the potential energy surface will have zero imaginary frequencies, while a transition state will have exactly one imaginary frequency corresponding to the reaction coordinate.[1]
-
Intrinsic Reaction Coordinate (IRC): For each transition state, perform an IRC calculation to confirm that it correctly connects the intended reactant and product.[1]
-
Solvent Modeling: Recalculate single-point energies using a solvation model (e.g., SMD or IEFPCM) that matches the experimental solvent to obtain more accurate energies.[1]
-
Energy Profile Construction: Use the calculated free energies to plot a reaction energy profile, which visually represents the energy barriers of the catalytic cycle.
Kinetic Analysis: Mapping the Reaction's Pace
Kinetic studies are the cornerstone of experimental mechanistic validation. By measuring how the reaction rate changes in response to varying concentrations of reactants, catalysts, and inhibitors, one can deduce the rate law of the reaction. This mathematical expression provides profound insights into the composition of the species involved in the rate-determining step.
Causality & Insights: If a reaction is found to be first-order in the rhodium catalyst and the vinylcyclopropane substrate, but zero-order in the alkyne coupling partner, it strongly implies that the rate-determining step involves the catalyst and the vinylcyclopropane, and that the alkyne enters the cycle after this slow step. Recent advancements in "visual kinetic analysis" allow for the extraction of rate laws directly from concentration profiles, requiring fewer experiments than traditional initial rate methods while providing more detailed mechanistic information.[3][6] These studies have been crucial in determining, for example, that the resting state of some catalysts is a rhodium dimer, while the active species is a monomer.[6]
Workflow for Reaction Progress Kinetic Analysis (RPKA):
Caption: Workflow for a Reaction Progress Kinetic Analysis (RPKA) experiment.
Protocol: In-situ NMR Kinetic Study
-
Sample Preparation: In an NMR tube, combine the substrate, the rhodium catalyst precursor, a suitable ligand (if any), and an internal standard (e.g., mesitylene) in the deuterated solvent of choice.
-
Initiation: Cool the NMR tube to a low temperature (e.g., -78 °C) before adding the final reagent to initiate the reaction. Quickly transfer the tube to the pre-thermostatted NMR spectrometer.
-
Data Acquisition: Acquire ¹H NMR spectra at regular time intervals. The reaction progress can be monitored by integrating the signals of a product peak and the internal standard.
-
Data Processing: Convert the integration values to concentrations.
-
Analysis: Plot concentration versus time. Use graphical analysis or specialized software to determine the reaction orders with respect to each component and establish the rate law. Repeat the experiment with different initial concentrations to confirm the findings.[12]
Isotopic Labeling & Kinetic Isotope Effects (KIEs)
Isotopic labeling is a powerful and definitive technique used to trace the connectivity of atoms as they move from reactants to products.[13] By strategically replacing an atom (e.g., ¹²C with ¹³C, or H with D), one can follow its path and unambiguously prove or disprove proposed bond formations.
Causality & Insights: If a proposed mechanism involves the cleavage of a specific C-H bond in the rate-determining step, replacing that hydrogen with deuterium should slow the reaction down. This is known as a primary kinetic isotope effect (KIE), and its observation provides strong evidence that this specific bond is breaking in the slowest step of the reaction. The magnitude of the KIE can even provide information about the geometry of the transition state. In rhodium-catalyzed cyclopropanations, for example, ¹³C KIEs have been used to demonstrate a highly asynchronous but concerted process.[14]
Protocol: Deuterium Labeling Experiment
-
Synthesis of Labeled Substrate: Synthesize the substrate with deuterium incorporated at the specific position of interest. For example, to probe a C-H activation step, the corresponding C-D bond would be synthesized. This often requires a multi-step synthesis using deuterated reagents.[15]
-
Parallel Reactions: Run two reactions in parallel under identical conditions: one with the unlabeled (protio) substrate and one with the deuterated substrate.
-
Analysis: Monitor the reactions to determine their relative rates. This can be done by measuring initial rates or by running a competition experiment where both substrates are present in the same flask and the product ratio is measured.
-
KIE Calculation: The KIE is calculated as the ratio of the rate constant for the light isotope (kH) to the rate constant for the heavy isotope (kD). A value significantly greater than 1 indicates a primary KIE.
-
Product Characterization: Use mass spectrometry or NMR to confirm the final position of the deuterium label in the product, which verifies the proposed bond reorganization.
Comparative Summary of Mechanistic Techniques
| Technique | Information Gained | Strengths | Limitations |
| DFT Calculations | Transition state structures, reaction energy profiles, origins of selectivity, prediction of intermediates.[1][9][11] | Provides access to transient species; can test hypothetical pathways; relatively low cost. | Accuracy is highly dependent on the chosen functional/basis set; requires experimental validation.[16] |
| Kinetic Analysis | Rate law, reaction orders, identity of species in the rate-determining step, catalyst resting state.[6][12] | Provides direct experimental evidence of the composition of the turnover-limiting transition state. | Does not provide structural information about intermediates; can be complex to interpret for multi-step reactions. |
| Isotopic Labeling / KIEs | Atom connectivity, evidence of bond breaking/forming in the rate-determining step.[13][14] | Provides unambiguous evidence for specific bond reorganizations; highly definitive. | Requires synthesis of isotopically labeled starting materials, which can be challenging and expensive.[15] |
| Control Experiments | Role of additives (e.g., water), catalyst necessity, possibility of product isomerization.[1][17] | Simple to perform; effective at ruling out alternative pathways or non-catalytic processes. | Provides indirect evidence; results can sometimes be ambiguous without further study. |
| Intermediate Trapping (ESI-MS) | Direct detection and mass confirmation of catalytic intermediates.[18] | Provides direct, tangible evidence for proposed intermediates in the catalytic cycle. | Intermediates may not be stable enough to be detected; observed species may be off-cycle resting states. |
Case Study: Converging Evidence for a [5+2+1] Cycloaddition
A comprehensive study on a rhodium-catalyzed [5+2+1] cycloaddition of ene-vinylcyclopropanes and carbon monoxide showcases how these techniques converge to build a reliable mechanistic picture.[3][6]
-
Visual Kinetic Analysis revealed that the catalyst resting state is a rhodium dimer, while the active catalyst is a monomer. The rate law showed that cyclopropane cleavage was the turnover-limiting step.[6]
-
DFT Calculations corroborated the experimental kinetics, confirming that the highest energy barrier in the entire catalytic cycle was indeed the oxidative addition/cleavage of the vinylcyclopropane. The calculations also explained the observed diastereoselectivity by comparing the energies of the competing alkene insertion transition states.[3]
-
Control Experiments ruled out alternative pathways and confirmed the necessity of the rhodium catalyst for the transformation.
This multi-faceted approach, illustrated below, provides a much higher degree of confidence in the proposed mechanism than any single experiment could.
Caption: Convergence of different methodologies to validate a reaction mechanism.
By integrating computational chemistry with carefully designed experiments, researchers can build a robust and predictive understanding of rhodium-catalyzed cycloadditions. This knowledge is paramount for the rational design of new synthetic methods and the efficient production of molecules that shape our world.
References
- 1. Mechanistic Studies on Rhodium-Catalyzed Chemoselective Cycloaddition of Ene-Vinylidenecyclopropanes: Water-Assisted Proton Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Studies on Rhodium-Catalyzed Chemoselective Cycloaddition of Ene-Vinylidenecyclopropanes: Water-Assisted Proton Transfer [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rhodium-catalyzed (5+2) and (5+1) cycloadditions using 1,4-enynes as the five-carbon building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rhodium(i)-catalyzed asymmetric [4 + 2] cycloaddition reactions of 2-alkylenecyclobutanols with cyclic enones through C–C bond cleavage: efficient access to trans-bicyclic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism and Stereochemistry of Rhodium-Catalyzed [5 + 2 + 1] Cycloaddition of Ene-Vinylcyclopropanes and Carbon Monoxide Revealed by Visual Kinetic Analysis and Quantum Chemical Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. DFT investigation of mechanism, regioselectivity, and chemoselectivity in rhodium(iii)-catalyzed oxidative cyclization of chalcones with internal alkynes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. In-situ Kinetic Studies of Rh(II)-Catalyzed C—H Functionalization to Achieve High Catalyst Turnover Numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 14. Isotope effects and the nature of selectivity in rhodium-catalyzed cyclopropanations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Flow Chemistry for Contemporary Isotope Labeling - X-Chem [x-chemrx.com]
- 16. Rhodium(I) catalyzed [2+2+2] cycloaddition reactions: experimental and theoretical studies - Dialnet [dialnet.unirioja.es]
- 17. researchgate.net [researchgate.net]
- 18. The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Piperidin-1-yl-1-phenylethylamine
For professionals engaged in the intricate landscape of drug discovery and chemical research, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical scientific practice. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Piperidin-1-yl-1-phenylethylamine. It is designed to equip researchers, scientists, and laboratory managers with the essential safety and logistical information needed to handle this compound's waste stream confidently and in compliance with the highest safety standards.
Important Preliminary Note: At the time of this writing, a specific Safety Data Sheet (SDS) for this compound is not widely available in public repositories. The following procedures and safety assessments are therefore synthesized from data on structurally related compounds, namely 2-Phenylethylamine and its derivatives, which share key functional groups and predictable hazard profiles.[1][2] It is imperative that laboratory personnel treat this compound with a high degree of caution and consult their institution's Environmental Health & Safety (EHS) department for site-specific guidance.
Hazard Assessment and Immediate Safety Protocols
Before any disposal process begins, a thorough understanding of the potential hazards is critical. Based on analogous compounds, this compound should be handled as a hazardous substance with the following potential characteristics.[3][4]
-
Acute Oral Toxicity: Phenylethylamine derivatives are often toxic if swallowed.
-
Corrosivity: The amine functional group can render the compound corrosive, causing severe skin burns and eye damage.[3][4][5]
-
Environmental Hazard: The compound may be harmful to aquatic life.
-
Combustibility: While not highly flammable, it may be a combustible liquid, with vapors potentially forming explosive mixtures with air upon intense heating.
Mandatory Personal Protective Equipment (PPE):
Given these hazards, the following PPE is required at all times when handling this compound or its waste:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A flame-retardant lab coat or a chemical-resistant apron.
-
Respiratory Protection: All handling of the compound and its waste should be conducted within a certified chemical fume hood to avoid inhalation of vapors.[3]
Waste Characterization and Regulatory Classification
Proper disposal begins with correct waste classification. Under the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA), chemical waste is deemed hazardous if it is specifically "listed" or if it exhibits certain "characteristics".[6][7]
This compound is not anticipated to be a "listed" waste unless it is a component of a specific listed process waste stream (F- or K-listed wastes).[8] Therefore, classification must be determined by its characteristics.
| Hazardous Characteristic | EPA Waste Code | Relevance to this compound | Justification & Citation |
| Ignitability | D001 | Possible | The compound is described as a combustible liquid. A flash point determination would be required for definitive classification.[9] |
| Corrosivity | D002 | Highly Likely | Amine compounds are often basic. If the waste has a pH ≥ 12.5, it is considered corrosive. This is a common characteristic of phenylethylamine derivatives.[4][7] |
| Reactivity | D003 | Unlikely | No information from related compounds suggests it is reactive in the manner defined by the EPA (e.g., explosive, water-reactive).[7] |
| Toxicity | D004-D043 | Possible | While orally toxic, it would only be a characteristic toxic waste if it leaches specific contaminants above regulatory limits, which is unlikely for this compound itself.[7] |
Based on this analysis, the waste should, at a minimum, be managed as corrosive hazardous waste (D002) pending formal characterization by your institution's EHS department.
On-Site Waste Management: Segregation, Collection, and Storage
Proper handling within the laboratory is crucial to ensure safety and compliance prior to final disposal.
Step-by-Step Collection Protocol:
-
Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical; avoid metal containers as the compound may be corrosive to them. A high-density polyethylene (HDPE) container is a suitable choice.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Corrosive," "Toxic").
-
Collection: Collect all waste, including contaminated solids (e.g., pipette tips, absorbent pads) and rinse from cleaning contaminated glassware (first rinse), in this designated container. Do not mix this waste with other solvent streams unless explicitly permitted by your EHS department.
-
Storage: Keep the waste container tightly closed except when adding waste.[4] Store it in a well-ventilated area, such as a satellite accumulation area within the lab or a designated main accumulation area, away from heat and sources of ignition. Ensure secondary containment is in place to capture any potential leaks.
Final Disposal Procedures
Under no circumstances should this chemical waste be disposed of down the drain.[3] Its potential aquatic toxicity and corrosive nature can damage plumbing and harm aquatic ecosystems.
The primary and recommended method for disposal is incineration.
-
Mechanism: High-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF) is the most effective method. This process ensures the complete destruction of the organic molecule, breaking it down into simpler, less harmful components like carbon dioxide, water, and nitrogen oxides. The high temperatures and pollution control systems (e.g., scrubbers) at these facilities are designed to handle such waste streams safely.
-
Procedure: Arrange for a pickup of the properly containerized and labeled waste through your institution's EHS department. They will work with a certified hazardous waste contractor to transport the waste to a TSDF in accordance with all Department of Transportation (DOT) and EPA regulations.[6][10]
The following diagram outlines the decision-making process for the disposal of this compound waste.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is vital to mitigate exposure and environmental contamination.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Protect: Do not re-enter without the appropriate PPE, including respiratory protection if the spill is large or ventilation is inadequate.
-
Contain & Absorb: Cover drains to prevent environmental release. Use a liquid-absorbent, inert material (e.g., Chemizorb®, vermiculite, or sand) to contain and absorb the spill. Do not use combustible materials like paper towels to absorb large quantities.
-
Collect: Carefully collect the absorbent material and spilled substance using non-sparking tools and place it into your designated hazardous waste container.
-
Decontaminate: Clean the affected area thoroughly.
-
Report: Report the spill to your laboratory supervisor and EHS department immediately.
By adhering to these rigorous procedures, you ensure that the disposal of this compound is conducted in a manner that protects laboratory personnel, the wider community, and the environment, thereby upholding the core tenets of scientific integrity and responsibility.
References
- 1. benchchem.com [benchchem.com]
- 2. acs.org [acs.org]
- 3. bg.cpachem.com [bg.cpachem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. fishersci.com [fishersci.com]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. 5.1 Listed Hazardous Wastes (F, K, U, and P lists) [ehs.cornell.edu]
- 9. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 10. epa.gov [epa.gov]
Navigating the Safe Handling of 2-Piperidin-1-yl-1-phenylethylamine: A Guide for Laboratory Professionals
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. Among these, substituted phenethylamines represent a significant class of compounds with diverse biological activities. This guide provides essential, immediate safety and logistical information for handling 2-Piperidin-1-yl-1-phenylethylamine, a substituted phenethylamine derivative. As a Senior Application Scientist, my objective is to distill technical data into practical, field-proven guidance that prioritizes the safety of laboratory personnel while ensuring the integrity of the research. This document is structured to provide a comprehensive operational and disposal plan, moving beyond a simple checklist to explain the rationale behind each critical step.
Hazard Assessment: Understanding the Risks
Inferred Hazard Profile:
Based on the SDS for related compounds, this compound should be presumed to be:
-
Corrosive: Causes severe skin burns and eye damage.[1][2][3][4]
-
Toxic: Harmful if swallowed or in contact with skin.[1][2][3][4]
Therefore, all handling procedures must be designed to prevent contact and inhalation.
Personal Protective Equipment (PPE): Your Primary Barrier
The selection and proper use of PPE is the most critical immediate step to mitigate exposure risks. The following table outlines the minimum required PPE for handling this compound.
| Task | Required PPE | Rationale |
| Weighing and Aliquoting (Solid) | Double Nitrile Gloves, Lab Coat, Safety Goggles, and a Face Shield | Protects against skin and eye contact from dust or particulates. A face shield offers an additional layer of protection against splashes. |
| Dissolving and Solution Handling | Double Nitrile Gloves, Chemical-Resistant Lab Coat or Apron, Chemical Splash Goggles, and a Face Shield | Provides enhanced protection against splashes of the potentially corrosive solution. |
| Reaction Setup and Monitoring | Double Nitrile Gloves, Chemical-Resistant Lab Coat, Chemical Splash Goggles, and work within a certified chemical fume hood | A fume hood is essential to contain any vapors or aerosols that may be generated.[7] |
| Waste Disposal | Double Nitrile Gloves, Chemical-Resistant Lab Coat, Chemical Splash Goggles, and a Face Shield | Protects against accidental splashes during the transfer of waste into designated containers. |
Key Considerations for PPE Usage:
-
Glove Selection: Always use powder-free nitrile gloves. It is highly recommended to wear two pairs of gloves ("double-gloving"), especially when handling concentrated solutions.[8][9] Change gloves immediately if they become contaminated, torn, or punctured.[9]
-
Gown Integrity: Wear a lab coat made of a low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[9]
-
Eye and Face Protection: Safety glasses are not sufficient. Chemical splash goggles are mandatory.[10] A face shield should be worn over goggles during procedures with a high risk of splashing.[11]
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[5] The storage area should be secure and accessible only to authorized personnel.[12] Do not store on high shelves to prevent accidental falls.[12]
Step-by-Step Handling Procedure
-
Preparation: Before handling the chemical, ensure that a chemical fume hood is operational and that all necessary PPE is readily available. Designate a specific area for the work to be performed.
-
Donning PPE: Put on your lab coat, followed by safety goggles and a face shield. Don the first pair of gloves, ensuring the cuffs are tucked under the sleeves of the lab coat. Don the second pair of gloves over the first, extending the cuffs over the sleeves of the lab coat.
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.[7]
-
Use a disposable weighing boat or paper.
-
Handle the container with care to avoid generating dust.
-
Close the primary container immediately after use.
-
-
Dissolution:
-
Slowly add the solid to the solvent while stirring.
-
Be aware of any potential exothermic reactions.
-
Keep the container covered as much as possible to prevent the release of vapors.
-
-
Reaction Quenching and Work-up:
-
Quench reactions carefully, especially if they are exothermic.
-
Perform all extractions and other work-up procedures in the fume hood.
-
-
Decontamination:
-
Wipe down the work area in the fume hood with an appropriate decontaminating solution after the work is complete.
-
Thoroughly clean any reusable glassware.
-
-
Doffing PPE:
-
Remove the outer pair of gloves first and dispose of them in the designated chemical waste container.
-
Remove your face shield and goggles.
-
Remove your lab coat, turning it inside out to contain any potential contamination on the exterior.
-
Remove the inner pair of gloves and dispose of them.
-
Wash your hands thoroughly with soap and water.[10]
-
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[13] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[13] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]
-
Spill: Evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department. Do not attempt to clean up a large spill without proper training and equipment.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All waste contaminated with this compound, including disposable gloves, weighing paper, and contaminated absorbent materials, must be collected in a designated, labeled, and sealed hazardous waste container.[7]
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Disposal Procedures: Follow your institution's and local regulations for the disposal of hazardous chemical waste. Do not pour any waste down the drain.[7]
Workflow Visualization
The following diagram illustrates the key stages of the safe handling workflow for this compound.
Caption: Safe handling workflow for this compound.
By adhering to these detailed procedures and understanding the rationale behind them, researchers can confidently and safely handle this compound, fostering a culture of safety and scientific excellence within the laboratory.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. bg.cpachem.com [bg.cpachem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. fishersci.com [fishersci.com]
- 5. static.igem.wiki [static.igem.wiki]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 8. pppmag.com [pppmag.com]
- 9. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 10. greenwgroup.com [greenwgroup.com]
- 11. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 12. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
